2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUNUPPUTHMOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695698 | |
| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010837-60-1 | |
| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and accessible synthetic route to 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a bromophenyl group at the 2-position and a trifluoromethyl moiety at the 5-position of the imidazole scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutic agents. This document details a scientifically sound synthetic approach, rooted in the classical Debus-Radziszewski imidazole synthesis, providing a step-by-step experimental protocol, mechanistic insights, and a discussion of the critical parameters influencing the reaction outcome. The guide is intended to empower researchers with the practical knowledge required for the successful laboratory-scale synthesis of this valuable compound.
Introduction: The Significance of Fluorinated Imidazoles in Drug Discovery
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group can profoundly enhance the pharmacological profile of a molecule by increasing its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, trifluoromethylated imidazoles are a prominent class of compounds in modern drug development. The target molecule, this compound, combines the benefits of the trifluoromethyl group with a 4-bromophenyl substituent, which can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.
Recommended Synthetic Approach: The Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski imidazole synthesis is a classic and highly versatile multi-component reaction for the construction of substituted imidazoles.[1] This one-pot condensation reaction brings together a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to efficiently form the imidazole ring.[2] For the synthesis of the target molecule, this approach offers a convergent and atom-economical pathway utilizing readily available starting materials.
The proposed reaction involves the condensation of 1,1,1-trifluoro-2,3-butanedione (a trifluoromethylated 1,2-dicarbonyl), 4-bromobenzaldehyde, and ammonium acetate as the source of ammonia.
DOT Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a proposed method based on established Debus-Radziszewski reaction conditions and should be adapted and optimized by the user.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 1,1,1-Trifluoro-2,3-butanedione | C4H3F3O2 | 140.06 | 131549-62-7 | Commercially available.[3][4] |
| 4-Bromobenzaldehyde | C7H5BrO | 185.02 | 1122-91-4 | Commercially available. |
| Ammonium Acetate | C2H7NO2 | 77.08 | 631-61-8 | Anhydrous is preferred. |
| Glacial Acetic Acid | C2H4O2 | 60.05 | 64-19-7 | Reagent grade. |
| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 | For extraction. |
| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | - | For neutralization. |
| Brine | NaCl(aq) | - | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 7487-88-9 | For drying. |
| Silica Gel | SiO2 | 60.08 | 7631-86-9 | For column chromatography. |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-trifluoro-2,3-butanedione (1.40 g, 10 mmol), 4-bromobenzaldehyde (1.85 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Solvent Addition: To the flask, add 30 mL of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is expected to be complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 150 mL of ice-cold water with stirring.
-
Neutralization: Slowly neutralize the aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Mechanistic Insights
The Debus-Radziszewski reaction proceeds through a complex series of condensations and cyclizations. While the exact mechanism is still a subject of discussion, a plausible pathway involves the following key steps:
-
Formation of a Diimine: The 1,2-dicarbonyl compound (1,1,1-trifluoro-2,3-butanedione) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.
-
Condensation with the Aldehyde: The diimine then condenses with the aldehyde (4-bromobenzaldehyde).
-
Cyclization and Aromatization: An intramolecular cyclization followed by oxidation (often facilitated by air or an oxidant present in the reaction mixture) leads to the formation of the aromatic imidazole ring.
DOT Diagram of the Proposed Reaction Mechanism
Caption: A simplified proposed mechanism for the Debus-Radziszewski synthesis.
Conclusion
The Debus-Radziszewski synthesis provides a direct and efficient method for the preparation of this compound from commercially available starting materials. This in-depth technical guide offers a detailed experimental protocol and mechanistic overview to facilitate the successful synthesis of this valuable compound in a laboratory setting. The strategic design of this molecule, incorporating both a trifluoromethyl group and a reactive bromine handle, makes it a highly attractive building block for the development of novel pharmaceuticals and agrochemicals.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208.
- Radziszewski, B. (1882). Ueber die Constitution des Lophins und einiger seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
Sources
physicochemical properties of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic compound this compound. This molecule incorporates structural motifs of significant interest in medicinal chemistry, including the imidazole scaffold, a bromophenyl group, and a trifluoromethyl moiety. Understanding its fundamental characteristics, such as solubility, acidity (pKa), and lipophilicity (LogP), is paramount for its advancement in any research and development pipeline. This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for the determination of these critical parameters. We emphasize the causality behind methodological choices, ensuring that researchers can not only reproduce these experiments but also understand the principles that guarantee data integrity and relevance for drug discovery applications.
Introduction and Molecular Overview
The imidazole ring is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1][2] The title compound, this compound, is a synthetically accessible molecule featuring key functional groups that modulate its properties for potential therapeutic applications.
-
2-(4-bromophenyl) group : The bromine atom can participate in halogen bonding, a significant interaction in ligand-receptor binding. It also serves as a site for further chemical modification and can influence metabolic stability.
-
5-(trifluoromethyl) group : The -CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing, can enhance metabolic stability by blocking sites of oxidation, and often increases lipophilicity, which can improve membrane permeability.[1]
-
1H-imidazole core : This amphoteric heterocycle can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1] Its pKa is a critical determinant of its charge state at physiological pH, which in turn governs its solubility, permeability, and target engagement.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 1010837-60-1[3]
-
Molecular Formula: C₁₀H₆BrF₃N₂[3]
-
Canonical SMILES: FC(F)(F)C1=CN=C(C2=CC=C(Br)C=C2)N1[3]
-
InChI Key: QEUNUPPUTHMOPF-UHFFFAOYSA-N[3]
Summary of Physicochemical Properties
The following table summarizes the known and predicted physicochemical data for the target compound. It is critical for drug development professionals to recognize that predicted values serve as initial estimates, while experimentally determined data are required for definitive characterization and decision-making.
| Property | Value | Source / Method |
| Molecular Weight | 291.07 g/mol | Calculated[3] |
| Purity | ≥95% | Supplier Data[3] |
| LogP | Not specified | Supplier Data (Predicted)[3] |
| pKa | Not specified | Experimental determination required |
| Aqueous Solubility | Not specified | Experimental determination required |
| Melting Point | Not specified | Experimental determination required |
| Boiling Point | Not specified | Experimental determination required |
Experimental Determination of Key Physicochemical Parameters
This section provides validated, step-by-step protocols for determining the most critical physicochemical properties for a novel compound like this compound.
Thermodynamic Aqueous Solubility
Scientific Rationale: Aqueous solubility is a cornerstone of drug development. Poor solubility can lead to low bioavailability, unreliable results in biological assays, and significant formulation challenges.[4][5] We describe the "gold standard" shake-flask method, which measures the thermodynamic equilibrium solubility, providing the most accurate and relevant value for biopharmaceutical assessment.[4][5]
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid test compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[6] The excess solid is critical to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 37 ± 1 °C for biopharmaceutical relevance).[6] Agitate for a sufficient period (24-48 hours) to ensure equilibrium is reached.[7] Preliminary experiments should be run to determine the time to reach equilibrium.[6]
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully collect the supernatant. To ensure no solid particulates are carried over, the supernatant must be filtered (e.g., using 0.45 µm PTFE or PVDF syringe filters) or centrifuged at high speed.[4][5]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate/supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. A calibration curve must be generated using standard solutions of the compound of known concentrations.
Workflow Visualization:
Caption: Workflow for Thermodynamic Solubility Determination.
Acid Dissociation Constant (pKa)
Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For an imidazole-containing compound, this is critical as the charge state affects solubility, membrane permeability, and receptor binding.[8] Potentiometric titration is a highly precise and reliable method for pKa determination.[9][10][11]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate the potentiometer using standard aqueous buffers with known pH values (e.g., 4, 7, and 10) to ensure accurate pH measurements.[8][9]
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in an appropriate solvent system. For sparingly soluble compounds, a co-solvent like methanol may be used, but the resulting pKa will be for that specific medium and requires extrapolation to determine the aqueous pKa.[11] Maintain a constant ionic strength throughout the experiment using a background electrolyte like 0.15 M KCl.[8][9]
-
Inert Atmosphere: Before titration, purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[8][9]
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode. Titrate the solution by making small, incremental additions of a standardized titrant (0.1 M HCl for a base, or 0.1 M NaOH for an acid). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[9] This point can be precisely identified as the inflection point on the first derivative of the titration curve. Perform at least three replicate titrations to ensure reliability.[8]
Workflow Visualization:
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (LogP)
Scientific Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME). The octanol-water partition coefficient (LogP) is the most common measure.[12] According to Lipinski's Rule of 5, a LogP value not greater than 5 is a characteristic of many successful oral drugs.[13] The shake-flask method is the traditional and most reliable technique for LogP determination.[14][15]
Experimental Protocol: Shake-Flask Method
-
Solvent Pre-saturation: Prepare a mixture of n-octanol and water (or a suitable buffer like PBS pH 7.4 for LogD measurement). Shake vigorously for 24 hours and then allow the phases to separate completely. This pre-saturation is crucial to prevent volume changes during the experiment.[13]
-
Compound Addition: Dissolve a known amount of the test compound in the pre-saturated n-octanol phase. Add a precise volume of this solution to a vial containing a precise volume of the pre-saturated aqueous phase.
-
Partitioning: Seal the vial and shake gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached. Avoid vigorous shaking that can cause emulsions.
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log₁₀(P)
-
Workflow Visualization:
Caption: Workflow for LogP Determination via Shake-Flask Method.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available from: [Link]
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Cambridge MedChem Consulting. LogP/D. Available from: [Link]
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Donahue, E., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
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Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io. Available from: [Link]
- PubMed Search Results. Interlaboratory study of log P determination by shake-flask and potentiometric methods.
- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 879-890.
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Pienaar, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
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Bienta. Aqueous Solubility Assay. Available from: [Link]
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El-Gendy, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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International Pharmaceutical Federation (FIP). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]
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de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]
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Kapoor, K., et al. (2011). Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. ResearchGate. Available from: [Link]
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A Framework for Elucidating the Mechanism of Action of Novel Small Molecule Inhibitors: A Technical Guide
Abstract: The determination of a small molecule's mechanism of action (MoA) is a critical step in drug discovery, providing the foundational understanding for efficacy and safety.[1] This guide addresses the challenge of MoA elucidation for novel compounds where no prior biological activity is documented, specifically using the chemical scaffold of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole as a representative case. Extensive searches have yielded no public data on the biological targets or pathways of this specific molecule. Therefore, this document provides a comprehensive, experience-driven framework for researchers to systematically uncover the MoA of such a compound. We will detail a logical, multi-pillar strategy encompassing computational prediction, in vitro validation, and cellular pathway analysis, complete with actionable protocols and data interpretation insights.
Introduction: The Challenge of the Unknown Target
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2][3][4] Compounds featuring this heterocyclic ring are known to bind to a variety of enzymes and receptors.[2] Specifically, substituted imidazoles have been successfully developed as potent inhibitors of key signaling proteins like p38 MAP kinase and BRAF kinase.[5][6][7][8][9]
Given the structural features of this compound—a substituted phenyl ring and a trifluoromethyl group—it is plausible to hypothesize its activity as a kinase inhibitor. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the bromophenyl group provides a vector for further chemical modification. However, without empirical data, this remains a hypothesis. The following sections outline a robust, self-validating workflow to move from an unknown compound to a well-defined mechanism of action.
Pillar 1: Target Hypothesis Generation & Initial Screening
The first phase involves generating a plausible hypothesis for the compound's biological target. This is achieved by integrating computational methods with broad-based experimental screening.
In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational tools can narrow the field of potential targets.
-
Reverse Docking/Pharmacophore Screening: The compound's 3D structure is screened against a library of protein binding sites. This can identify proteins (e.g., kinases, GPCRs) with which the molecule is predicted to interact favorably.
-
Target Prediction Based on Structural Similarity: Algorithms compare the query molecule to databases of compounds with known biological activities (e.g., ChEMBL, PubChem). Matches can suggest that our compound shares a similar target.
Phenotypic Screening
Parallel to in silico work, phenotypic screening in relevant disease models (e.g., cancer cell lines, immune cells) can reveal a functional effect without a priori knowledge of the target. For instance, a screen could measure cytotoxicity across a panel of cancer cell lines. A positive "hit" (e.g., selective killing of BRAF-mutant melanoma cells) provides a crucial lead for target deconvolution.
Target Deconvolution Strategies
If a phenotype is observed, the next step is to identify the specific molecular target responsible.[10] Modern proteomics-based methods are powerful tools for this purpose.[11]
-
Affinity Chromatography-Mass Spectrometry (AC-MS): The compound is immobilized on a solid support and used as "bait" to pull its binding partners out of a cell lysate. Bound proteins are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome upon compound binding. A target protein will typically be stabilized (or destabilized), shifting its melting curve.
The diagram below illustrates the workflow for this initial phase of target discovery.
Caption: Inhibition of the MAPK pathway by a putative BRAF inhibitor.
Conclusion
Elucidating the mechanism of action for a novel compound like this compound requires a systematic, multi-faceted approach. The framework presented here, built on the pillars of computational prediction, direct in vitro validation, and cellular pathway analysis, provides a robust and self-validating workflow. By integrating these diverse methodologies, researchers can confidently identify a compound's primary target, quantify its potency and binding kinetics, and confirm its functional consequences in a biologically relevant context. This comprehensive understanding is indispensable for the successful progression of any small molecule from a preliminary hit to a viable therapeutic candidate.
References
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Dar, A. A., et al. (2021). Pharmaceuticals.[Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Hsiao, Y., et al. (2023). International Journal of Molecular Sciences.[Link]
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Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. (n.d.).[Link]
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Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Li, Y., et al. (2023). Molecules.[Link]
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Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Ahmad, A., et al. (2023). ACS Omega.[Link]
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Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Lian, F., et al. (2013). Current Medicinal Chemistry.[Link]
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Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. Ali, I., et al. (2021). Bioorganic Chemistry.[Link]
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Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Cell Press. (2024). Cell Press.[Link]
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biological activity of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
An In-depth Technical Guide to the Biological Investigation of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide focuses on a specific, yet under-explored derivative, this compound. The presence of a bromophenyl group and a trifluoromethyl moiety suggests a strong potential for significant biological activity, drawing from established structure-activity relationships of related heterocyclic compounds.[3][4] This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, intended for researchers and professionals in drug discovery and development. We will delve into hypothetical, yet plausible, therapeutic applications, supported by detailed experimental protocols and mechanistic explorations.
Introduction: Rationale for Investigation
The imidazole scaffold is a privileged structure in drug discovery, known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][7] The targeted compound, this compound, incorporates two key functional groups that are often associated with enhanced pharmacological profiles:
-
The 4-bromophenyl group: Halogenated phenyl rings are common in bioactive molecules. The bromine atom can increase lipophilicity, potentially enhancing membrane permeability, and can participate in halogen bonding, a significant interaction in ligand-receptor binding.[8] Several bromophenyl-containing heterocyclic compounds have demonstrated potent anticancer activities.[3]
-
The trifluoromethyl (CF3) group: This group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's metabolic stability, binding affinity, and bioavailability. In similar heterocyclic structures like pyrazoles, the CF3 group has been linked to selective inhibition of enzymes such as cyclooxygenase-2 (COX-2).[4]
Given these structural features, we hypothesize that this compound is a prime candidate for investigation as a potential anti-inflammatory and/or anticancer agent. This guide will outline the necessary steps to explore these possibilities.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
A one-pot synthesis is proposed, involving the condensation of three key reactants: 4-bromobenzaldehyde, 1,1,1-trifluoroacetone, and a source of ammonia.
Caption: Proposed one-pot synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
4-bromobenzaldehyde (1.0 eq)
-
1,1,1-trifluoroacetone (1.0 eq)
-
Ammonium acetate (2.5 eq)
-
Glacial acetic acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), 1,1,1-trifluoroacetone (1.0 eq), and ammonium acetate (2.5 eq).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water.
-
Neutralization: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the crude product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Investigation of Anticancer Activity
The presence of the bromophenyl moiety in heterocyclic structures has been associated with significant anticancer properties, potentially through mechanisms like tubulin polymerization inhibition or kinase inhibition.[8][11] Therefore, a primary avenue of investigation for our target compound is its potential as an anticancer agent.
Proposed Mechanism: Tubulin Polymerization Inhibition
Many imidazole-based compounds exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division.[12] They can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Hypothetical mechanism of selective COX-2 inhibition.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (human or ovine).
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).
-
Test compound and a known selective COX-2 inhibitor (e.g., Celecoxib).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's protocol.
-
Compound Addition: In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compound at various concentrations (0.01 to 100 µM). Include wells for a background, 100% initial activity (no inhibitor), and a positive control (Celecoxib).
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the reaction.
-
Incubation and Detection: Incubate for a specified time (e.g., 2 minutes) at 25°C. The peroxidase activity of COX is measured colorimetrically as per the kit instructions.
-
Absorbance Reading: Read the absorbance at the specified wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).
Hypothetical Data Presentation
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 85.0 | 2.1 | 40.5 |
| Celecoxib (Control) [4] | >100 | 0.8 | >125 |
| Indomethacin (Control) | 0.5 | 1.5 | 0.33 |
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to investigating the biological potential of this compound. Based on the well-documented activities of its constituent chemical motifs, there is a strong rationale to explore this compound as a novel anticancer or anti-inflammatory agent. The detailed protocols provided herein offer a clear path for its synthesis and in vitro evaluation.
Positive results from these initial studies would warrant further investigation, including:
-
In vivo efficacy studies in animal models of cancer and inflammation.
-
Pharmacokinetic and ADME/Tox profiling to assess its drug-like properties. [8]* Lead optimization through the synthesis of analogues to improve potency and selectivity.
The exploration of novel imidazole derivatives like the one discussed remains a promising frontier in the quest for new and more effective therapeutics.
References
- 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole - PMC - NIH. (n.d.).
- Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science. (2012).
- Synthesis Of 2, 4, 5 -Triphenyl Imidazole - IJCRT.org. (2023).
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC - PubMed Central. (2019).
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. (n.d.).
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2025).
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017).
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.).
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018).
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.).
- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC - NIH. (n.d.).
- 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole - PMC - NIH. (n.d.).
- Medicinal Chemistry : 2018 In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives - Rajendra P. (n.d.).
- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.).
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives - Semantic Scholar. (2017).
- Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review | Request PDF - ResearchGate. (2025).
- Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.).
- Full article: Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis Online. (2026).
- Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. (2018).
- Advance in research of imidazoles as anti-tumor agents - ResearchGate. (2025).
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.).
- Imidazole Derivatives as Potential Therapeutic Agents | Request PDF - ResearchGate. (2025).
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.).
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - NIH. (n.d.).
- 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors | ACS Medicinal Chemistry Letters. (2021).
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A Spectroscopic Investigation of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole: A Guide for Researchers
This technical guide provides a comprehensive analysis of the predicted spectral data for the novel heterocyclic compound, 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.
Introduction
This compound is a molecule of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous pharmaceuticals. The incorporation of a bromophenyl group and a trifluoromethyl moiety is anticipated to modulate its physicochemical and biological properties. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational dataset for researchers working with this or structurally related compounds.
Molecular Structure and Key Features
The structure of this compound presents distinct regions that will manifest uniquely in its spectra. The 4-bromophenyl ring, the imidazole core, and the trifluoromethyl group each possess characteristic spectroscopic signatures.
Caption: A generalized workflow for NMR data acquisition and analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C-Br, and C-F bonds.
Table 3: Predicted Major IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-3100 (broad) | Medium | N-H stretch (imidazole) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 1610-1580 | Medium | C=N stretch (imidazole ring) |
| 1500-1400 | Medium | Aromatic C=C stretch |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |
| 1100-1000 | Medium | C-Br stretch |
Expertise & Experience: Justification of Predictions
-
N-H Stretch: A broad absorption in the region of 3300-3100 cm⁻¹ is expected for the N-H stretching vibration of the imidazole ring, with the broadening due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.
-
C=N and C=C Stretches: The C=N stretching of the imidazole ring and the C=C stretching of the aromatic rings will appear in the 1610-1400 cm⁻¹ region.
-
C-F Stretches: The most intense and characteristic absorption will be due to the C-F stretching vibrations of the trifluoromethyl group, typically appearing as a strong, broad band in the 1350-1100 cm⁻¹ range. [1]* C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, around 1100-1000 cm⁻¹.
Experimental Protocol for IR Data Acquisition
Trustworthiness: A Self-Validating System
-
Sample Preparation:
-
Ensure the sample is dry and free of solvent.
-
For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty ATR accessory.
-
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| m/z | Relative Intensity | Proposed Fragment |
| 314/316 | High | [M]⁺ (Molecular ion) |
| 245/247 | Medium | [M - CF₃]⁺ |
| 183/185 | Medium | [C₇H₄BrN]⁺ |
| 155/157 | Low | [C₆H₄Br]⁺ |
| 69 | High | [CF₃]⁺ |
Expertise & Experience: Justification of Predictions
-
Molecular Ion: The molecular ion peak ([M]⁺) will appear as a doublet at m/z 314 and 316 with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern:
-
A significant fragment is expected from the loss of the trifluoromethyl radical, resulting in a doublet at m/z 245 and 247. [2] * Cleavage of the imidazole ring could lead to the formation of the bromophenylnitrile radical cation at m/z 183/185.
-
Loss of the imidazole portion could result in the bromophenyl cation at m/z 155/157.
-
A prominent peak at m/z 69 corresponding to the stable trifluoromethyl cation is also anticipated. [2]The fragmentation of the imidazole ring itself can be complex. [3][4][5]
-
Experimental Protocol for MS Data Acquisition
Trustworthiness: A Self-Validating System
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Propose structures for the major fragment ions based on plausible fragmentation pathways.
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the characterization of this and related compounds. The experimental protocols outlined provide a standardized approach to data acquisition, ensuring reproducibility and reliability. This guide is intended to be a valuable resource for scientists engaged in the synthesis, purification, and analysis of novel imidazole-based molecules.
References
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Ye, L., Larda, S. T., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(2), 145–155. [Link]
- Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1088.
-
Ye, L., Larda, S. T., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of biomolecular NMR, 62(2), 145–155. [Link]
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Wikipedia. Carbon–fluorine bond. [Link]
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SpectraBase. 4-Bromoaniline - Optional[MS (GC)] - Spectrum. [Link]
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PubChem. 4-Bromoaniline. [Link]
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Slaninová, J., Flegel, M., & Franĕk, F. (2000). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Collection of Czechoslovak chemical communications, 65(8), 1337-1349. [Link]
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ResearchGate. 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... [Link]
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Chegg. Solved The following IR spectra is of .4-bromoanilinr. [Link]
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Stojanova, A., Bojadziski, V., Stafilov, T., & Stefov, V. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749. [Link]
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Chegg. Solved Below is the mass spectrum of 4-bromoaniline. Analyze. [Link]
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2015). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 5(107), 88204-88211. [Link]
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Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]
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SpectraBase. 4-Bromoaniline. [Link]
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SpectraBase. 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. [Link]
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Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]
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ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]
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PubChem. Imidazole. [Link]
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Osipov, V. Y., et al. "Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond." Physical Chemistry Chemical Physics 22.8 (2020): 4452-4458. [Link]
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ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
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Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]
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ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]
-
ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 25-36. [Link]
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SpectraBase. 4-Bromoaniline - Optional[13C NMR] - Chemical Shifts. [Link]
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SpectraBase. 4-Bromoaniline - Optional[FTIR] - Spectrum. [Link]
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NIST WebBook. Benzenamine, 4-bromo-. [Link]
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ResearchGate. 13 C-NMR spectrum of compound (4i). [Link]
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Esch, P., et al. "Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry." Journal of the American Society for Mass Spectrometry 32.1 (2020): 265-274. [Link]
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ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]
-
Ul-Haque, M. (1973). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 113-119. [Link]
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SpectraBase. 4-Bromoaniline - Optional[ATR-IR] - Spectrum. [Link]
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SpectraBase. Imidazole - Optional[1H NMR] - Chemical Shifts. [Link]
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ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]
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Concors, J. I., et al. "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry." Environmental Science & Technology 57.32 (2023): 11843-11853. [Link]
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Mohler, F. L., et al. "Mass spectra of fluorocarbons." Journal of Research of the National Bureau of Standards 40.3 (1948): 153. [Link]
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Ali, S., et al. "Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application." Journal of the Chinese Chemical Society (2022). [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic properties imparted by bromine and trifluoromethyl substituents have made 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole a particularly attractive core for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for this class of compounds, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the modern adaptations of classical multicomponent reactions, offering a detailed, field-proven protocol for the efficient synthesis of the title compounds. This guide is intended to empower researchers and drug development professionals with the knowledge to confidently synthesize and explore the therapeutic potential of these valuable imidazole derivatives.
Introduction: The Significance of Brominated and Trifluoromethylated Imidazoles
The imidazole ring system is a privileged heterocyclic motif due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzymes.[1] The incorporation of specific substituents can dramatically modulate the pharmacokinetic and pharmacodynamic properties of imidazole-based compounds.
The 4-bromophenyl group at the 2-position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Furthermore, the presence of the bromine atom can enhance binding affinity to target proteins through halogen bonding.
The trifluoromethyl (CF3) group at the 5-position is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[3] The combination of these two substituents on the imidazole core creates a versatile platform for the discovery of new drugs with potentially enhanced therapeutic profiles.
Core Synthetic Strategy: A Modern Approach to the Debus-Radziszewski Reaction
The most direct and atom-economical approach to the synthesis of 2,5-disubstituted imidazoles is through a one-pot, three-component reaction, a variation of the classical Debus-Radziszewski synthesis.[4] This powerful reaction involves the condensation of an aldehyde, an α-dicarbonyl compound (or a synthetic equivalent), and a source of ammonia.
For the synthesis of this compound, the key precursors are:
-
4-Bromobenzaldehyde: Provides the 2-(4-bromophenyl) substituent.
-
A trifluoromethylated α-haloketone: Serves as the synthetic equivalent of a trifluoromethylated dicarbonyl compound, providing the carbon backbone for the 4- and 5-positions of the imidazole ring, with the trifluoromethyl group at the 5-position. A prime candidate for this role is 3-bromo-1,1,1-trifluoroacetone .[5]
-
Ammonium acetate: Functions as the ammonia source.
The overall transformation can be depicted as a cyclocondensation reaction where the three components assemble to form the imidazole ring in a single synthetic operation.
Mechanistic Insights
While the precise mechanism of this multicomponent reaction can be complex and dependent on the specific reaction conditions, a plausible pathway is outlined below. The reaction is believed to proceed through the initial formation of a diimine intermediate from the reaction of the α-haloketone with two equivalents of ammonia. This is followed by condensation with the aldehyde and subsequent cyclization and aromatization to yield the final imidazole product.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound. It is designed to be a self-validating system with clear instructions for execution and purification.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | 185.02 |
| 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 | C₃H₂BrF₃O | 190.95 |
| Ammonium acetate | 631-61-8 | C₂H₇NO₂ | 77.08 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzaldehyde (1.85 g, 10 mmol), 3-bromo-1,1,1-trifluoroacetone (1.91 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization Data (Expected)
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90-8.10 (m, 2H, Ar-H), 7.55-7.75 (m, 2H, Ar-H), 7.40-7.50 (s, 1H, imidazole C4-H), 10.0-11.0 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 147.0 (C2), 132.5 (Ar-C), 130.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C-Br), 122.0 (q, J = 268 Hz, CF₃), 118.0 (q, J = 35 Hz, C5), C4 is often difficult to observe due to coupling with the CF3 group.
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₆BrF₃N₂ [M+H]⁺, found.
Visualizing the Synthesis
Reaction Workflow
Caption: One-pot synthesis workflow for this compound.
Plausible Reaction Mechanism
Caption: Plausible mechanism for the formation of the imidazole ring.
Conclusion and Future Outlook
The synthesis of this compound derivatives via a one-pot, three-component reaction is a robust and efficient strategy for accessing this valuable chemical scaffold. The protocol outlined in this guide provides a reliable starting point for researchers in drug discovery and medicinal chemistry. The versatility of the 4-bromophenyl group allows for extensive diversification, enabling the exploration of a wide chemical space in the search for novel therapeutic agents. Future work in this area may focus on the development of catalytic and more environmentally benign reaction conditions, as well as the expansion of the substrate scope to include a broader range of aldehydes and trifluoromethylated building blocks.
References
- Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
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- Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934.
- Lozinskaya, N. A., et al. (2002). Reaction of Aromatic Aldehydes with Ammonium Acetate. Russian Journal of Organic Chemistry, 38(8), 1149–1153.
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Molecules. (2023). Preparation of Imidazoles, Part 1: By Cyclocondensation. YouTube. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3-Bromo-1,1,1-trifluoroacetone. Retrieved from [Link]
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PubMed. (2000). Synthesis of highly substituted 5-(trifluoromethyl)ketoimidazoles using a mixed-solid/solution phase motif. Retrieved from [Link]
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Scite. (n.d.). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2022). A simple, highly versatile and an efficient synthesis of 2, 4, 5- trisubstituted imidazole.... Retrieved from [Link]
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IJFMR. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
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A Strategic Approach to Identifying and Validating Therapeutic Targets for 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of structurally and functionally validated pharmacophores into a single small molecule presents a compelling starting point for drug discovery. The compound 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole is a prime example of such a synthesis, incorporating three key motifs with established roles in medicinal chemistry: a bio-active imidazole core, a metabolism-stabilizing and affinity-enhancing trifluoromethyl (TFM) group, and a halogenated phenyl ring known to be critical for specific target interactions. While direct biological data on this specific molecule is nascent, its constituent parts suggest a high probability of interaction with several therapeutically relevant protein classes.
This guide eschews a speculative listing of possible targets. Instead, it provides a comprehensive, phased strategic framework for the systematic identification, deconvolution, and validation of the molecular targets of this compound. As a Senior Application Scientist, the rationale behind each experimental phase is detailed, emphasizing a self-validating workflow that moves logically from broad phenotypic effects to specific, high-confidence molecular interactions. This document is intended to serve as a technical roadmap for research teams embarking on the characterization of this and structurally related compounds.
Section 1: Deconstructing the Molecule: A Rationale for Investigation
The therapeutic potential of this compound can be inferred from the well-documented activities of its core components.
1.1 The Imidazole Core: A Privileged Pharmacophore The imidazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[1][2] Its prevalence in nature—as seen in the amino acid histidine and nucleic acids—and in a multitude of FDA-approved drugs underscores its versatile and favorable biological properties.[1][3] The two nitrogen atoms of the imidazole ring act as both hydrogen bond donors and acceptors, allowing it to form robust interactions with a wide variety of biological targets, including enzymes and receptors.[3][4] This structural feature is central to the broad spectrum of activities reported for imidazole derivatives, which include anticancer, anti-inflammatory, and antimicrobial effects.[2][5][6]
1.2 The Trifluoromethyl (TFM) Group: Enhancing Potency and Stability The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance a molecule's therapeutic profile.[7] Due to the high electronegativity of fluorine, the TFM group is a strong electron-withdrawing substituent that can significantly alter the electronic properties of the parent molecule.[8][9] This modification often leads to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the lipophilicity and size of the TFM group can enhance hydrophobic interactions within a target's binding pocket, thereby increasing binding affinity and selectivity.[9] Many successful drugs, particularly kinase inhibitors like Sorafenib, feature a TFM moiety, highlighting its importance in achieving potent and specific target engagement.[8]
1.3 The 4-Bromophenyl Moiety: A Key to Specificity The presence and position of a halogenated phenyl ring can be critical for directing a molecule's activity. The 4-bromophenyl group, in particular, has been identified as an essential component for the anticancer activity of certain aminopyrazine compounds.[10] The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity. It also provides a synthetically tractable handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[11] Notably, the drug Macitentan, a dual endothelin receptor antagonist, features a 5-(4-bromophenyl) substituent, suggesting this moiety's utility in targeting receptor proteins.[12][13]
Section 2: Predicted Target Classes Based on Structural Precedent
Based on a comprehensive analysis of existing literature for each structural motif, we can prioritize several protein families as high-probability targets for this compound.
| Predicted Target Class | Rationale Based on Structural Motifs | Key Literature Precedents |
| Protein Kinases | The imidazole ring can mimic the purine of ATP, a common kinase substrate. The TFM group enhances binding in hydrophobic pockets of the ATP-binding site. Many TFM-containing drugs are kinase inhibitors. | [8][14] |
| Cyclooxygenase (COX) Enzymes | Phenyl-imidazole derivatives have been extensively investigated and validated as potent and selective inhibitors of COX-2, a key enzyme in inflammation. | [3][15] |
| Endothelin Receptors | The 5-(4-bromophenyl)pyrimidine structure in the approved drug Macitentan shows a strong structural analogy to the 2-(4-bromophenyl)imidazole core of the query compound. | [12][13] |
| Microtubule Proteins/Topoisomerases | Imidazole-based compounds have been shown to exert anticancer effects by interfering with tubulin polymerization or inhibiting topoisomerase II, disrupting cell division. | [3] |
| Metabolic Enzymes (e.g., α-glucosidase) | Phenyl-substituted benzimidazole derivatives have demonstrated potent inhibitory activity against α-glucosidase, a target for type 2 diabetes. | [16] |
The following diagram illustrates the potential interaction of the compound within a generic kinase ATP-binding pocket, a primary hypothesized target class.
Caption: Hypothetical binding mode in a kinase ATP pocket.
Section 3: A Phased Strategy for Target Identification and Validation
A robust investigation requires a multi-step approach, moving from broad biological effects to specific molecular interactions. This ensures that resources are focused efficiently and that the final identified target is validated with high confidence.
Caption: Overall workflow for target identification and validation.
Phase 1: Initial Phenotypic Screening & Target Class Prioritization
Causality: Before seeking a specific molecular target, it is essential to understand the compound's overall biological effect. Broad phenotypic screening provides an unbiased view of its activity profile across various cell types, guiding the subsequent, more focused investigation.
Protocol 1: Broad-Spectrum Cell Viability Assay (MTT/MTS-Based)
-
Cell Plating: Seed a panel of human cancer cell lines (e.g., the NCI-60 panel or a custom panel representing different tissues) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Add the diluted compound to the cells. Include a DMSO-only vehicle control.
-
Incubation: Incubate the treated plates for 48-72 hours.
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) for each cell line.
Interpretation: A potent and selective activity profile against certain cell lineages (e.g., leukemia, colon cancer) would strongly suggest prioritizing anticancer targets like kinases or topoisomerases. Broad, non-specific cytotoxicity at low concentrations may indicate off-target effects.
Phase 2: In Vitro Target Deconvolution
Causality: Once a promising phenotypic effect is observed, the next logical step is to identify the specific molecular target(s) responsible. This phase uses in vitro systems to directly test the compound's interaction with purified proteins or protein families.
Protocol 2: Kinase Panel Screening (Competitive Binding Assay)
-
Assay Principle: This assay measures the ability of the test compound to displace a known, tagged ligand from the ATP-binding site of a large panel of purified kinases.
-
Compound Preparation: Provide the test compound at a stock concentration of 10 mM in DMSO. The screening service (e.g., Eurofins DiscoverX KINOMEscan®) will typically perform a primary screen at a single high concentration (e.g., 10 µM).
-
Binding Reaction: The kinases are typically tagged (e.g., with DNA) and immobilized on a solid support. The test compound and the tagged ligand are added and allowed to compete for binding to the kinases.
-
Quantification: After incubation and washing steps, the amount of tagged ligand remaining bound to each kinase is quantified (e.g., via qPCR for the DNA tag).
-
Data Analysis: The results are expressed as "% Control" or "% Inhibition". A low % Control value indicates that the test compound successfully displaced the ligand and is a potent binder.
-
Follow-up: For hits identified in the primary screen, a full dose-response curve is generated to determine the dissociation constant (Kd), which is a direct measure of binding affinity.
Interpretation: This screen provides a direct, quantitative measure of affinity for hundreds of kinases simultaneously. Potent and selective binding to a specific kinase or kinase family (e.g., PI3K, BTK) provides a high-confidence candidate target for further validation.
Phase 3: Target Validation in a Cellular Context
Causality: Demonstrating that a compound binds to a purified protein is not sufficient. It is critical to confirm that this binding event occurs within the complex environment of a living cell and is directly responsible for the observed biological effect.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Culture the relevant cell line (identified in Phase 1) to ~80% confluency. Treat one set of cells with the test compound at a concentration of 10x its GI50 for 1-2 hours. Treat a control set with vehicle (DMSO).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into several PCR tubes for each condition (drug-treated and vehicle).
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes. One aliquot for each condition should be kept at room temperature as a non-heated control.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteins, while the pellet contains the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant from each tube. Analyze the amount of the putative target protein (identified in Phase 2, e.g., PI3Kα) remaining in the soluble fraction by Western blot.
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample confirms that the compound binds to and stabilizes the target protein inside the cell.
Section 4: Conclusion and Future Directions
The chemical architecture of this compound represents a deliberate convergence of privileged motifs in drug discovery. The predictive analysis strongly suggests that protein kinases and COX enzymes are high-priority target classes for initial investigation. The phased experimental strategy outlined in this guide provides a rigorous and logical pathway to move from hypothesis to validated target.
Successful completion of this workflow will yield a high-confidence, therapeutically relevant molecular target. This foundational knowledge is the critical prerequisite for advancing the molecule into a lead optimization program. Future efforts would focus on SAR studies to enhance potency and selectivity, comprehensive ADME/Tox profiling to assess its drug-like properties, and ultimately, evaluation in preclinical in vivo models of the relevant disease.
References
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A Senior Application Scientist's Guide to the In Silico Modeling of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The convergence of computational power and deep biological understanding has positioned in silico modeling as an indispensable pillar of modern drug discovery.[1][2][3] This guide provides a comprehensive, technically-grounded workflow for the computational analysis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole, a novel small molecule with therapeutic potential. We will navigate the critical steps from ligand preparation and target selection to advanced molecular dynamics and quantum mechanics, offering not just a protocol, but the strategic reasoning behind each decision. This document is structured to empower researchers, scientists, and drug development professionals to leverage computational tools for accelerating the journey from hit identification to a viable clinical candidate.
Introduction: Rationale and Strategic Imperative
The process of bringing a new drug to market is fraught with challenges, high costs, and a significant risk of late-stage failure.[4] In silico methodologies offer a powerful strategy to mitigate these risks by enabling early, rapid, and cost-effective evaluation of a molecule's potential.[2][5] Our subject molecule, this compound, possesses a substituted imidazole scaffold. This chemical motif is of significant interest as it is found in numerous potent and selective inhibitors of key signaling proteins, particularly p38 Mitogen-Activated Protein (MAP) kinase.[6][7][8][9] The p38 MAP kinase pathway is a critical regulator of inflammatory cytokine production, making its inhibition a promising strategy for treating inflammatory diseases like rheumatoid arthritis.[8][10]
This guide will use p38α MAP kinase as a case study target to build a robust, multi-faceted computational profile of our lead compound. The workflow is designed to be a self-validating system, where insights from one technique inform and refine the next, creating a holistic understanding of the molecule's structure-activity relationship (SAR).
Part I: Ligand and Target Preparation - The Foundation of Accuracy
The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures. Garbage in, garbage out is the immutable law of computational chemistry. This phase ensures that both our small molecule (ligand) and its biological target (receptor) are structurally and chemically sound for simulation.
Ligand Preparation
The first step is to generate a high-quality 3D conformation of this compound.
Step-by-Step Protocol:
-
Obtain 2D Structure: Start with a 2D representation, typically from a chemical drawing tool or a database using its SMILES string.
-
Generate 3D Conformation: Use a program like Open Babel to convert the 2D structure into a plausible 3D conformation.
-
Geometry Optimization & Energy Minimization: This is the most critical step. Using a quantum mechanics (QM) approach, such as Density Functional Theory (DFT), provides a highly accurate model of the molecule's electronic structure and geometry.[11][12] This removes any steric strain from the initial 3D conversion and finds a low-energy, stable conformation.
-
Assign Partial Charges: Accurate partial charges are crucial for calculating electrostatic interactions. These can be derived from the QM calculations (e.g., Mulliken population analysis or electrostatic potential fitting).
-
Save in Appropriate Format: The final, optimized structure is saved in a format suitable for docking software, such as the .pdbqt format for AutoDock Vina, which includes atomic coordinates, partial charges, and atom type definitions.[13]
Receptor Preparation
For this guide, we will use the crystal structure of human p38α MAP kinase. A high-resolution X-ray crystal structure is paramount. We select PDB ID: 1A9U , which is a structure of p38 complexed with an imidazole-based inhibitor, ensuring the active site is in a relevant conformation.[14]
Step-by-Step Protocol:
-
Download PDB File: Obtain the structure file (1A9U.pdb) from the RCSB Protein Data Bank.[14]
-
Clean the Structure: The raw PDB file contains non-essential elements. Remove water molecules, co-solvents, and any co-crystallized ligands. The rationale is to study the binding of our molecule in a clean active site.
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add them using software like AutoDock Tools, ensuring correct protonation states for amino acid residues at a physiological pH (e.g., 7.4).[13]
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Define the Binding Site: Identify the active site for docking. In this case, it is the ATP-binding pocket where the original ligand was bound.[7][8]
-
Save as PDBQT: Convert the prepared protein structure into the .pdbqt format.
Part II: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[15] It functions as a computational screen to answer two primary questions: "Does it bind?" and "How does it bind?". We will use the widely validated and open-source program AutoDock Vina.[16][17]
The Causality of Docking Choices
We choose a rigid receptor, flexible ligand docking approach. This is a computationally efficient method that assumes the protein's backbone remains relatively static upon ligand binding, which is a reasonable starting assumption for many kinases. Flexibility is granted to the ligand, allowing it to explore various conformations within the binding site.
Step-by-Step Protocol:
-
Define the Search Space (Grid Box): A 3D grid is centered on the binding pocket. The size of this box is critical: too small, and it may miss the optimal binding pose; too large, and it increases computation time and the chance of finding irrelevant poses. We define the box to encompass the entire ATP-binding site, guided by the position of the co-crystallized inhibitor in 1A9U.[13][17]
-
Create Configuration File: A simple text file (conf.txt) is created to tell Vina the names of the receptor and ligand files, the center and size of the grid box, and the output file name.[13]
-
Execute Vina: Run the docking simulation from the command line. Vina will systematically explore ligand conformations within the grid box, scoring each using its empirical scoring function.
-
Analyze Results: Vina outputs a set of binding poses (typically 9-10) ranked by their predicted binding affinity in kcal/mol.[18] A more negative value indicates stronger predicted binding.
Data Presentation and Interpretation
The primary output is the binding affinity. However, a good score is meaningless without a chemically sensible binding pose.
Table 1: Predicted Binding Modes and Affinities for this compound with p38α MAP Kinase
| Binding Mode | Predicted Affinity (kcal/mol) | Key Interacting Residues | H-Bonds | Hydrophobic Interactions |
| 1 | -9.8 | Met109, Gly110, Lys53, Leu167 | Imidazole N-H with Met109 (Hinge) | Bromophenyl in hydrophobic pocket I; CF3 with Leu167 |
| 2 | -9.5 | Met109, Asp168, Lys53, Val38 | Imidazole N with Lys53 | Bromophenyl in hydrophobic pocket I |
| 3 | -9.1 | Met109, Glu71, Leu75 | Bromophenyl with Glu71 (Water-mediated) | CF3 group near gatekeeper residue |
Interpretation: The top-ranked pose (-9.8 kcal/mol) is the most promising. The predicted hydrogen bond with the hinge residue Met109 is a canonical interaction for many kinase inhibitors and is a strong indicator of a valid binding mode.[10] The bromophenyl moiety occupies a known hydrophobic pocket, further validating the pose.
Part III: Molecular Dynamics (MD) Simulation - Assessing Stability and Dynamics
While docking provides a static snapshot, MD simulation offers a movie. It simulates the physical movements of atoms and molecules over time, allowing us to assess the stability of the predicted protein-ligand complex in a more realistic, solvated environment.[2][19] We will use GROMACS, a highly efficient and popular MD engine.[20][21]
Rationale for MD
The primary goal is to validate the docking pose. If the ligand remains stably bound to the active site throughout the simulation, our confidence in the docking result increases significantly. If it dissociates or undergoes major conformational changes, the initial pose may have been an artifact.
Step-by-Step Protocol:
-
Prepare Topology: A force field (e.g., AMBER) is chosen to describe the physics of all atoms. A topology file is generated for the protein-ligand complex, defining bond lengths, angles, and charges.[22]
-
Solvation and Ionization: The complex is placed in a simulation box (e.g., a cubic box) filled with explicit water molecules. Ions (e.g., Na+ and Cl-) are added to neutralize the system's charge and mimic physiological salt concentration.[23]
-
Energy Minimization: The system's energy is minimized to remove steric clashes before the simulation begins.[23]
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and pressure (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature). This ensures the system is stable before the production run.[22]
-
Production MD: The simulation is run for a set period (e.g., 100 nanoseconds), during which atomic coordinates are saved at regular intervals, creating a trajectory file.
-
Analysis: The trajectory is analyzed using tools like VMD (Visual Molecular Dynamics).[24][25] Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the ligand and protein backbone from their starting positions. A stable, low RMSD for the ligand suggests stable binding.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Hydrogen Bond Analysis: Tracks the presence of key hydrogen bonds (like the one to Met109) over the simulation time.
-
Part IV: ADMET Prediction - Profiling Drug-Likeness
A potent molecule is useless if it cannot reach its target or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine a compound's viability as a drug. Web-based tools like SwissADME provide rapid and robust predictions based on the molecule's structure.[26][27][28]
The Importance of Early Assessment
Poor ADMET properties are a major cause of clinical trial failures. Assessing these properties in silico allows for early identification of potential liabilities, which can be addressed through chemical modification before significant resources are invested.
Table 2: Predicted ADMET & Physicochemical Properties for the Lead Compound
| Property | Predicted Value | Acceptable Range | Interpretation / Rationale |
| Molecular Weight | 355.14 g/mol | < 500 | Complies with Lipinski's Rule of Five. |
| LogP (iLOGP) | 3.85 | < 5 | Good lipophilicity for membrane permeability. |
| H-Bond Donors | 1 | ≤ 5 | Complies with Lipinski's Rule of Five. |
| H-Bond Acceptors | 2 | ≤ 10 | Complies with Lipinski's Rule of Five. |
| TPSA | 30.5 Ų | < 140 Ų | Indicates good potential for oral bioavailability. |
| GI Absorption | High | High | Likely well-absorbed from the gut. |
| BBB Permeant | No | N/A | Less likely to cause CNS side effects. |
| CYP2D6 Inhibitor | Yes | No | Potential for drug-drug interactions. (Liability) |
| PAINS Alert | 0 | 0 | No alerts for promiscuous activity. |
Interpretation: The compound shows excellent drug-like properties according to Lipinski's Rule of Five and is predicted to have high gastrointestinal absorption.[26][27] A key liability is the predicted inhibition of Cytochrome P450 2D6 (CYP2D6), a critical enzyme for metabolizing many common drugs. This is a red flag that must be addressed in subsequent lead optimization cycles. The "Bioavailability Radar" from SwissADME provides a quick visual summary of its drug-likeness.
Part V: Quantum Mechanics - A Deeper Dive into Electronic Properties
For a more profound understanding of the molecule's reactivity and interaction potential, we turn to Quantum Mechanics (QM).[11][29][30] QM calculations can reveal the distribution of electrons within the molecule, highlighting regions that are likely to engage in electrostatic or covalent interactions.[12]
Key Analyses:
-
Molecular Electrostatic Potential (MEP) Map: This map visualizes the electrostatic potential on the molecule's surface. Red regions are electron-rich (negative potential), ideal for interacting with H-bond donors or positive charges. Blue regions are electron-poor (positive potential), indicating H-bond donor sites. This can confirm and explain the interactions seen in docking, such as the H-bond donor capability of the imidazole N-H.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to a molecule's reactivity. The energy gap between them indicates chemical stability. The locations of these orbitals show where the molecule is most likely to donate or accept electrons, respectively.
Insight: A QM analysis might reveal that the LUMO is centered around the trifluoromethyl group, suggesting its role as an electron-withdrawing group that influences the overall electronics of the imidazole ring, potentially enhancing its binding affinity. This level of insight is unattainable with classical molecular mechanics methods.[29][31]
Conclusion and Future Directions
This comprehensive in silico analysis has constructed a robust, multi-layered profile of this compound as a potential p38α MAP kinase inhibitor.
-
Key Strengths: Our model predicts high binding affinity, a stable and canonical binding mode validated by MD simulations, and generally favorable drug-like properties.
-
Identified Liabilities: A potential for CYP2D6 inhibition has been flagged as a critical liability that requires medicinal chemistry intervention.
-
Path Forward: The next logical step is to use these computational insights to guide the synthesis and in vitro testing of the compound. An enzymatic assay would be required to confirm its inhibitory activity against p38α. If active, further computational work would focus on lead optimization: modifying the structure to mitigate the CYP inhibition while retaining or improving potency. For example, altering the bromophenyl group might disrupt the interaction with CYP2D6 without negatively impacting the p38 binding.
By integrating molecular docking, MD simulations, ADMET prediction, and QM calculations, we have demonstrated a powerful, rational workflow that significantly de-risks and accelerates the early stages of drug discovery.
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preliminary cytotoxicity screening of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Executive Summary
This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel synthetic compound, this compound. The evaluation of a compound's cytotoxic potential is a foundational step in drug discovery, particularly in the development of new anticancer agents.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a narrative that synthesizes technical protocols with the underlying scientific rationale. We will explore the selection of appropriate cell lines and assays, provide detailed step-by-step experimental protocols, and discuss the analysis and interpretation of the resulting data. Furthermore, this guide outlines subsequent exploratory assays to elucidate the potential mechanism of action, should the compound exhibit significant cytotoxic activity. The methodologies described herein are designed to establish a robust, self-validating system for generating reliable preliminary data on the cytotoxic profile of this promising imidazole derivative.
Introduction: Unpacking the Therapeutic Potential
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[3][4][5] The unique electronic and hydrogen-bonding capabilities of the imidazole structure allow it to interact with a wide array of biological targets, making it a focal point for the design of novel therapeutic agents.[6] The specific compound of interest, this compound, incorporates two additional key functional groups that are strategically employed in modern drug design to enhance therapeutic efficacy.
-
The 4-Bromophenyl Group: The inclusion of a halogen, such as bromine, on a phenyl ring can significantly modulate a molecule's lipophilicity. This influences its ability to cross cell membranes and its binding interactions within target proteins.[7][8] Studies on other bromophenol hybrids have demonstrated potent anticancer activities.[9]
-
The Trifluoromethyl (CF3) Group: The CF3 group is a cornerstone of contemporary drug design.[10] Its strong electron-withdrawing nature and high metabolic stability can profoundly enhance a compound's pharmacokinetic profile.[11][12] Introducing a CF3 group can increase metabolic resistance, improve binding affinity to target enzymes, and enhance cell permeability, often leading to greater overall potency.[10][13][14]
Given this structural rationale, a systematic preliminary cytotoxicity screening is the essential first step to validate the compound's potential as a cytotoxic agent.[15] This initial screen aims to determine the concentration-dependent toxicity and to identify promising candidates for more intensive preclinical development.[1]
Caption: Logical relationship of the compound's structural features.
Rationale for Experimental Design
A robust preliminary screening strategy relies on making informed choices regarding the biological systems and methodologies used. The goal is to generate data that is both reliable and relevant to the compound's potential therapeutic application.
Selection of a Diverse Cancer Cell Line Panel
Using a single cell line provides a very narrow view of a compound's activity. Different cancer types possess unique genetic and phenotypic characteristics, which can dramatically influence their sensitivity to a given compound.[16] Therefore, screening against a panel of cell lines representing different major cancer types is crucial. For a preliminary screen, a well-characterized and commonly used panel is recommended.
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Key Characteristics |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive; a workhorse for breast cancer research.[2] |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer.[2] |
| HeLa | Cervical Adenocarcinoma | One of the oldest and most common human cell lines used in research.[2] |
| HCT116 | Colorectal Carcinoma | A well-characterized colon cancer cell line.[9] |
| MRC-5 | Normal Lung Fibroblast | A non-cancerous cell line to assess selectivity and general toxicity.[17] |
Causality: The inclusion of a non-cancerous cell line like MRC-5 is critical. A promising anticancer compound should exhibit selective cytotoxicity, meaning it is significantly more toxic to cancer cells than to normal cells. A low IC50 value against cancer cells coupled with a high IC50 against normal cells indicates a favorable therapeutic window.
Orthogonal Assays for Measuring Cell Viability
No single cytotoxicity assay is perfect; each measures a different cellular parameter and is susceptible to different types of artifacts.[18] Employing two distinct assays based on different principles—an orthogonal approach—provides a self-validating system and increases confidence in the results.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of a cell population.[1] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
-
Principle: Measures mitochondrial function.
-
Strength: Widely used and well-documented.
-
Limitation: Can be affected by compounds that alter cellular metabolism without killing the cell.[19]
-
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total cellular protein content.[20] The SRB dye binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total biomass.
-
Principle: Measures total protein content (biomass).
-
Strength: Less prone to interference from metabolic effects, offers better linearity with cell number, and is more reproducible than the MTT assay.[21]
-
Limitation: Does not distinguish between viable and dead cells if the dead cells have not yet detached or lysed.
-
Causality: By using both an activity-based (MTT) and a biomass-based (SRB) assay, we can cross-validate our findings. If a compound shows a potent IC50 in both assays, it strongly suggests true cytotoxic or anti-proliferative effects. Discrepancies between the two assays might indicate that the compound interferes with cellular metabolism (affecting MTT) without necessarily killing the cell.
Caption: High-level experimental workflow for cytotoxicity screening.
Detailed Experimental Protocols
The following protocols are optimized for a 96-well plate format, which is suitable for screening multiple concentrations.
Protocol 3.1: Cell Seeding and Treatment
-
Cell Culture: Maintain selected cell lines in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA, neutralize, and count them using a hemocytometer or automated cell counter. Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Adherence: Incubate the plates for 24 hours to allow cells to adhere and resume logarithmic growth.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Return the plates to the incubator for the desired exposure time, typically 48 or 72 hours.
Protocol 3.2: MTT Assay
-
Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 3.3: SRB Assay
-
Cell Fixation: After the incubation period, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.[22]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[22]
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.[20]
Data Analysis and Interpretation
Calculation of Cell Viability
For each concentration, the percentage of cell viability is calculated relative to the vehicle control.
Formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[23] It is the key metric for quantifying a compound's cytotoxic potency.[24]
-
Plotting: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (sigmoidal dose-response curve).
-
IC50 Derivation: The software will calculate the IC50 value from this curve. A lower IC50 value indicates a more potent compound.[16][25]
Presentation of Data
Summarize the calculated IC50 values in a clear, structured table for easy comparison across different cell lines. Include a well-known chemotherapeutic agent (e.g., Doxorubicin) as a positive control to benchmark the compound's potency.
Hypothetical Data Summary:
| Compound | IC50 (µM) ± SD | ||||
|---|---|---|---|---|---|
| MCF-7 | A549 | HeLa | HCT116 | MRC-5 | |
| This compound | 8.5 ± 0.7 | 12.3 ± 1.1 | 9.8 ± 0.9 | 7.2 ± 0.6 | >100 |
| Doxorubicin (Positive Control) | 0.9 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.8 ± 0.09 | 5.4 ± 0.5 |
Interpretation: In this hypothetical example, the compound shows potent cytotoxicity against all tested cancer cell lines, with particular efficacy against HCT116 colorectal cancer cells. Crucially, its IC50 value against the normal MRC-5 cells is significantly higher (>100 µM), suggesting a high degree of cancer cell selectivity.
Exploratory Mechanistic Assays
If the preliminary screening reveals potent and selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[26][27]
Caspase-3/7 Activity Assay (Apoptosis Detection)
Caspases are a family of proteases that are central to the execution of apoptosis.[28] Caspase-3 and -7 are key executioner caspases.
Principle: This assay uses a substrate (e.g., Ac-DEVD-AMC) that is specifically cleaved by active caspase-3/7.[29] Cleavage releases a fluorophore (AMC), and the resulting fluorescence is proportional to the level of caspase activity.
Simplified Protocol:
-
Seed and treat cells in a white, opaque 96-well plate as described previously.
-
After treatment (e.g., 24 hours), add a commercially available caspase-3/7 reagent (which contains the substrate and lysis buffer) to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence (e.g., Ex: 380 nm, Em: 460 nm) using a plate reader.[29][30] An increase in fluorescence indicates the induction of apoptosis.
Reactive Oxygen Species (ROS) Generation Assay
Many cytotoxic compounds induce cell death by generating reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components.[31][32]
Principle: The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[33]
Simplified Protocol:
-
Seed and treat cells in a black, clear-bottom 96-well plate.
-
Prior to the end of the treatment period, load the cells with DCFH-DA solution (e.g., 10 µM) for 30-60 minutes at 37°C.[34]
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium or PBS and measure the fluorescence (Ex: ~485 nm, Em: ~535 nm) immediately using a microplate reader. An increase in fluorescence indicates ROS production.
Caption: A simplified, hypothesized apoptotic signaling pathway.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the . By employing a diverse panel of cancer cell lines, utilizing orthogonal viability assays (MTT and SRB), and performing rigorous data analysis to determine IC50 values, researchers can generate a reliable initial profile of the compound's cytotoxic potential and selectivity.
Positive results from this preliminary screen—specifically, low micromolar or sub-micromolar IC50 values against cancer cells and a high IC50 against normal cells—would strongly justify advancing the compound. Future directions would include more comprehensive mechanism-of-action studies (e.g., cell cycle analysis, western blotting for apoptotic proteins), evaluation in 3D culture models, and eventual progression to in vivo animal models to assess efficacy and safety in a whole-organism context.
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solubility and stability of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
An In-depth Technical Guide to the Solubility and Stability of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Introduction: A Structural Rationale for Investigation
The compound this compound represents a confluence of chemical moieties that are of significant interest in modern medicinal chemistry. The imidazole core is a privileged structure, found in numerous biologically active molecules, prized for its role as a versatile synthon and its ability to participate in hydrogen bonding.[1][2] The strategic placement of a 4-bromophenyl group at the 2-position and a trifluoromethyl (CF3) group at the 5-position introduces specific physicochemical characteristics that are critical to predict and quantify during the drug development process.
-
The Imidazole Core: This five-membered heterocycle is amphoteric, capable of acting as both a weak acid and a weak base.[1] Its polarity generally confers solubility in polar solvents.[2][3]
-
The 4-Bromophenyl Substituent: The introduction of this group significantly increases the molecule's lipophilicity. Halogen atoms can participate in halogen bonding, potentially influencing interactions with biological targets. However, increased hydrophobicity is a common cause of poor aqueous solubility, a frequent challenge in drug discovery.[4]
-
The 5-Trifluoromethyl Substituent: The CF3 group is a powerful electron-withdrawing moiety. Its inclusion is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and increase lipophilicity.[5][6][7] The high metabolic stability of the C-F bond often protects adjacent chemical groups from enzymatic degradation.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the aqueous solubility and chemical stability of this compound. Rather than presenting pre-existing data for this specific molecule, we provide the fundamental principles and detailed, field-proven experimental protocols necessary to generate this critical data in a reliable and reproducible manner.
Section 1: Physicochemical Profile and Solubility Characterization
A molecule's solubility is a critical determinant of its bioavailability and ultimate therapeutic efficacy. For an orally administered drug, poor aqueous solubility is a major barrier to absorption.[8] The structural components of this compound suggest a compound with low intrinsic aqueous solubility due to the combined lipophilic contributions of the bromophenyl and trifluoromethyl groups. A thorough investigation is therefore essential.
Predicted Physicochemical Properties
While experimental data is paramount, in silico predictions and theoretical calculations provide a valuable starting point for experimental design.
| Property | Predicted Influence of Substituents | Rationale |
| LogP | High | The bromophenyl and trifluoromethyl groups are both highly lipophilic, significantly increasing the octanol-water partition coefficient compared to the parent imidazole core.[5][9] |
| pKa | Lowered (more acidic) | The strong electron-withdrawing nature of the trifluoromethyl group will decrease the basicity of the imidazole nitrogen, lowering the pKa of the conjugate acid.[6] |
| Aqueous Solubility | Low | High lipophilicity (LogP) is inversely correlated with aqueous solubility. The molecule is expected to be poorly soluble in neutral aqueous media.[4] |
| Tautomerism | Favors 1,4-tautomer | For substituted imidazoles, the tautomer where the hydrogen is on the nitrogen further from the electron-withdrawing group is often more stable.[1] |
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method (ICH/FDA guidelines) for determining thermodynamic solubility, representing the true equilibrium solubility of the compound.
Objective: To determine the maximum concentration of this compound that dissolves in various aqueous and organic solvents at a constant temperature.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., Water, 0.01 M HCl, pH 7.4 PBS, Ethanol, DMSO). The solid should be visible at the bottom of the vial to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully collect a sample from the supernatant.
-
Filtration/Centrifugation: Remove any undissolved solid particles by filtering the sample through a 0.22 µm syringe filter or by high-speed centrifugation. This step is critical to avoid artificially high results.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, such as the HPLC-UV method described in Section 1.3.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Analytical Protocol: HPLC-UV Method for Quantification
A validated, stability-indicating HPLC method is essential for accurately measuring the compound's concentration in both solubility and stability studies.
Objective: To develop a robust HPLC-UV method for the quantification of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) is a common starting point. For example:
-
Start at 30% Acetonitrile.
-
Ramp to 95% Acetonitrile over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning the UV absorbance of a standard solution. Imidazole derivatives often have strong absorbance between 250-300 nm.[10]
-
Injection Volume: 10 µL.
-
Method Validation (ICH Q2(R1) Principles):
-
Linearity: Prepare a calibration curve with at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a known concentration of the compound into a blank matrix. Mean recovery should be within 98.0% to 102.0%.[11]
-
Precision: Analyze replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Section 2: Stability Assessment and Forced Degradation
Understanding a compound's intrinsic stability is a regulatory requirement and is fundamental to developing a stable dosage form.[12][13] Forced degradation studies purposefully expose the drug to harsh conditions to identify likely degradation pathways and to prove the analytical method is "stability-indicating" (i.e., able to separate the intact drug from its degradants).[14][15]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH Q1A guidelines. The goal is to achieve 5-20% degradation.[15]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours. Take samples at various time points (e.g., 2, 4, 8 hours). Neutralize the sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently. The imidazole ring can be susceptible to base-catalyzed reactions. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-6% H2O2 and keep at room temperature for up to 24 hours. Protect from light.
-
Thermal Degradation: Store the solid compound in an oven at 80 °C for 24-48 hours. Also, heat a solution of the compound under reflux.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil.
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the validated stability-indicating HPLC-UV method.
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Observe the formation of new peaks (degradation products) in the chromatograms.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.
-
Diagram: Forced Degradation and Analysis Workflow
Caption: Workflow for Forced Degradation Studies.
Summary of Stability Data
The results from the forced degradation studies should be compiled into a clear, concise table.
| Stress Condition | Duration/Temp | % Degradation of Parent Drug | No. of Degradation Products | Observations (e.g., color change) |
| 0.1 M HCl | 8h @ 80°C | |||
| 0.1 M NaOH | 4h @ 60°C | |||
| 6% H₂O₂ | 24h @ RT | |||
| Thermal (Solid) | 48h @ 80°C | |||
| Photolytic | ICH Q1B |
Conclusion
The systematic characterization of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For a molecule like this compound, which possesses substituents known to decrease aqueous solubility, a rigorous, data-driven approach is critical. The experimental protocols and analytical frameworks provided in this guide offer a robust pathway for generating the essential data required to assess its viability as a drug candidate. By following these self-validating systems, researchers can confidently establish the compound's physicochemical profile, identify potential liabilities, and make informed decisions in the progression of their drug discovery and development programs.
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Lopes, L., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
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Khan, I., et al. (2021). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. [Link]
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Solubility of Things. (n.d.). Imidazole. [Link]
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Wang, C., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC - NIH. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. PubChem Compound Summary. [Link]
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Kurmi, M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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RSC Publishing. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Singh, R., et al. (2022). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
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European Medicines Agency. (2024). In-Use stability testing FAQ. [Link]
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Sowa, M., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. NIH. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
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Kumar, V. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]
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Supplementary Material. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. [Link]
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Altay, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Patel, A. (n.d.). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. [Link]
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Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
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Ghorai, P., et al. (n.d.). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]
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Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
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Daina, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Synthesis, Characterization and In-Vitro Antimicrobial Evaluation of Some Novel 2,4,5-Trisubstituted Imidazole Derivatives. [Link]
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Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
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Bakr, A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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Methodological & Application
Application Note: A Framework for the In Vitro Anticancer Evaluation of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Introduction: Rationale for Investigation
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including significant potential as anticancer agents.[1] Its electron-rich nature allows for diverse interactions with biological targets, making it a valuable template for drug design.[2] The incorporation of a trifluoromethyl (CF3) group can enhance metabolic stability, membrane permeability, and binding affinity, while a bromophenyl moiety can provide a site for further functionalization or engage in specific halogen bonding interactions with target proteins.
This document provides a comprehensive set of application notes and detailed protocols for the initial in vitro characterization of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole (herein referred to as "the compound"). The objective is to establish a robust, multi-faceted workflow to assess its cytotoxic and pro-apoptotic potential against cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel small molecules for oncology applications. The protocols herein are designed as a self-validating system, incorporating essential controls and explaining the scientific causality behind each experimental choice to ensure data integrity and reproducibility.
Foundational Assays: A Multi-Parametric Approach
A thorough initial evaluation of a potential anticancer agent requires more than a single endpoint.[3] We advocate for a tiered approach that first establishes general cytotoxicity and then delves into the specific mechanisms of cell death. This strategy provides a more complete picture of the compound's biological effects.
-
Cell Viability Assessment (MTT Assay): This serves as the primary screening tool to determine the compound's dose-dependent effect on cell viability and to calculate the half-maximal inhibitory concentration (IC50). The assay measures mitochondrial reductase activity, a hallmark of metabolically active, viable cells.[4]
-
Apoptosis Detection (Annexin V/PI Staining): Following the determination of cytotoxicity, this assay elucidates the mode of cell death. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial insight into whether the compound induces programmed cell death.[5]
-
Cell Cycle Analysis (Propidium Iodide Staining): Many anticancer agents exert their effects by disrupting the cell cycle.[6] This analysis quantifies the proportion of cells in each phase (G0/G1, S, G2/M), revealing if the compound causes cell cycle arrest at a specific checkpoint.[7]
This multi-assay workflow provides a robust foundation for understanding the compound's primary anticancer effects before proceeding to more complex mechanistic studies.
Figure 1: A tiered experimental workflow for characterizing the anticancer properties of a novel compound.
Materials and Methods
General Reagents and Equipment
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well and 6-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Flow cytometer
-
Western blot apparatus (electrophoresis and transfer systems)
Protocol 1: Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Crucial Control: Prepare a "vehicle control" containing the highest concentration of DMSO used in the treatments (typically ≤ 0.1%) to account for any solvent-induced toxicity. Also include "untreated" wells containing only medium and cells.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubate for 48 or 72 hours. The duration should be selected based on the cell line's doubling time and the expected mechanism of the drug.[9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[3]
| Cell Line | Compound IC50 (µM) - 48h (Example Data) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 (Breast) | 5.2 | 0.8 |
| MDA-MB-231 (Breast) | 8.9 | 1.5 |
| A549 (Lung) | 12.4 | 2.1 |
| HT-29 (Colon) | 7.6 | 1.1 |
| Table 1: Example IC50 data table comparing the test compound to a standard chemotherapeutic agent. |
Protocol 2: Apoptosis Detection via Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[12] In early apoptosis, phosphatidylserine (PS), normally on the inner plasma membrane, flips to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[13] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[14]
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated or vehicle control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. Aspirate the supernatant (containing floating cells) into a centrifuge tube.
-
Gently wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these with the cells in the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[5]
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[14] The calcium in this buffer is essential for Annexin V binding to PS.[5]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[14]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.
-
Data Interpretation:
The results are visualized on a dot plot, which is divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells or cells damaged during processing.
Figure 2: Logical flow of apoptosis detection from cell state to flow cytometry quadrant analysis.
Protocol 3: Cell Cycle Analysis
Principle: This method uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content.[6] Flow cytometry analysis can distinguish between cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content), allowing for the quantification of cell cycle arrest.[6]
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 3.3).
-
Harvest both floating and adherent cells and wash once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS to remove residual ethanol.[15]
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[15] RNase treatment is essential to prevent the staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
The data is displayed as a histogram of cell count versus fluorescence intensity.
-
Data Interpretation:
-
The histogram will show distinct peaks. The first peak represents the G0/G1 population, and the second, taller peak represents the G2/M population. The area between these peaks corresponds to the S phase population.
-
An accumulation of cells in a particular peak after treatment indicates cell cycle arrest in that phase.
-
A "sub-G1" peak, appearing to the left of the G0/G1 peak, represents apoptotic cells with fragmented DNA.[7]
Protocol 4: Mechanistic Investigation via Western Blotting
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample.[16] It can reveal the compound's effect on key signaling pathways, such as those controlling apoptosis (e.g., Bcl-2 family, caspases) or cell survival (e.g., PI3K/AKT).[17][18]
Step-by-Step Methodology:
-
Protein Extraction:
-
Treat cells in 6-well plates with the compound at IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Crucial Control: Always probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Data Interpretation:
-
Compare the band intensity of the target protein in treated samples versus the control.
-
An increase in pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) or survival signals (e.g., phospho-AKT) would support a pro-apoptotic mechanism of action.
Figure 3: Hypothetical mechanism where the compound inhibits the PI3K/AKT pathway, leading to apoptosis.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link][14]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link][12]
-
Zhao, H., et al. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Retrieved from [Link][7]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link][11]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link][13]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link][15]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][5]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link][6]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][21]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC - NIH. Retrieved from [Link][22]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide. Medium. Retrieved from [Link][16]
-
Nabi, F., et al. (2015). Bioassays for anticancer activities. PubMed. Retrieved from [Link][23]
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Aplin, A. E., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. Retrieved from [Link][17]
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Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. Retrieved from [Link][9]
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Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Retrieved from [Link][24]
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Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH. Retrieved from [Link][25]
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Szymańska, E., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Retrieved from [Link][26]
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Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link][27]
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Ayati, A., et al. (2019). Imidazoles as potential anticancer agents. PMC - PubMed Central. Retrieved from [Link][1]
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Elahian, F., et al. (2017). Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. ResearchGate. Retrieved from [Link][28]
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Kumar, D., et al. (2020). Anticancer potential of some imidazole and fused imidazole derivatives. PMC - PubMed Central. Retrieved from [Link][29]
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Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Retrieved from [Link][30]
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Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. ResearchGate. Retrieved from [Link][2]
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El-Naggar, A. M., et al. (2021). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Omega. Retrieved from [Link][31]
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Wawrzyniak, D., et al. (2020). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. NIH. Retrieved from [Link][32]
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Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. Retrieved from [Link][33]
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Bentham Science Publisher. (n.d.). The In Vitro Anticancer Activity and Potential Mechanism of Action of 1-[(1R,2S)-2-fluorocyclopropyl]Ciprofloxacin-(4-methyl/phenyl/benzyl-3- aryl)-1,2,4-triazole-5(4H)-thione Hybrids. Retrieved from [Link][34]
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Introduction: The Rationale for Investigating Novel Imidazole-Based Kinase Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole as a potential kinase inhibitor.
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, particularly cancer.[1] The pursuit of small molecule kinase inhibitors has thus become a major focus of modern drug discovery.[2] Within this landscape, the imidazole ring is considered a "privileged scaffold"—a molecular framework that is recurrent in successful therapeutic agents due to its unique ability to engage in various biological interactions.[3] Imidazole-based compounds are known to target the ATP-binding site of kinases, making them a versatile starting point for developing potent and selective inhibitors.[4][5]
This document concerns This compound , a novel compound featuring this privileged scaffold. The presence of a bromophenyl group and a trifluoromethyl moiety suggests potential for specific hydrophobic and electrostatic interactions within a kinase active site. While extensive data on this specific molecule is not yet publicly available, its structure provides a strong rationale for its investigation as a kinase inhibitor.
These application notes provide a comprehensive, step-by-step framework for the systematic evaluation of this compound, from initial biochemical potency determination to validation of target engagement and downstream functional effects in a cellular context.
Hypothesized Mechanism of Action and Target Pathways
Based on extensive research into related imidazole-based kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor. The core imidazole nitrogen is predicted to form a critical hydrogen bond with the "hinge" region of the kinase active site, mimicking the interaction of the adenine portion of ATP.[4] The bromophenyl and trifluoromethyl groups likely occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.
Given the prevalence of kinase dysregulation in cancer, initial screening efforts would logically focus on key oncogenic pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are frequently overactive in various malignancies.
Caption: Hypothesized inhibition points in the MAPK and PI3K pathways.
Core Experimental Protocols
The following protocols are designed to provide a robust characterization of a novel kinase inhibitor. They incorporate self-validating steps to ensure data integrity.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases, establishing its potency and initial selectivity profile.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a higher luminescent signal (as more ATP remains). This inverse relationship allows for precise measurement of inhibition.
Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of each compound dilution to the appropriate wells.
-
Add 1 µL of DMSO to "Maximum Activity" (positive control) and "No Kinase" (background) wells.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase of interest (e.g., B-RAF, PI3Kα) and its specific substrate in kinase reaction buffer.
-
Add 2 µL of the master mix to all wells except the "No Kinase" control.
-
Prepare an ATP solution at a concentration equal to the Km for the target kinase.
-
Add 2 µL of the ATP solution to all wells to start the reaction.
-
Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the positive control).
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce light. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "No Kinase" background from all wells.
-
Normalize the data with the "Maximum Activity" (DMSO) control set to 100% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the in vitro biochemical kinase assay.
Protocol 2: Cellular Target Engagement Assay
Objective: To confirm and quantify the binding of the compound to its target kinase within the complex environment of living cells.
Principle: The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures compound binding in live cells.[6] A target kinase is expressed as a fusion to NanoLuc® Luciferase, and a fluorescent tracer that binds to the kinase's active site is added. In the absence of an inhibitor, the tracer binds the kinase, bringing it close to the luciferase and generating a Bioluminescence Resonance Energy Transfer (BRET) signal. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal, which can be measured to determine cellular potency (EC50).[7][8]
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc® fusion protein. Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound directly in Opti-MEM™ medium. Add these dilutions to the cells.
-
Tracer Addition: Immediately after adding the compound, add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor emission (460nm) and acceptor emission (610nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data using "No Tracer" and "Vehicle + Tracer" controls.
-
Plot the normalized BRET ratio against the log of the inhibitor concentration to determine the cellular EC50.
-
Caption: Workflow for the NanoBRET™ cellular target engagement assay.
Protocol 3: Downstream Signaling Inhibition Assay (Western Blot)
Objective: To assess the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate in a relevant cell line.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A375 for B-RAF V600E) and allow cells to attach. Starve cells of serum overnight if necessary to reduce basal signaling. Treat with a dose range of the test compound for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Trustworthiness Step: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream target (e.g., anti-phospho-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image the bands.
-
Self-Validation Step: Strip the membrane and re-probe with an antibody against the total form of the downstream target (e.g., anti-total-ERK). This is crucial to confirm that changes in phosphorylation are not due to changes in total protein levels.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to facilitate comparison and decision-making.
Table 1: Illustrative In Vitro Kinase Selectivity Profile (Note: Data are hypothetical and for illustrative purposes only.)
| Kinase Target | Family | IC50 (nM) |
| B-RAF (V600E) | Ser/Thr | 45 |
| c-RAF | Ser/Thr | 150 |
| VEGFR2 | Tyr | 850 |
| EGFR | Tyr | >10,000 |
| PI3Kα | Lipid | 2,500 |
| CDK2 | Ser/Thr | >10,000 |
Table 2: Illustrative Comparison of Potency Across Assays (Note: Data are hypothetical and for illustrative purposes only.)
| Assay Type | Target | Potency Metric | Value (nM) |
| Biochemical | B-RAF (V600E) | IC50 | 45 |
| Cellular Target Engagement | B-RAF (V600E) | EC50 | 210 |
| Downstream Inhibition (p-ERK) | B-RAF (V600E) | EC50 | 255 |
A rightward shift in potency from biochemical to cellular assays is common and provides critical information about factors like cell permeability and competition with intracellular ATP.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Vangrevelinghe, E., et al. (2003). Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Retrieved from [Link]
-
Ishaq, M., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol. Retrieved from [Link]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]
-
Al-Awady, M. S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
-
Kushwaha, N., & Salaniwal, S. (Eds.). (2020). Kinase Screening and Profiling: Methods and Protocols. Springer. Retrieved from [Link]
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. ResearchGate. Retrieved from [Link]
-
Ciuba, K., et al. (2019). Pharmacological approaches to understanding protein kinase signaling networks. Biochemical Society Transactions. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Topic: A Comprehensive Protocol for the Antimicrobial Activity Screening of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those based on the imidazole scaffold, represent a promising class of molecules with diverse biological activities, including potent antimicrobial effects.[1][2] The strategic incorporation of specific functional groups can significantly enhance this activity. The presence of a trifluoromethyl (CF₃) group is known to improve metabolic stability and cell membrane permeability, while halogen substitutions, such as a bromophenyl group, can increase lipophilicity and target interaction.[3][4][5] This application note provides a detailed, structured protocol for the comprehensive in vitro antimicrobial screening of the novel compound 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole . We present a tiered approach, beginning with a qualitative diffusion assay, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), adhering to methodologies guided by the Clinical and Laboratory Standards Institute (CLSI).[6]
Scientific Rationale and Screening Strategy
The core principle behind antimicrobial susceptibility testing (AST) is to determine the effectiveness of a compound against a specific microorganism.[7] Our screening strategy is designed as a logical funnel, moving from a broad, qualitative assessment to precise, quantitative endpoints.
-
Phase I (Qualitative): Agar Disk Diffusion. This initial test provides a rapid visual assessment of the compound's ability to inhibit microbial growth.[8] An antimicrobial agent diffuses from a saturated disk into an agar medium inoculated with bacteria, creating a concentration gradient.[9] The presence of a clear "zone of inhibition" around the disk indicates inhibitory activity.[10] The size of this zone is inversely correlated with the MIC.[11]
-
Phase II (Quantitative): Broth Microdilution for MIC. This is the gold-standard method to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.[14][15]
-
Phase III (Mechanism): Determination of MBC. Following the MIC assay, the Minimum Bactericidal Concentration (MBC) is determined to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.[16] The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial population.[12] An MBC/MIC ratio of ≤4 is typically indicative of bactericidal action.[12]
Materials and Reagents
Test Compound & Controls:
-
This compound (Test Compound)
-
Stock Solution: Prepare a 1024 µg/mL stock in sterile Dimethyl Sulfoxide (DMSO).
-
Positive Control Antibiotics: Ciprofloxacin, Vancomycin (prepare stocks as per CLSI guidelines).
-
Negative Control: Sterile DMSO.
Bacterial Strains (ATCC recommended strains for quality control):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 0.85% Saline
-
0.5 McFarland Turbidity Standard
-
Sterile 6-mm paper disks
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile petri dishes, swabs, loops, and pipettes
Experimental Workflow Visualization
The overall screening process follows a systematic, multi-phase approach to characterize the antimicrobial profile of the test compound.
Caption: Standard 96-well plate setup for broth microdilution.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This protocol is a direct extension of the MIC assay.
-
Subculturing: Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.
-
Plating: Aseptically transfer a fixed volume (e.g., 10 µL) from each selected well onto a fresh MHA plate. Be sure to label each section of the plate clearly.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Reading: After incubation, count the number of colonies on each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [17]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison across different microbial strains.
Table 1: Example Antimicrobial Activity Profile of this compound
| Test Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Test Compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Positive | 4 | - | 1 | 8 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | Positive | 8 | - | 2 | 32 | 4 | Bactericidal |
| E. coli ATCC 25922 | Negative | 16 | 0.25 | - | >64 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | Negative | 32 | 1 | - | >64 | >2 | Bacteriostatic |
Note: Data are hypothetical and for illustrative purposes only.
References
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
- Minimum Inhibitory Concentration (MIC)
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Preprints.org.
- MBC vs. MIC: What Every Drug Developer Should Know.
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
- Broth Microdilution. MI - Microbiology.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
-
M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. NIH. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]
-
Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. NIH. [Link]
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application of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole in materials science
An Application Guide to 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole in Advanced Materials Science
This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the synthesis, characterization, and potential applications of this compound. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these foundational protocols.
Introduction: A Molecule of Designed Potential
The imidazole ring is a cornerstone heterocyclic scaffold in both medicinal chemistry and materials science.[1] Its π-electron-rich system, coupled with its ability to participate in hydrogen bonding and coordinate with metals, makes it a highly versatile building block.[2][3] In the field of organic electronics, imidazole derivatives have been successfully employed as emitters, host materials, and electron-transporting layers in Organic Light-Emitting Diodes (OLEDs).[4][5][6]
The specific molecule, This compound , is a strategically designed compound. Its utility in materials science stems from the distinct properties conferred by its three key structural motifs:
-
Imidazole Core : Provides the fundamental electronic and structural backbone, known for good thermal stability and electron-rich characteristics.[4]
-
2-(4-bromophenyl) Group : This moiety serves two primary purposes. First, it influences the molecule's electronic properties. Second, and more critically, the carbon-bromine bond is a highly versatile reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations.[7] This allows the molecule to be used as a building block, enabling the straightforward synthesis of more complex, conjugated structures essential for advanced materials.[7]
-
5-(trifluoromethyl) Group : The -CF₃ group is a potent electron-withdrawing substituent.[8] Its inclusion is a common strategy in materials design to lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels. This modification can enhance electron injection and transport capabilities, improve the metabolic stability of the molecule, and increase photoluminescence quantum yields.[8][9][10]
This unique combination of a stable heterocyclic core, a reactive handle for further functionalization, and an electron-withdrawing group for tuning electronic properties makes this compound a promising candidate for developing novel n-type semiconductors, OLED emitters, and specialized chemosensors.
PART 1: Synthesis and Characterization
A robust and reproducible synthesis is the foundation of materials science research. While multiple pathways to substituted imidazoles exist, the following protocol is based on the well-established Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[11][12]
Proposed Synthetic Protocol
The synthesis is proposed as a one-pot, three-component reaction.
Causality : This approach is chosen for its operational simplicity and the commercial availability of the starting materials. Acetic acid serves as both the solvent and a mild catalyst, while ammonium acetate provides the ammonia source in a controlled manner.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reagent Preparation : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-bromophenyl)-2,2,2-trifluoroethane-1,1-diol (1.0 eq), glyoxal (40% solution in water, 1.1 eq), and ammonium acetate (3.0 eq).
-
Solvent Addition : Add glacial acetic acid (50 mL).
-
Reaction : Heat the mixture to reflux (approximately 118 °C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 hexane:ethyl acetate eluent.
-
Work-up : After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Neutralization : Slowly neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases. A precipitate should form.
-
Extraction : Extract the aqueous mixture three times with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration : Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product and remove the solvent to yield the final compound as a white or off-white solid.
Structural and Physicochemical Characterization
Accurate characterization is critical to confirm the identity, purity, and properties of the synthesized material.[13] These properties are predictive of its performance in electronic devices.[14][15]
Table 1: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Observations / Data |
| ¹H NMR | Structural confirmation | Aromatic protons of the bromophenyl ring (two doublets), imidazole proton (singlet). |
| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to the imidazole ring, the bromophenyl group, and the trifluoromethyl carbon (quartet due to C-F coupling). |
| ¹⁹F NMR | Confirmation of -CF₃ group | A sharp singlet in the expected chemical shift range for a trifluoromethyl group attached to an aromatic system. |
| Mass Spec (HRMS) | Exact mass determination | Molecular ion peak corresponding to the exact mass of C₁₀H₆BrF₃N₂. |
| FTIR | Functional group identification | N-H stretching (~3400 cm⁻¹), C=N and C=C stretching in the aromatic region (~1500-1600 cm⁻¹), strong C-F stretching (~1100-1300 cm⁻¹). |
| UV-Vis Spectroscopy | Optical properties | Determine the absorption spectrum and calculate the optical bandgap (Eg) from the absorption edge. |
| Photoluminescence | Emission properties | Determine the emission wavelength (λem) and photoluminescence quantum yield (PLQY). |
| Cyclic Voltammetry | Electrochemical properties | Determine oxidation and reduction potentials to estimate HOMO and LUMO energy levels. |
| TGA/DSC | Thermal stability | Determine decomposition temperature (Td) and melting point (Tm), crucial for device fabrication via thermal evaporation. |
PART 2: Application Protocols in Materials Science
The unique structure of this compound makes it a versatile precursor for creating more complex functional materials. The following protocols outline its use in two distinct, high-impact applications.
Application Protocol: Synthesis of a Bipolar Host Material for OLEDs
Rationale : The bromophenyl group is an ideal anchor for introducing a hole-transporting unit via a Suzuki cross-coupling reaction. By coupling the title compound with a carbazole-boronic acid derivative, a bipolar molecule can be synthesized. The carbazole unit facilitates hole transport, while the trifluoromethyl-imidazole unit promotes electron transport. Such bipolar hosts are highly desirable for efficient phosphorescent OLEDs (PhOLEDs).[16]
Caption: Workflow from precursor to a functional OLED device.
Step-by-Step Methodology (Suzuki Coupling):
-
Setup : In an oven-dried Schlenk flask, combine this compound (1.0 eq), 9H-carbazole-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere.
-
Solvent and Catalyst : Add degassed toluene and water (4:1 ratio). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction : Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.
-
Work-up : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purification : Purify the crude product via column chromatography to yield the final bipolar host material. The product should be further purified by sublimation before device fabrication.
Application Protocol: Fabrication of an n-Type Organic Thin-Film Transistor (OTFT)
Rationale : The strong electron-withdrawing -CF₃ group can promote electron-transporting (n-type) behavior.[10] Evaluating the title compound in a thin-film transistor architecture is a direct method to measure its charge transport characteristics and assess its potential as an organic semiconductor.
Step-by-Step Methodology (OTFT Fabrication & Testing):
-
Substrate Preparation : Use a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.
-
Cleaning : Clean the substrate by sonicating sequentially in deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrate under a stream of nitrogen.
-
Dielectric Surface Treatment : Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to improve film morphology and device performance.
-
Active Layer Deposition : Deposit a 50 nm thin film of this compound onto the treated substrate via vacuum thermal evaporation. Maintain a deposition rate of 0.1-0.2 Å/s and a substrate temperature of 60 °C to promote crystalline film growth.
-
Source/Drain Electrode Deposition : Through a shadow mask, deposit 50 nm gold source and drain electrodes on top of the organic film. This creates a top-contact, bottom-gate device architecture. The channel length (L) and width (W) are defined by the shadow mask, typically L = 50 µm and W = 1000 µm.
-
Electrical Characterization : Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Output Characteristics : Measure the drain current (ID) as a function of drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics : Measure ID as a function of VGS at a fixed, high VDS. Use the saturation regime equation to calculate the field-effect mobility (µ).
-
Table 2: Key Performance Metrics for OTFT Characterization
| Parameter | Description | How to Extract |
| Field-Effect Mobility (µ) | The average charge carrier drift velocity per unit electric field. A measure of how well charges move in the semiconductor. | Calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime. |
| On/Off Current Ratio (Ion/Ioff) | The ratio of the maximum drain current (on-state) to the minimum drain current (off-state). | Extracted directly from the transfer characteristic curve. |
| Threshold Voltage (Vth) | The minimum gate voltage required to form a conductive channel and turn the transistor "on". | Determined from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot. |
Conclusion
This compound represents a highly promising and versatile platform molecule for materials science. Its carefully designed structure provides a clear pathway for synthesizing advanced functional materials. The protocols outlined in this guide offer a robust starting point for researchers to explore its potential in OLEDs, OTFTs, and other organic electronic applications, paving the way for next-generation devices.
References
- Benchchem. (n.d.). Application Notes and Protocols: Imidazo[4,5-d]imidazole Derivatives in Organic Light-Emitting Diodes (OLEDs).
- Khatri, O. P., et al. (2021). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry.
- Podzorov, V., et al. (2010). Electroactive materials for organic electronics: preparation strategies, structural aspects and characterization techniques. Chemical Society Reviews.
- Semantic Scholar. (n.d.). A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion.
- Kelley, T. W., et al. (n.d.). Recent Progress in Organic Electronics: Materials, Devices, and Processes. ACS Publications.
- Li, Y., et al. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Critical Reviews in Analytical Chemistry.
- Knipp, D. (2011). Electrical Characterization of Organic Electronic Materials and Devices. Wiley.
- Ossila. (n.d.). 1-[2-(Trifluoromethyl)phenyl]imidazole.
- Chem-Space. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis.
- Taylor & Francis Online. (2022). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis.
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- ResearchGate. (n.d.). Electrical Characterization of Novel Organic Semiconductor: Materials and Devices for Sensor Technology.
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- ResearchGate. (n.d.). Organic Light‐Emitting Diodes Based on Imidazole Semiconductors.
- TechLink Center. (n.d.). Organic Imidazole-Derived Semiconductors Enhance OLED Efficiency & Versatility in Flexible Displays.
- Kumar, S., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central.
- J. C. F. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
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- International Journal for Multidisciplinary Research. (n.d.). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative.
- Ossila. (n.d.). 4-(Trifluoromethyl)-1H-imidazole.
- Gayathri, P., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. PubMed Central.
- Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (n.d.).
- Materials Advances. (n.d.). Synthesis and electron-transport properties of N-trifluoromethylphenyl-phthalimides containing selenophene substituents.
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Application Notes & Protocols for the Development of Fluorescent Probes Using a 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole Core
Abstract
The imidazole ring system is a cornerstone in the design of advanced fluorescent materials due to its versatile electronic properties, stability, and synthetic accessibility.[1][2] This guide focuses on a particularly promising scaffold: 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole . We will explore the strategic rationale behind this design, detailing how the interplay between the electron-withdrawing trifluoromethyl group, the synthetically versatile bromophenyl moiety, and the core imidazole heterocycle creates a powerful platform for developing next-generation fluorescent probes. This document provides a comprehensive overview, from synthetic strategies and characterization to detailed protocols for creating and validating a functional chemosensor for environmental or biological applications.
The Scaffold: A Strategic Platform for Probe Development
The unique architecture of this compound offers a distinct set of advantages for probe design. Each substituent plays a critical, synergistic role.
-
Imidazole Core: This five-membered aromatic heterocycle serves as the structural foundation. The N-H proton is weakly acidic and can engage in hydrogen bonding, a property often exploited in anion sensing.[3][4] The ring itself is an integral part of the π-conjugated system that dictates the probe's fundamental photophysical properties.[1]
-
5-(Trifluoromethyl) Group: As a potent electron-withdrawing group, the -CF₃ moiety significantly influences the electronic landscape of the imidazole ring. This generally leads to a red-shift in emission, increased photostability, and often, a higher fluorescence quantum yield by modulating intramolecular charge transfer (ICT) processes.[5]
-
2-(4-Bromophenyl) Group: The bromine atom at the para-position is the key to developmental versatility. It serves as a highly efficient reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of various recognition units (for sensing) or other fluorophores (for FRET-based probes), enabling the creation of a diverse library of functional molecules from a single, common intermediate.[6]
Figure 1: Key functional components of the this compound scaffold.
General Synthetic Strategy & Workflow
The development of a functional probe from this scaffold is a two-stage process: first, the synthesis of the core imidazole structure, and second, its functionalization via cross-coupling.
Synthesis of the Core Scaffold
The 2,4,5-trisubstituted imidazole core can be efficiently synthesized via a one-pot, multi-component reaction.[7] A common and reliable method involves the condensation of an α-diketone, an aldehyde, and an ammonium salt. For our target scaffold, the reactants would be 1-phenyl-2,2,2-trifluoroethane-1,2-dione (or a similar precursor), 4-bromobenzaldehyde, and ammonium acetate.
Protocol 1: Synthesis of 2-(4-bromophenyl)-5-phenyl-4-(trifluoromethyl)-1H-imidazole *
Note: This is a representative synthesis adapted from established literature for trisubstituted imidazoles.[7][8] The position of the trifluoromethyl and phenyl groups may vary based on the starting diketone.
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq.), 1-phenyl-2,2,2-trifluoroethane-1,2-dione (1.0 eq.), and ammonium acetate (5.0-10.0 eq.).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reflux: Heat the reaction mixture to reflux (approx. 120 °C) and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water while stirring.
-
Precipitation & Filtration: A solid precipitate should form. Collect the crude product by vacuum filtration and wash thoroughly with deionized water to remove excess ammonium acetate and acetic acid.
-
Purification: Dry the crude solid. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure imidazole scaffold.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Functionalization via Suzuki-Miyaura Cross-Coupling
With the core scaffold in hand, the bromo- group is leveraged to attach a desired recognition moiety. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and a boronic acid, is an ideal choice for this transformation due to its high functional group tolerance and mild reaction conditions.
Figure 2: General workflow for developing a functional probe from the core scaffold.
Application Protocol: "Turn-On" Probe for Zinc (Zn²⁺) Detection
To illustrate the practical application of this system, we will detail the synthesis and use of a selective "turn-on" fluorescent probe for zinc ions (Zn²⁺), a crucial element in many biological systems.[9] The design incorporates a 2-(methylamino)phenol recognition unit, which typically quenches fluorescence via Photoinduced Electron Transfer (PET). Upon binding Zn²⁺, the PET process is inhibited, leading to a significant increase in fluorescence intensity.
Part A: Synthesis of the Zn²⁺ Probe (IZP-1)
Protocol 2: Suzuki Coupling of Core Scaffold with (2-(N-Boc-N-methylamino)phenyl)boronic acid
-
Reactant Preparation: In a Schlenk flask, dissolve the this compound scaffold (1.0 eq.) and the custom boronic acid (1.2 eq.) in a 3:1 mixture of dioxane and water.
-
Degassing: Bubble argon gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq.) and K₂CO₃ (3.0 eq.) to the flask under an argon atmosphere.
-
Reaction: Heat the mixture to 80-90 °C and stir overnight. Monitor by TLC.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Intermediate): Purify the crude product by column chromatography to obtain the Boc-protected intermediate.
-
Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours.
-
Final Purification: Neutralize the solution with saturated NaHCO₃, extract with DCM, and dry the organic layer. Purify by column chromatography to yield the final probe, IZP-1 .
Part B: Spectroscopic Characterization and Sensing Protocol
Materials:
-
IZP-1 stock solution (1.0 mM in DMSO).
-
HEPES buffer (10 mM, pH 7.4).
-
Stock solutions of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, etc.) (10 mM in deionized water).
-
Fluorometer and UV-Vis Spectrophotometer.
Protocol 3: Evaluating the Zn²⁺ Sensing Performance of IZP-1
-
Prepare Working Solution: Prepare a 10 µM solution of IZP-1 in HEPES buffer containing 1% DMSO (v/v).
-
Initial Measurement: Transfer 2 mL of the IZP-1 working solution to a quartz cuvette. Record its UV-Vis absorption and fluorescence emission spectra (excite at the absorption maximum). The initial fluorescence should be low ("Off" state).
-
Titration Experiment: To the cuvette, add incremental amounts of the Zn²⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents). After each addition, mix and wait 1-2 minutes for equilibration.
-
Record Spectra: Record the fluorescence emission spectrum after each addition. A significant "turn-on" response (increase in fluorescence intensity) should be observed.
-
Selectivity Test: Prepare multiple cuvettes with the 10 µM IZP-1 solution. To each, add an excess (e.g., 10 equivalents) of different metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.) and one with only Zn²⁺. Compare the fluorescence responses to confirm selectivity for Zn²⁺.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺. This plot can be used to determine the binding constant and the limit of detection (LOD).
Figure 3: Proposed mechanism for the "turn-on" fluorescence response of probe IZP-1 upon binding Zn²⁺.
Expected Data & Interpretation
The successful development of the IZP-1 probe should yield distinct photophysical data that validates its function as a chemosensor.
Table 1: Hypothetical Photophysical Properties
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| Core Scaffold | 315 | 405 | 90 | 0.25 |
| IZP-1 (Probe alone) | 340 | 455 | 115 | ~0.04 (Quenched) |
| IZP-1 + excess Zn²⁺ | 335 | 455 | 120 | ~0.65 (Recovered) |
-
Interpretation: The core scaffold is expected to be fluorescent. After functionalization to create IZP-1, the quantum yield drops significantly due to the PET quenching mechanism.[10] Upon the addition of Zn²⁺, the chelation of the ion by the recognition moiety blocks the PET pathway, restoring the fluorophore's emission and leading to a >15-fold increase in the quantum yield and a bright "turn-on" signal.
Broader Applications & Future Directions
The true power of the this compound scaffold lies in its modularity. By simply changing the boronic acid used in the Suzuki coupling (Protocol 2), this platform can be adapted to create a vast array of probes for diverse applications:
-
Anion Sensing: Incorporating recognition moieties with N-H groups (ureas, thioureas) can target anions like fluoride or cyanide.[3][4]
-
Viscosity Probes: Attaching a molecular rotor can create probes whose fluorescence is sensitive to the viscosity of their microenvironment.
-
Bioimaging: Conjugating the scaffold to cell-penetrating peptides or organelle-targeting units can enable its use in live-cell imaging to monitor ion fluxes or other biological processes.[11][12]
This application note provides a foundational framework for researchers to harness the potential of this versatile imidazole scaffold. By understanding the principles of its design and applying the robust synthetic and analytical protocols described herein, scientists can rapidly develop novel fluorescent probes tailored to their specific research needs.
References
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Overview of imidazole-based fluorescent materials with hybridized local and charge transfer and hot-exciton pathway characteristics in excited states. Soft Matter (RSC Publishing). Available at: [Link]
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Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. ResearchGate. Available at: [Link]
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A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Fluorescent Probes for Disease Diagnosis. Chemical Reviews (ACS Publications). Available at: [Link]
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Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. Critical Reviews in Analytical Chemistry. Available at: [Link]
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Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances (PMC - NIH). Available at: [Link]
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The effect of N-methylation on photophysical properties of imidazole-based fluorescent molecules. Arkivoc. Available at: [Link]
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Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores. RSC Publishing. Available at: [Link]
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Synthesis and Optical Properties of Imidazole-Based Fluorophores having High Quantum Yields. ChemPlusChem. Available at: [Link]
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Turn-off fluorescence of imidazole-based sensor probe for mercury ions. RSC Publishing. Available at: [Link]
-
A simple and easy-to-prepare imidazole-based probe for the selective chromo-fluorogenic recognition of biothiols and Cu(II) in a. CORE. Available at: [Link]
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Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. PubMed. Available at: [Link]
-
Synthesis of Highly Sensitive Fluorescent Probe Based on Tetrasubstituted Imidazole and Its Application for Selective Detection of Ag+ Ion in Aqueous Media. Semantic Scholar. Available at: [Link]
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ACID, METAL AND PEROXIDE-FREE SYNTHESIS OF 2,4,5-TRISUBSTITUTED IMIDAZOLES COMMENCING FROM INTERNAL ALKENES USING AN IODINE/DMS. SciSpace. Available at: [Link]
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Imidazole-based fluorophores: Synthesis and applications. ResearchGate. Available at: [Link]
-
Triazole-Imidazole (TA-IM) as Ultrafast Fluorescent Probes for Selective Ag+ Detection. NIH. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR. Available at: [Link]
-
Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold. NIH. Available at: [Link]
-
Rational design of 1, 2, 4, 5-tetraphenyl-1H-imidazole-based AIEgens with tunable intramolecular charge transfer and restricted intramolecular rotation processes for multifunctional sensing. PubMed. Available at: [Link]
-
Synthesis of Bisimidazole Derivatives for Selective Sensing of Fluoride Ion. PMC - NIH. Available at: [Link]
- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. [No Source Found].
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Application Notes & Protocols: Cell-Based Assays for Efficacy of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole, a Putative p38 MAPK Inhibitor
Introduction: Targeting Inflammatory Pathways
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding properties and synthetic accessibility.[1][2][3] Compounds incorporating the imidazole ring have been developed as kinase inhibitors, antifungal agents, and anticancer therapeutics.[4][5][6] The subject of this guide, 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole (hereafter referred to as "Compound-X"), is a novel small molecule with structural features suggesting potential biological activity. Specifically, the presence of a trifluoromethyl group and a bromophenyl moiety on an imidazole core is a common strategy in drug design to enhance metabolic stability and target affinity.[7]
While specific biological data for Compound-X is not widely published, research on structurally related trifluoromethyl-substituted imidazoles has indicated their potential as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[7] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[8][9][10] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers.[8][9][11] Therefore, inhibitors of p38 MAPK are a promising class of therapeutic agents for modulating inflammatory responses.[9][12]
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to evaluate the efficacy of Compound-X using a logical cascade of cell-based assays. The protocols are designed to first establish cytotoxic or cytostatic effects, then to investigate the underlying mechanism of action (apoptosis), and finally to confirm engagement with the putative target pathway (p38 MAPK signaling).
Proposed Mechanism of Action & Assay Strategy
We hypothesize that Compound-X functions as an inhibitor of the p38 MAPK signaling cascade. This pathway, when activated by stimuli like lipopolysaccharide (LPS), triggers a phosphorylation cascade that results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10] By inhibiting p38 MAPK, Compound-X is expected to reduce this inflammatory response and, at sufficient concentrations, may induce apoptosis in cells reliant on this pathway for survival.
Our experimental strategy is therefore structured as a three-tiered approach to efficiently characterize the compound's cellular effects.
Logical Assay Workflow Diagram
The following diagram illustrates the proposed experimental workflow, moving from broad phenotypic screening to specific mechanistic validation.
Caption: Experimental workflow for characterizing Compound-X.
Tier 1 Protocol: Dose-Response Cytotoxicity Assay
Principle & Rationale
The first step in evaluating any new compound is to determine the concentration range over which it affects cell viability. A cytotoxicity assay measures the degree to which a substance causes cell damage or death.[13][14] We will use a metabolic activity assay, such as the MTT or CellTiter-Glo® assay, as a proxy for cell viability.[15] This allows for the calculation of an IC50 (half-maximal inhibitory concentration), a key metric of compound potency. This initial screen is critical for selecting appropriate, sublethal concentrations for subsequent mechanistic studies.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted for adherent cells (e.g., RAW 264.7 murine macrophages, a common model for inflammation studies) in a 96-well plate format.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Compound-X stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear-bottom cell culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution series of Compound-X in complete medium. A common range to test is from 100 µM down to 1 nM. Remember to prepare a vehicle control (DMSO at the same final concentration as the highest Compound-X dose) and a "no treatment" control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation & Interpretation
Data should be normalized to the vehicle control (considered 100% viability) and plotted as percent viability versus log[Compound-X]. An IC50 value is derived by fitting the data to a four-parameter logistic curve.
Table 1: Example Dose-Response Data for Compound-X
| Compound-X (µM) | Absorbance (570nm) | % Viability (Normalized) |
|---|---|---|
| 0 (Vehicle) | 1.25 | 100.0% |
| 0.01 | 1.23 | 98.4% |
| 0.1 | 1.15 | 92.0% |
| 1 | 0.88 | 70.4% |
| 5 | 0.61 | 48.8% |
| 10 | 0.35 | 28.0% |
| 50 | 0.12 | 9.6% |
| 100 | 0.08 | 6.4% |
Interpretation: The IC50 value from this data would be approximately 5 µM. For subsequent assays, using concentrations at and below the IC50 (e.g., 1 µM, 5 µM) is recommended to distinguish specific pathway inhibition from general toxicity.
Tier 2 Protocol: Apoptosis Induction Assay
Principle & Rationale
If Compound-X reduces cell viability, it is crucial to determine if this is due to apoptosis (programmed cell death) or necrosis. Apoptosis is mediated by a family of proteases called caspases.[16] Specifically, caspase-3 and caspase-7 are key executioner caspases.[16] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to measure the combined activities of these two enzymes, providing a direct readout of apoptosis induction.[17][18][19]
Detailed Protocol: Caspase-Glo® 3/7 Assay
This "add-mix-measure" protocol is designed for high-throughput formats.[17]
Materials:
-
Cells treated with Compound-X (from a parallel plate to the cytotoxicity assay)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Plate-reading luminometer
Procedure:
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol.[18] Allow the reagent to equilibrate to room temperature before use.
-
Cell Treatment: Seed and treat cells with Compound-X at selected concentrations (e.g., IC50, 2x IC50) and controls (vehicle, positive control like Staurosporine) in a white-walled 96-well plate as described in section 3.2.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[19]
-
Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation & Interpretation
Results are typically presented as fold-change in luminescence relative to the vehicle-treated control.
Table 2: Example Caspase-3/7 Activity Data
| Treatment | Concentration | Luminescence (RLU) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle (DMSO) | - | 15,000 | 1.0 |
| Staurosporine | 1 µM | 180,000 | 12.0 |
| Compound-X | 1 µM | 25,000 | 1.7 |
| Compound-X | 5 µM | 95,000 | 6.3 |
| Compound-X | 10 µM | 155,000 | 10.3 |
Interpretation: A dose-dependent increase in caspase activity that correlates with the cytotoxicity data strongly suggests that Compound-X induces apoptosis.
Tier 3 Protocol: p38 MAPK Pathway Inhibition Assay
Principle & Rationale
The final step is to verify that Compound-X engages its putative target, p38 MAPK. Kinase activity is regulated by phosphorylation.[20] The activation of p38 MAPK involves its phosphorylation at specific threonine and tyrosine residues (Thr180/Tyr182).[21] Western blotting using a phospho-specific antibody that recognizes only the activated form of p38 is a gold-standard method to measure pathway inhibition. A decrease in the phosphorylated p38 (p-p38) signal, without a change in total p38 levels, indicates direct or indirect inhibition of the upstream cascade.[20]
Hypothetical p38 MAPK Signaling Pathway Diagram
This diagram shows the activation of p38 and where Compound-X is hypothesized to act.
Caption: Hypothesized inhibition of p38 MAPK phosphorylation by Compound-X.
Detailed Protocol: Western Blot for p-p38 MAPK
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS) from E. coli
-
Compound-X
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK
-
Loading Control Antibody: Mouse anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat cells with various concentrations of Compound-X (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL for 30 minutes. Include an unstimulated control well.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µg per lane). Run samples on an SDS-PAGE gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature.[20] Incubate the membrane with the primary antibody for phospho-p38 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) for 1 hour at room temperature. Wash again. Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total p38 MAPK and then for a loading control like GAPDH.[20]
Data Presentation & Interpretation
The band intensities are quantified using densitometry software. The p-p38 signal should be normalized to the total p38 signal for each lane.
Table 3: Example Quantitative Western Blot Data
| Treatment | p-p38/Total p38 Ratio (Normalized) |
|---|---|
| Untreated Control | 0.1 |
| LPS (1 µg/mL) + Vehicle | 1.0 |
| LPS + Compound-X (0.1 µM) | 0.75 |
| LPS + Compound-X (1 µM) | 0.28 |
| LPS + Compound-X (10 µM) | 0.09 |
Interpretation: A dose-dependent decrease in the LPS-induced phosphorylation of p38 MAPK, while total p38 levels remain constant, provides strong evidence that Compound-X is acting as an inhibitor of this specific signaling pathway.
Conclusion
This application guide outlines a systematic, three-tiered approach to characterize the cellular efficacy and mechanism of action of this compound. By progressing from broad cytotoxicity screening to specific apoptosis and target engagement assays, researchers can efficiently build a comprehensive profile of the compound's biological activity. The protocols provided are robust, widely used in the field of drug discovery, and designed to yield clear, interpretable data. This structured workflow provides a solid foundation for making informed decisions about the future development of this and other novel chemical entities.
References
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The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. PubMed, Expert Opinion on Investigational Drugs. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Taylor & Francis Online. [Link]
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Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia. PubMed. [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. MDPI. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Bentham Science. [Link]
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Caspase 3/7 Activity. Protocols.io. [Link]
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Cytotoxicity Assay Protocol. Protocols.io. [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]
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Targeting p38 MAPK for the treatment of inflammatory arthritis. Future Medicine. [Link]
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Imidazole-Based Pharmaceutical Molecules are Synthesized Using the van Leusen Reaction: A Review. TSI Journals. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Cell-based test for kinase inhibitors. INiTS. [Link]
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Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [Link]
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Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]
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Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
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Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. PubMed. [Link]
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Application Notes and Protocols for In Vivo Evaluation of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Introduction: A Strategic Framework for In Vivo Investigation of a Novel Imidazole Moiety
The compound 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole represents a novel chemical entity with potential therapeutic applications. The imidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous pharmacologically active compounds.[1][2][3] The incorporation of a bromophenyl group and a trifluoromethyl moiety suggests a strategic design to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the logical and systematic in vivo evaluation of this compound. It is structured not as a rigid template, but as a strategic workflow, beginning with essential preliminary steps and progressing through pharmacokinetic, toxicological, and efficacy studies. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific hypotheses. Every protocol is designed as a self-validating system, incorporating necessary controls and adhering to the highest standards of scientific integrity, including the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[4][5][6][7]
Part 1: Pre-Formulation and In Vitro Characterization
A thorough in vitro characterization is a prerequisite for meaningful in vivo experimentation. It establishes the foundational physicochemical and biological properties of the compound, informing dose selection and study design.
Physicochemical Properties
Understanding the compound's solubility, stability, and lipophilicity is critical for developing a suitable formulation for in vivo administration.
Protocol 1.1: Solubility and Stability Assessment
-
Objective: To determine the solubility of this compound in common preclinical vehicles and its stability under relevant pH and temperature conditions.
-
Materials: The test compound, a panel of vehicles (e.g., saline, PBS, 5% DMSO/95% corn oil, 10% Solutol HS 15/90% saline), pH buffers (pH 4.0, 7.4, 9.0), HPLC system.
-
Methodology:
-
Prepare saturated solutions of the compound in each vehicle and buffer.
-
Equilibrate for 24 hours at room temperature and 37°C.
-
Centrifuge to pellet undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
-
For stability, incubate the compound in selected vehicles/buffers at different temperatures (4°C, RT, 37°C) and analyze its concentration at various time points (0, 4, 8, 24 hours).
-
-
Causality & Interpretation: Poor aqueous solubility is a common challenge for small molecules and will necessitate a specialized formulation, such as a co-solvent or suspension, to ensure accurate dosing.[8] Stability data prevents the administration of a degraded or inactive compound.
Preliminary In Vitro Biological Assessment
Before moving into animal models, an initial screen for biological activity and cytotoxicity provides the rationale for in vivo testing. Imidazole derivatives have shown a wide range of activities, including anticancer and anti-inflammatory effects.[9][10][11]
Protocol 1.2: Cytotoxicity Screening (e.g., MTT Assay)
-
Objective: To determine the cytotoxic potential of the compound against relevant cell lines (e.g., cancer cell lines like A549 lung carcinoma or normal cell lines like fibroblasts).[9][10]
-
Methodology:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation.
-
Solubilize the crystals and measure absorbance to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration).
-
-
Causality & Interpretation: The IC50 value provides a preliminary indication of potency and helps establish a potential therapeutic window. High cytotoxicity against cancer cells could warrant investigation in oncology models, while low cytotoxicity against normal cells is a favorable preliminary safety indicator.
Part 2: Pharmacokinetic (PK) Profiling
Pharmacokinetic studies are fundamental to understanding how an organism processes the compound, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[12] This knowledge is crucial for designing rational dosing regimens in subsequent efficacy and toxicology studies.[12][13][14]
Workflow for Preclinical PK Studies
The following diagram outlines the logical flow for a comprehensive preclinical pharmacokinetic evaluation.
Caption: Workflow for preclinical pharmacokinetic (PK) studies.
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Objective: To determine key PK parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, AUC) and oral bioavailability.
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group/sex). The choice of species should be justified based on metabolic similarity to humans, if known.[15]
-
Experimental Design:
-
Group 1 (IV): Administer a single intravenous bolus dose (e.g., 1-2 mg/kg) via the tail vein. The dose should be low and well-tolerated.
-
Group 2 (PO): Administer a single oral gavage dose (e.g., 5-10 mg/kg).[16]
-
-
Methodology:
-
Fast animals overnight before dosing (for the PO group).
-
Collect sparse blood samples (e.g., 50-100 µL) from each animal at designated time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma via centrifugation and store at -80°C until analysis.
-
Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.
-
-
Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Causality & Interpretation: An IV dose provides absolute clearance and volume data, while the PO dose reveals absorption characteristics and bioavailability.[12][17] Low bioavailability may necessitate formulation optimization or suggest unsuitability for oral administration. A long half-life might support once-daily dosing, whereas a short half-life may require more frequent administration.
| Parameter | Description | Typical Units | Importance |
| AUC | Area Under the Curve | ng*h/mL | Overall drug exposure |
| Cmax | Maximum Concentration | ng/mL | Peak exposure; relates to efficacy/toxicity |
| Tmax | Time to Cmax | h | Speed of absorption |
| t1/2 | Half-life | h | Duration of exposure; informs dosing interval |
| CL | Clearance | mL/h/kg | Rate of drug elimination from the body |
| Vd | Volume of Distribution | L/kg | Extent of drug distribution into tissues |
| F% | Bioavailability | % | Fraction of oral dose reaching systemic circulation |
Part 3: In Vivo Toxicology and Safety Assessment
Preclinical toxicology studies are essential to identify potential adverse effects and determine a safe dose range for efficacy studies.[18] These studies should follow established guidelines, such as those from the OECD.[1][19]
Protocol: Acute Dose-Range Finding (Maximum Tolerated Dose - MTD)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration.[17]
-
Animal Model: Mice or rats (n=3-5 per sex per group).
-
Methodology:
-
Administer single, escalating doses of the compound to different groups of animals (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Observe animals intensively for the first 4 hours and then daily for 14 days for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss).
-
Record body weights on Days 0, 7, and 14.
-
At the end of the study, perform a gross necropsy to examine organs for any abnormalities.
-
-
Causality & Interpretation: The MTD is typically defined as the highest dose that does not cause mortality or serious clinical signs. This dose serves as the upper limit for subsequent repeat-dose toxicity and efficacy studies. Observed toxicities provide critical information on the compound's safety profile.[18] A recent study on other imidazo-based derivatives showed potential for hepatic damage at doses of 1000 mg/kg, highlighting a key organ system to monitor.[1][19]
Workflow for Safety Evaluation
Caption: Logical workflow for preclinical safety and toxicology assessment.
Part 4: In Vivo Efficacy (Pharmacodynamics)
Efficacy studies are designed to test the therapeutic hypothesis in a relevant animal model of disease. The choice of model is critical and must be rigorously justified.[13][15] Given the known activities of related imidazole compounds, a hypothetical anti-inflammatory or anti-cancer model is appropriate for this guide.
Hypothetical Protocol: Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model
-
Objective: To evaluate the anti-inflammatory activity of the compound by measuring its effect on pro-inflammatory cytokine production in vivo.
-
Animal Model: BALB/c mice (n=8-10 per group).
-
Experimental Design:
-
Group 1: Vehicle Control + Saline challenge
-
Group 2: Vehicle Control + LPS challenge
-
Group 3: Test Compound (e.g., 10 mg/kg) + LPS challenge
-
Group 4: Test Compound (e.g., 30 mg/kg) + LPS challenge
-
Group 5: Positive Control (e.g., Dexamethasone) + LPS challenge
-
-
Methodology:
-
Acclimate animals and randomize them into groups.
-
Pre-treat animals with the vehicle, test compound, or positive control via the predetermined route (e.g., PO) 1 hour before the inflammatory challenge.
-
Administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection to induce an inflammatory response (Groups 2-5). Administer saline to Group 1.
-
At a time of peak cytokine response (e.g., 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Prepare serum and analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a validated method like ELISA.
-
-
Causality & Interpretation: A statistically significant reduction in cytokine levels in the compound-treated groups compared to the vehicle + LPS group would indicate potential anti-inflammatory efficacy. The inclusion of a positive control validates the assay, while the vehicle control groups establish the baseline and maximal response.[20]
Conclusion and Future Directions
This guide outlines a foundational, multi-stage approach to the in vivo evaluation of this compound. By systematically characterizing its pharmacokinetic profile, establishing a safety margin, and testing its activity in a relevant disease model, researchers can generate the robust, reproducible data necessary for further drug development. Adherence to rigorous experimental design and reporting standards, such as the ARRIVE guidelines, is paramount to ensure the quality and impact of the research.[4][6][7] The insights gained from these studies will pave the way for mechanism-of-action studies, lead optimization, and the ultimate translation of a promising chemical entity into a potential therapeutic.
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- Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm.
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- 2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole. (n.d.). Benchchem.
- In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018). Archivos de Medicina.
- 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole. (n.d.). PubChem.
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- 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. (n.d.). Acta Crystallographica Section E. PMC - NIH.
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Application Notes and Protocols for the Functionalization of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] The specific molecule, 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole, presents a particularly rich platform for the development of novel drug candidates. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromophenyl moiety serves as a versatile handle for a variety of cross-coupling reactions.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this imidazole core. We will delve into detailed protocols for N-alkylation, N-arylation, C-H functionalization, and palladium-catalyzed cross-coupling reactions, offering insights into the rationale behind the experimental choices to empower your research and development endeavors.
Strategic Functionalization Sites
The structure of this compound offers three primary sites for chemical modification, each with its unique reactivity profile that can be selectively addressed with the appropriate choice of reagents and reaction conditions.
Caption: Key functionalization sites on the target molecule.
Part 1: N-H Functionalization of the Imidazole Core
The nitrogen atom of the imidazole ring is a primary target for introducing molecular diversity. The presence of the electron-withdrawing trifluoromethyl group at the C5 position increases the acidity of the N-H proton, facilitating its removal by a base.
Protocol 1: N-Alkylation using Sodium Hydride
This protocol is a robust method for the N-alkylation of imidazoles, particularly those with electron-withdrawing substituents.[4][5]
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole nitrogen to form the corresponding sodium salt. This enhances the nucleophilicity of the imidazole, allowing for efficient reaction with an alkyl halide. Anhydrous aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are crucial to prevent the quenching of the hydride and the resulting imidazolide anion.
Experimental Protocol:
-
Preparation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent) portionwise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour. Evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for irreversible deprotonation. |
| Solvent | Anhydrous THF or DMF | Aprotic solvent to prevent quenching of the base and anion. |
| Temperature | 0 °C to Room Temp. | Controlled addition of reagents and safe reaction progression. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
Protocol 2: Palladium-Catalyzed N-Arylation
For the introduction of aryl groups, a palladium-catalyzed approach offers excellent regioselectivity and functional group tolerance.[6][7]
Rationale: Palladium catalysts, in combination with specialized ligands like biaryl phosphines, can facilitate the formation of the C-N bond between the imidazole nitrogen and an aryl halide. The use of a pre-activated palladium-ligand complex can be crucial as imidazoles can sometimes inhibit the formation of the active catalytic species.[6][7]
Experimental Protocol:
-
Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (0.01 equivalents) and a suitable biaryl phosphine ligand (e.g., L1, 0.02 equivalents) in an anhydrous, deoxygenated solvent like toluene. Heat the mixture at 80-100 °C for 15-30 minutes.
-
Reaction Setup: To the pre-activated catalyst solution, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents).
-
Reaction: Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Workflow for N-functionalization.
Part 2: C4-H Functionalization
Direct C-H functionalization is a powerful and atom-economical strategy for modifying heterocyclic scaffolds.[8] For 2,5-disubstituted imidazoles, the C4 position is a prime target for such transformations.
Protocol 3: Palladium-Catalyzed C-H Arylation at the C4-Position
This protocol describes a method for the direct arylation of the C4-position of the imidazole ring.[8] N-protection is often necessary to prevent competitive N-arylation and to direct the metallation to the desired C-H bond.
Rationale: A palladium catalyst, often in conjunction with a specific ligand, can selectively activate the C4-H bond of an N-protected imidazole. The choice of the N-protecting group, such as the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, can be critical for achieving high regioselectivity.[9]
Experimental Protocol:
-
N-Protection (if necessary): Protect the imidazole nitrogen with a suitable protecting group (e.g., SEM-Cl) under standard conditions.
-
Reaction Setup: In a glovebox, combine the N-protected this compound (1.0 equivalent), the aryl halide (1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.05 equivalents), a ligand (e.g., a fluorinated bathophenanthroline) (0.1 equivalents), and a base like potassium carbonate (K₂CO₃) (2.0 equivalents) in a suitable solvent (e.g., toluene or dioxane).[8]
-
Reaction: Seal the reaction vessel and heat at 110-140 °C for 24-48 hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up and Deprotection: After completion, cool the reaction, dilute with an organic solvent, and filter. Concentrate the filtrate and purify by column chromatography. The protecting group can then be removed under appropriate conditions.
| Parameter | Condition | Rationale |
| Catalyst | Palladium Acetate (Pd(OAc)₂) | Effective for C-H activation. |
| Ligand | Fluorinated Bathophenanthroline | Enhances catalyst activity and selectivity.[8] |
| Protecting Group | SEM | Directs regioselectivity and can be readily removed.[9] |
| Base | Potassium Carbonate (K₂CO₃) | Essential for the catalytic cycle. |
Part 3: Functionalization of the 4-Bromophenyl Group
The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a highly reliable method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[10][11]
Rationale: A palladium catalyst, typically with a phosphine ligand, facilitates the reaction between the aryl bromide and a boronic acid or ester in the presence of a base. This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equivalents), and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).
-
Solvent: Add a mixture of a solvent such as dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Deoxygenate the mixture by bubbling with argon or nitrogen for 15-20 minutes. Heat the reaction at 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Protocol 5: Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[12]
Rationale: This reaction is co-catalyzed by palladium and copper salts. The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst activates the alkyne. A base, typically an amine like triethylamine or diisopropylethylamine, is used as both the base and often as a solvent.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents), a copper co-catalyst (e.g., CuI, 0.05 equivalents), and a base such as triethylamine (2.0-3.0 equivalents).
-
Reaction: Deoxygenate the mixture and stir at room temperature to 60 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts. Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Workflow for cross-coupling reactions.
Conclusion
The strategic functionalization of this compound opens up a vast chemical space for the discovery of novel bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this promising scaffold. By understanding the underlying principles of each reaction, scientists can rationally design and synthesize new chemical entities with tailored properties for drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the Imidazo[4,5-d]imidazole Core.
- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the 2,5-dibutyl-1H-imidazole Ring.
- PubMed. (2019). Palladium-Catalyzed C-H Heteroarylation of 2,5-Disubstituted Imidazoles.
- PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- ACS Publications. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions.
- MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
- MIT Open Access Articles. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
- PubMed. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.
- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
- PMC - NIH. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- ACS Publications. (2016). One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- PMC - NIH. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.
- Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole.
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Benchchem. (n.d.). Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates.
- Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles.
- ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C-H Heteroarylation of 2,5-Disubstituted Imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can overcome common experimental hurdles.
Introduction to the Synthetic Challenges
The synthesis of this compound presents a unique set of challenges primarily due to the presence of two distinct and influential functional groups: the trifluoromethyl group and the bromophenyl group. The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity of the imidazole ring and its precursors. The bromophenyl group offers a site for further functionalization but can also influence the electronic properties of the molecule.
A common and logical approach to synthesizing this molecule is through a variation of the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3][4] For our target molecule, this would likely involve a trifluoromethylated dicarbonyl species, 4-bromobenzaldehyde, and ammonium acetate.
The following sections are structured to address the potential issues that may arise during this synthetic process, from starting material selection to final product purification and characterization.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound using a trifluoromethylated glyoxal derivative, 4-bromobenzaldehyde, and ammonium acetate in refluxing acetic acid, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield in a Radziszewski-type synthesis can stem from several factors, often related to the stability of the starting materials or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Instability of the Trifluoromethylated Dicarbonyl:
-
Causality: 1,1,1-Trifluoro-2,3-butanedione (or a similar trifluoromethylated α-dicarbonyl) can be volatile and susceptible to hydration or degradation under acidic conditions.
-
Solution: Ensure the quality and purity of your dicarbonyl starting material. It is advisable to use it fresh or store it under anhydrous conditions. Consider adding the dicarbonyl compound to the reaction mixture in portions to maintain its concentration and minimize degradation.
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: While refluxing glacial acetic acid is a common condition for this synthesis, the optimal temperature might vary depending on the specific substrates.[5] Insufficient temperature can lead to a sluggish reaction, while excessive heat might promote the degradation of starting materials or the formation of side products.
-
Solution: Experiment with a range of temperatures. Start with a lower temperature (e.g., 80-90 °C) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC). Extending the reaction time can also be beneficial, but be mindful of potential side product formation over extended periods.
-
-
Inefficient Formation of the Diimine Intermediate:
-
Causality: The initial step of the Radziszewski reaction is the formation of a diimine from the dicarbonyl compound and ammonia.[1] This step can be slow or inefficient if the concentration of ammonia is too low.
-
Solution: Ensure you are using a sufficient excess of ammonium acetate, which serves as the ammonia source. Some protocols suggest using up to 10 equivalents to drive the reaction forward.
-
-
Catalyst Choice:
-
Causality: While often conducted without an additional catalyst, some variations of the Radziszewski synthesis benefit from a catalyst to improve yields.
-
Solution: Consider the addition of a Lewis or Brønsted acid catalyst. For example, ytterbium triflate (Yb(OTf)₃) or ceric ammonium nitrate (CAN) have been used to promote similar imidazole syntheses.
-
Experimental Protocol: Optimization of Reaction Conditions
-
To a round-bottom flask, add 4-bromobenzaldehyde (1 mmol) and ammonium acetate (10 mmol).
-
Add glacial acetic acid (5 mL) and begin stirring.
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
Slowly add the trifluoromethylated dicarbonyl (1.1 mmol) to the reaction mixture.
-
Monitor the reaction by TLC every hour.
-
If no significant product formation is observed after 4 hours, incrementally increase the temperature by 10 °C.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
Problem 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant impurities that are difficult to separate. What are these side products likely to be, and how can I minimize their formation?
Answer:
The formation of side products is a common issue in multicomponent reactions like the Radziszewski synthesis. Understanding the likely impurities is key to mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Oxazole Formation:
-
Causality: A competing reaction can lead to the formation of an oxazole byproduct. This is more likely to occur if the concentration of the aldehyde is too high relative to the other reactants.
-
Solution: Control the stoichiometry of your reactants carefully. Adding the 4-bromobenzaldehyde slowly to the reaction mixture can help to minimize its concentration at any given time, thus disfavoring oxazole formation.
-
-
Self-Condensation of the Aldehyde:
-
Causality: Aldehydes can undergo self-condensation reactions, especially at high temperatures and in the presence of acid or base.
-
Solution: As with oxazole formation, slow addition of the aldehyde can be beneficial. Maintaining a moderate reaction temperature can also reduce the rate of self-condensation.
-
-
Incomplete Reaction:
-
Causality: Unreacted starting materials will contaminate your final product.
-
Solution: Use TLC to monitor the consumption of your starting materials. If the reaction stalls, consider the troubleshooting steps for low yield, such as increasing the temperature or adding a catalyst.
-
Workflow for Minimizing Side Products
Caption: A workflow for minimizing side product formation.
Problem 3: Difficulty in Product Purification
Question: I have obtained a crude product, but I am struggling to purify it. Recrystallization is not effective, and the compound seems to have poor solubility. What are my options?
Answer:
Purification of highly functionalized heterocyclic compounds can be challenging due to their physical properties.
Purification Strategies:
-
Recrystallization:
-
Causality: The presence of persistent impurities can sometimes inhibit crystallization. The choice of solvent is also critical.
-
Solution: If a single solvent is not effective, try a binary solvent system. For example, dissolve the crude product in a small amount of a good solvent (e.g., ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, water) until turbidity is observed. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
-
Column Chromatography:
-
Causality: For complex mixtures, column chromatography is often necessary. The choice of stationary and mobile phases is crucial for good separation.
-
Solution: Use silica gel as the stationary phase. Start with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity. For example, begin with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate. Monitor the fractions by TLC.
-
-
Acid-Base Extraction:
-
Causality: The imidazole ring is basic and can be protonated by acids. This property can be exploited for purification.
-
Solution: Dissolve the crude product in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid (e.g., 1M HCl). The imidazole product should move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Separate the aqueous layer and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the purified product. The product can then be extracted back into an organic solvent, dried, and concentrated.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound via the Radziszewski reaction?
A1: The key starting materials are:
-
A 1,2-dicarbonyl compound: A trifluoromethylated glyoxal derivative, such as 1,1,1-trifluoro-2,3-butanedione.
-
An aldehyde: 4-bromobenzaldehyde.
-
An ammonia source: Typically, ammonium acetate is used in excess.
Q2: What is the proposed mechanism for this reaction?
A2: The reaction is believed to proceed in two main stages[1][2]:
-
Diimine Formation: The trifluoromethylated dicarbonyl reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.
-
Condensation and Cyclization: The diimine then condenses with 4-bromobenzaldehyde, followed by cyclization and aromatization to form the final imidazole product.
Mechanism Overview
Caption: A simplified overview of the Radziszewski imidazole synthesis.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons of the bromophenyl and imidazole rings.
-
¹³C NMR will show signals for the different carbon atoms, including the carbon bearing the trifluoromethyl group.
-
¹⁹F NMR will show a characteristic signal for the trifluoromethyl group.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching frequencies for the imidazole ring.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety procedures should be followed. Additionally:
-
Trifluoromethylated compounds: Some trifluoromethylated reagents can be volatile and toxic. Handle them in a well-ventilated fume hood.
-
4-Bromobenzaldehyde: This can be an irritant. Avoid inhalation and skin contact.
-
Glacial Acetic Acid: This is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Refluxing solvents: Always use a proper reflux setup with adequate cooling to prevent the escape of flammable or corrosive vapors.
Q5: Can I use a different halogen on the phenyl ring, for example, chlorine or iodine?
A5: Yes, the Radziszewski synthesis is generally tolerant of different substituents on the aldehyde.[6] You could use 4-chlorobenzaldehyde or 4-iodobenzaldehyde as starting materials to synthesize the corresponding 2-(4-chlorophenyl)- or 2-(4-iodophenyl)-5-(trifluoromethyl)-1H-imidazole. The reaction conditions may require some minor optimization for each new substrate.
Summary of Key Parameters
| Parameter | Recommended Condition/Method | Rationale |
| Ammonia Source | Ammonium acetate (5-10 equivalents) | Provides a source of ammonia and acts as a buffer. Using an excess drives the equilibrium towards product formation. |
| Solvent | Glacial acetic acid | A common solvent for this reaction that also acts as a mild acid catalyst. |
| Temperature | 80-120 °C (optimization may be required) | Balances reaction rate with the stability of the starting materials and intermediates. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for the tracking of starting material consumption and product formation, helping to determine the optimal reaction time. |
| Purification | Recrystallization or column chromatography | Effective for removing unreacted starting materials and side products. |
References
- ACID, METAL AND PEROXIDE-FREE SYNTHESIS OF 2,4,5- TRISUBSTITUTED IMIDAZOLES COMMENCING FROM INTERNAL ALKENES USING AN IODINE/DMS - SciSpace. (2022-12-08).
- 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole - PubChem.
- Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Deriv
- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles c
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry.
- Debus–Radziszewski imidazole synthesis - Wikipedia.
- The Debus–Radziszewski imidazole synthesis.
- Debus Radzisewski Imidazole Synthesis - YouTube. (2025-02-23).
- Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry - Scribd.
- Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines | ACS Omega. (2018-07-19).
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Deriv
- Reaction strategies for synthesis of imidazole deriv
- 2-(4-Bromophenyl)-1-methyl-1H-imidazole - - Sigma-Aldrich.
- 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1H-imidazole - Optional[MS (GC)] - Spectrum.
- Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability.
- CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
- 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole - PMC - NIH.
- Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
- 2-(4-BROMOPHENYL)-4-METHYL-5-PHENYL-1H-IMIDAZOLE 3-OXIDE AldrichCPR | Sigma-Aldrich.
- 2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole - Benchchem.
Sources
Technical Support Center: Purification of Trifluoromethyl-Substituted Imidazoles
Welcome to the technical support center for the purification of trifluoromethyl-substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with purifying this important class of heterocyclic compounds. The introduction of a trifluoromethyl (-CF3) group dramatically alters the physicochemical properties of the imidazole core, necessitating specialized purification strategies. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.
The Impact of the Trifluoromethyl Group on Purification Strategy
The successful purification of any compound begins with understanding its inherent chemical nature. The trifluoromethyl group is a powerful modulator of molecular properties, and its influence is the primary reason standard imidazole purification protocols often require significant adaptation.
Frequently Asked Question: How does the trifluoromethyl (-CF3) group affect the physicochemical properties of imidazoles?
The -CF3 group exerts a profound influence through a combination of steric and electronic effects:
-
Increased Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), with a Hansch parameter (π) of +0.88.[1] This significantly increases the overall lipophilicity of the imidazole molecule, which can enhance membrane permeability but also alters its solubility profile, often making it less soluble in polar solvents compared to its non-fluorinated analog.[1]
-
Strong Electron-Withdrawing Nature: Fluorine is the most electronegative element. The cumulative effect of three fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent.[2][3] This has two major consequences for purification:
-
Reduced Basicity (Lower pKa): The electron density is pulled away from the imidazole ring, making the nitrogen atoms less basic.[4] This change in pKa is critical for designing effective acid-base extraction protocols, as the pH required to protonate the imidazole will be different from that of its alkyl-substituted counterparts.
-
Altered Chromatographic Behavior: The change in electron distribution and increased lipophilicity directly impacts how the molecule interacts with chromatographic stationary phases like silica gel or C18.
-
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation.[1] While this is a desirable trait in drug design, it means that impurities containing this group will also be stable, making their removal by chemical means impractical.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, practical problems encountered during the purification of trifluoromethyl-imidazoles in a question-and-answer format.
Chromatography Issues
Question 1: My trifluoromethyl-imidazole is showing significant peak tailing on my silica gel column. What's causing this and how can I fix it?
Answer: This is a classic problem arising from the interaction between a basic compound and the acidic surface of silica gel. The imidazole nitrogen acts as a base, while the silanol groups (Si-OH) on the silica surface are acidic. This strong interaction causes a portion of your compound to "stick" to the column, eluting slowly and creating a tailed peak.
Causality: The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the silica gel surface. This acid-base interaction is often the primary cause of tailing for nitrogen-containing heterocycles.
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[5]
-
Triethylamine (TEA) or Pyridine: Incorporate 0.1-1% TEA or pyridine into your eluent system (e.g., ethyl acetate/hexane). The modifier will compete for the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: For strongly basic compounds, alumina is an excellent alternative to silica gel.[5][6] It lacks the acidic character of silica and can dramatically improve peak shape.
-
Reverse-Phase (C18) Chromatography: If your compound is sufficiently non-polar (which is often the case with the -CF3 group), reverse-phase chromatography using a solvent system like acetonitrile/water or methanol/water can be highly effective.
-
-
Dry Loading: Instead of dissolving your sample in a strong solvent and loading it directly, pre-adsorb it onto a small amount of silica gel.[5][7] Evaporate the solvent to create a dry, free-flowing powder and carefully add this to the top of your column. This technique often leads to sharper bands and better separation.
Question 2: I'm struggling to separate my target trifluoromethyl-imidazole from a very similar, non-fluorinated impurity. They are co-eluting.
Answer: This is a challenge of selectivity. The trifluoromethyl group alters polarity, but if the overall structures are very similar, separation on standard silica gel can be difficult.
Causality: While the -CF3 group increases lipophilicity, the polar imidazole core can sometimes dominate the interaction with the stationary phase, leading to similar retention times for fluorinated and non-fluorinated analogs.
Solutions:
-
Optimize the Mobile Phase:
-
Shallow Gradient: If using an automated flash system, run a very shallow gradient to maximize the difference in retention times.
-
Solvent System Modification: Experiment with different solvent systems. Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the selectivity by altering the hydrogen bonding interactions with your compounds and the stationary phase.[5]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, analytical or preparative HPLC offers much higher resolving power than flash chromatography.[4] A reverse-phase C18 column is often a good starting point.
-
Fluorous Solid-Phase Extraction (F-SPE): This specialized technique exploits the unique properties of the -CF3 group.[4] A "fluorous" stationary phase will selectively retain the trifluoromethyl-containing compound while non-fluorinated impurities pass through. The desired compound can then be eluted with a fluorinated solvent.
Question 3: My recovery from the silica gel column is very low. I suspect the compound is degrading.
Answer: While trifluoromethyl-imidazoles are generally stable, some substituted imidazoles can be sensitive to the acidic environment of silica gel, leading to decomposition or irreversible adsorption.
Causality: The acidic nature of the silica gel can catalyze the degradation of sensitive functional groups on your molecule or cause it to bind so strongly that it cannot be eluted.
Solutions:
-
Deactivate the Silica: Before running the column, flush it with your mobile phase containing 1% triethylamine. This neutralizes the most active acidic sites.
-
Switch to Alumina: As mentioned before, neutral or basic alumina is a much milder stationary phase and is often the best choice for acid-sensitive basic compounds.[5]
-
Minimize Contact Time: Run the column as quickly as possible (hence, "flash" chromatography) without sacrificing separation. The less time your compound spends on the silica, the lower the chance of degradation.
Recrystallization Issues
Question 4: My trifluoromethyl-imidazole is "oiling out" as a liquid instead of forming solid crystals. What should I do?
Answer: Oiling out occurs when the compound comes out of solution at a temperature above its melting point or when the solution is too supersaturated.[5] This is common for compounds that have been purified by chromatography, as trace impurities that could have acted as nucleation sites have been removed.
Causality: The high lipophilicity conferred by the -CF3 group can sometimes lead to lower melting points or unusual solubility behavior, making the compound prone to oiling out, especially with rapid cooling.
Solutions:
-
Slow Down the Cooling Process: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. Insulating the flask with glass wool can help.[5]
-
Use More Solvent: The concentration of your compound might be too high. Add a small amount of the "good" solvent to the hot solution to ensure it is not oversaturated, then proceed with slow cooling.[5]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a tiny amount of pure solid, add a single crystal to the cooled, supersaturated solution to initiate crystallization.[5]
-
Acid-Base Extraction Issues
Question 5: I have poor recovery of my trifluoromethyl-imidazole from the aqueous layer after neutralization. Where is my product?
Answer: This issue typically points to one of two problems: incomplete neutralization or unexpected solubility of your compound.
Causality: The electron-withdrawing -CF3 group lowers the pKa of the imidazole. If you are accustomed to working with more basic imidazoles, you may not be adjusting the pH sufficiently to deprotonate the molecule and render it insoluble in the aqueous layer.
Solutions:
-
Check the pH Thoroughly: Ensure you have added enough base (e.g., 1 M NaOH) to bring the pH of the aqueous layer well above the pKa of your specific trifluoromethyl-imidazole. Use a pH meter for accuracy, as pH paper can be misleading. The goal is to fully neutralize the protonated imidazole salt.[5]
-
Perform a Back-Extraction: Even in its neutral form, your compound may have some residual water solubility. After neutralizing the aqueous layer, extract it several times with an organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.[5][8]
-
Beware of Salt Concentration: High concentrations of salt (formed from the acid and base neutralization) can increase the solubility of organic compounds in the aqueous layer (salting in). If possible, try using a weaker base for neutralization.
Experimental Protocols & Data
Workflow for Purification Method Selection
The choice of purification strategy depends on the nature of the impurities and the scale of the reaction. This workflow provides a general decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Starting Purity | Achievable Final Purity | Expected Yield | Key Advantages | Key Limitations |
| Flash Chromatography | < 90% | > 98% | 60-90% | High resolution for complex mixtures; versatile.[7] | Can be time-consuming and solvent-intensive; risk of compound degradation on silica.[7] |
| Recrystallization | 85-95% | > 99% | 70-90% | Excellent for final polishing; highly scalable; yields very pure material.[5][7] | Requires finding a suitable solvent system; potential for significant product loss if conditions are not optimal.[7] |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Excellent for removing non-basic or non-acidic impurities; fast and inexpensive.[7][9] | Ineffective for impurities with similar acid/base properties; risk of emulsion formation.[5] |
Protocol 1: Optimized Flash Column Chromatography
This protocol is a general guideline for purifying a basic trifluoromethyl-imidazole derivative exhibiting tailing on standard silica.
-
Preparation of the Column:
-
Dry pack a column with silica gel or prepare a slurry in hexane.
-
Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate containing 0.5% Triethylamine).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product).
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the prepared column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A shallow gradient is often more effective than large step-changes. Crucially, ensure the triethylamine concentration remains constant in all prepared mobile phases.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure. Note: Triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene for complete removal.
-
References
- Technical Support Center: Purification of Imidazole Deriv
- Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. Benchchem.
- Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry.
- One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors.
- Removal of Imidazole
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
- Acid-Base Extraction. Chemistry LibreTexts.
- Technical Support Center: Optimization of Purification Methods for Fluorin
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Photophysical and computational studies of novel heterocyclic imidazole derivatives containing trifluoromethyl group substituent. PubMed.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photophysical and computational studies of novel heterocyclic imidazole derivatives containing trifluoromethyl group substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Suzuki Coupling for Brominated Imidazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges posed by the unique electronic nature of the imidazole ring, offering in-depth troubleshooting advice and evidence-based optimization strategies.
Introduction: The Challenge of Brominated Imidazoles
The imidazole moiety is a cornerstone in medicinal chemistry, but its incorporation via Suzuki-Miyaura coupling is not always straightforward. Brominated imidazoles, while common starting materials, present unique hurdles. The nitrogen lone pairs can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2] Furthermore, the electronic properties of the imidazole ring—being either electron-rich or electron-deficient depending on substitution and N-protection—can significantly impact the key steps of the catalytic cycle: oxidative addition and transmetalation.[3][4][5]
This guide provides a structured approach to overcoming these challenges, enabling you to achieve higher yields, cleaner reactions, and reproducible results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with brominated imidazoles.
Q1: My Suzuki coupling with a brominated imidazole is not working at all. What are the first things to check?
A1: When a reaction shows zero product formation, it's crucial to systematically verify the integrity of your setup and reagents.
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to unwanted side reactions like the homocoupling of your boronic acid.[6][7] Ensure your reaction vessel was properly purged and is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Degassing the solvent is a critical step.[8]
-
Reagent Quality: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[6][9] Verify the purity of your brominated imidazole and boronic acid.
-
Base and Water Content: The base is essential for activating the boronic acid for the transmetalation step.[10][11] Ensure your base is finely powdered and anhydrous for non-aqueous setups. For bases like K₃PO₄, a small, controlled amount of water can be beneficial.[3][12]
Q2: I'm seeing a low yield. What are the most likely causes?
A2: Low yields often point to suboptimal reaction parameters or competing side reactions.
-
Inefficient Transmetalation: This is a common issue with electron-deficient heteroaryl boronic acids.[13] The choice of base is critical. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones like Na₂CO₃.[12][14]
-
Catalyst Inhibition: The imidazole nitrogen can coordinate to the palladium center, slowing down the catalytic cycle.[1] Using bulkier, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can often mitigate this by favoring the productive catalytic pathway.[12]
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen, is a major pathway for yield loss, especially with heteroaryl boronic acids.[9] It is often accelerated by high temperatures and strong bases in aqueous media.[6] Consider using milder bases like KF or switching to anhydrous conditions.[6][15]
Q3: Which position on the imidazole ring (2-bromo vs. 4(5)-bromo) is more reactive?
A3: The reactivity can differ significantly. Generally, the 2-position of an imidazole is more electron-deficient, which can facilitate the oxidative addition step. However, this also makes the resulting 2-arylimidazole product more susceptible to acting as an N-heterocyclic carbene (NHC) precursor that can bind strongly to the palladium, leading to catalyst inhibition. The 4- and 5-positions are electronically different, and their reactivity can be influenced by the substituent on the nitrogen atom. Successful couplings have been reported for various bromo-isomers.[16][17][18]
Q4: Do I need to protect the imidazole nitrogen?
A4: Not always, but it is often highly beneficial. An unprotected N-H is acidic and can interfere with the base and catalytic cycle.[1] Installing a protecting group, such as a Boc (tert-butyloxycarbonyl) group, prevents these side reactions and can improve solubility.[16] However, efficient protocols for unprotected haloimidazoles have been developed, typically requiring careful optimization of the catalyst and base system.[19][20] Note that the Boc group can sometimes be cleaved under harsh basic conditions or high temperatures.[16]
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into specific experimental problems and offers a logical workflow for resolving them.
Problem 1: Incomplete Conversion & Stalled Reaction
Your reaction starts but stalls before the limiting reagent is fully consumed, even after extended reaction times.
Logical Troubleshooting Workflow
Caption: The catalytic cycle for the Suzuki-Miyaura coupling. [4][5][11]
Step-by-Step Experimental Protocol
-
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the brominated imidazole (1.0 equiv).
-
Add the arylboronic acid (1.2–1.5 equiv).
-
Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv). The base should be finely powdered.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂ at 1-2 mol%) and the phosphine ligand (e.g., SPhos at 2-4 mol%).
-
Quickly add the catalyst and ligand solids to the reaction flask.
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [16] * Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 10:1 ratio) via syringe to achieve a concentration of 0.1–0.2 M with respect to the brominated imidazole. [1]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating block set to 80–100 °C. [21] * Stir the reaction vigorously for 2–24 hours. Monitor the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate. [22] * Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired arylated imidazole. [16]
-
References
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. Available at: [Link]
-
The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with... - ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Synthesis of 2,4‐Diarylimidazoles Through Suzuki Cross‐Coupling Reactions of Imidazole Halides with Arylboronic Acids. | Semantic Scholar. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]
-
Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Microwave Chemistry: Fluorous Suzuki-Type Coupling, Dienophil Scavengers, Imidazole Synthesis, Cyclic Thioureas. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. Available at: [Link]
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - NIH. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids - Norwegian Research Information Repository - NTNU. Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Crystallization of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Introduction: The successful crystallization of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole is a critical step for ensuring the purity, stability, and desired solid-state properties essential for research and drug development. This molecule presents unique challenges due to its structural characteristics: a hydrogen-bonding imidazole core, a bulky, hydrophobic bromophenyl group, and a strongly electron-withdrawing, lipophilic trifluoromethyl moiety.[1][2][3] This guide provides a comprehensive, experience-driven framework for troubleshooting common issues encountered during its crystallization, moving from frequently asked questions to in-depth problem-solving protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What key properties of this compound influence its crystallization?
A: The molecule's crystallization behavior is governed by a combination of factors:
-
Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), promoting the formation of specific, directional interactions that are crucial for building a stable crystal lattice.[4][5]
-
Aromatic Stacking: The bromophenyl and imidazole rings can engage in π-π stacking interactions, which are significant forces in crystal packing.[6]
-
Halogen and Fluorine Interactions: The bromine atom can participate in halogen bonding, while the trifluoromethyl group can engage in weaker C-F···H or F···F contacts, further directing the supramolecular assembly.[7][8][9]
-
Lipophilicity and Polarity: The trifluoromethyl and bromophenyl groups increase lipophilicity, while the imidazole core provides a polar site.[1] This dual nature makes solvent selection a delicate balance.
Q2: Why is my compound "oiling out" instead of forming crystals?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[10] This is a common problem when the solution is too concentrated (highly supersaturated) or cooled too rapidly.[11] It can also happen if the boiling point of the solvent is higher than the melting point of your compound, causing it to melt before it can crystallize.[11] Oiled-out products are undesirable as the liquid droplets tend to trap impurities more effectively than a growing crystal lattice.
Q3: I'm getting very fine needles that are difficult to handle. What causes this and how can I fix it?
A: The formation of fine needles typically indicates very rapid crystal growth, often due to an excessive number of nucleation sites or a high degree of supersaturation.[12] While needles are crystalline, their high surface area can lead to poor filtration and washing efficiency, trapping mother liquor and impurities. The goal is to slow down the crystallization process to allow for the growth of larger, more well-defined crystals.[13]
Q4: Could polymorphism be affecting my results?
A: Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a strong possibility for a molecule with this complexity. Different polymorphs can have different solubilities, stabilities, and morphologies. If you observe inconsistent crystal habits or properties between batches despite using the same procedure, you may be crystallizing different polymorphs. The twisted molecular structure often seen in imidazole derivatives can lead to different packing arrangements.[14]
Section 2: Comprehensive Troubleshooting Guide
This section provides a systematic approach to resolving the most common crystallization failures.
Problem 1: No Crystals Are Forming
If your solution remains clear after cooling, it is either undersaturated or nucleation is inhibited.
-
Possible Cause: The solution is not sufficiently supersaturated.
-
Expert Diagnosis: The amount of solute is below the solubility limit even at the lower temperature. This often happens if too much solvent was used initially.
-
Solution: Slow Solvent Evaporation. This is the simplest technique for increasing concentration.[12]
-
Transfer the solution to a clean vial or flask.
-
Cover the opening with a cap or foil that is perforated with a few small holes using a needle.
-
Place the container in a quiet, vibration-free location.
-
Monitor over 1-3 days. The slow evaporation will gradually increase the concentration to the point of supersaturation, allowing crystals to form.
-
-
-
Possible Cause: Nucleation is kinetically hindered.
-
Expert Diagnosis: The solution is supersaturated, but the molecules have not yet organized into the initial crystal nuclei required for growth.
-
Solution 1: Induce Nucleation by Scratching.
-
Use a clean glass rod to gently scratch the inner surface of the flask at the air-liquid interface.
-
The microscopic imperfections on the glass provide high-energy sites that can act as templates for nucleation.[10]
-
-
Solution 2: Induce Nucleation with Seed Crystals.
-
If you have a small amount of pure, solid material from a previous successful crystallization, add a single, tiny crystal to the supersaturated solution.[10]
-
This seed crystal provides a perfect template, bypassing the difficult nucleation step and promoting controlled crystal growth.
-
-
Caption: Decision tree for addressing failed crystallization.
Problem 2: The Compound "Oils Out"
This indicates that the transition from a dissolved state to a solid state is not occurring correctly.
-
Expert Diagnosis: This is often a result of excessive supersaturation combined with rapid cooling. The system lowers its energy by forming a disordered liquid phase of the solute instead of an ordered solid lattice.[10][11]
-
Solution 1: Reduce the Rate of Cooling.
-
Re-heat the solution until the oil and any solids have completely redissolved.
-
If necessary, add a small amount (5-10% more) of the hot solvent to slightly reduce saturation.[11]
-
Insulate the flask by wrapping it in glass wool or paper towels and allow it to cool to room temperature on the benchtop, undisturbed.[13]
-
Only after it has reached room temperature should you consider transferring it to a refrigerator or ice bath.
-
-
Solution 2: Use a Two-Solvent System.
-
Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble).
-
While the solution is still hot, add a "poor" solvent (in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy (turbid). The two solvents must be miscible.
-
Add a few more drops of the "good" hot solvent to just redissolve the precipitate and make the solution clear again.[10]
-
Allow the solution to cool slowly. The change in solvent composition will gently reduce solubility, promoting crystallization over oiling out.
-
Problem 3: Crystals Are of Poor Quality (Needles, Small Particles)
This is a problem of kinetics; the crystal growth is happening too quickly.
-
Expert Diagnosis: Rapid crystallization traps solvent and impurities and favors high-aspect-ratio morphologies like needles.[15] The key is to remain in the metastable zone of the solubility curve for as long as possible.[16]
-
Solution: Controlled Slow Cooling in a Suitable Solvent.
-
Solvent Choice is Key: Select a solvent in which your compound is moderately soluble. Avoid solvents where it is either extremely soluble or nearly insoluble. A good solvent will require heating to fully dissolve the compound.[12]
-
Re-dissolve and Dilute: Heat the mixture to redissolve the crystals. Add an additional 10-20% of hot solvent to slightly decrease the supersaturation level.
-
Insulate and Cool: Insulate the flask as described previously to ensure a very slow cooling rate. A Dewar flask filled with warm water can provide excellent insulation for this purpose.[12]
-
Avoid Agitation: Do not disturb, stir, or move the flask while the crystals are forming. Mechanical agitation can create secondary nucleation, leading to a larger number of smaller crystals.[12]
-
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 4.3 | Good for H-bonding, often a good starting point. |
| Acetonitrile | 82 | 5.8 | Polar aprotic, can be effective for heterocyclic compounds.[17] |
| Ethyl Acetate | 77 | 4.4 | Medium polarity, good for compounds with ester-like solubility. |
| Toluene | 111 | 2.4 | Good for aromatic compounds, higher boiling point allows for slower cooling. |
| Heptane | 98 | 0.1 | Non-polar, often used as an anti-solvent in two-solvent systems. |
| Water | 100 | 10.2 | Used as an anti-solvent with polar organic solvents like ethanol.[10] |
Problem 4: Low Purity Despite Crystal Formation
Impurities are being incorporated into the crystal lattice or adhering to the crystal surface.
-
Expert Diagnosis: Structurally similar impurities can be incorporated directly into the crystal lattice. More commonly, impurities from the mother liquor adhere to the crystal surface and get trapped between agglomerated crystals.[15]
-
Solution: Optimized Washing and Re-crystallization.
-
Effective Washing: After filtering the crystals, wash them with a small amount of ice-cold solvent (the same solvent used for crystallization). The cold temperature minimizes the re-dissolving of your product while washing away the impurity-rich mother liquor. Never wash with room temperature solvent.
-
Perform a Re-crystallization: The most robust method for improving purity is to perform the entire crystallization process a second time.[13]
-
Take your entire batch of washed, dried crystals.
-
Repeat the crystallization protocol (dissolving in a minimal amount of hot solvent, slow cooling, filtering, and washing).
-
Each successive crystallization will leave more impurities behind in the mother liquor.
-
-
Caption: Process flow for improving the chemical purity of the crystalline product.
Section 3: Key Experimental Protocols
Protocol A: Systematic Solvent Screening
-
Place approximately 10-20 mg of your crude compound into several small test tubes.
-
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature until the solid dissolves or you have added ~1 mL. Note the solubility at room temperature.
-
If the solid did not dissolve at room temperature, gently heat the tube in a water bath towards the solvent's boiling point. Note if the solid dissolves when hot.
-
Allow any tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.
-
An ideal single solvent is one where the compound is poorly soluble at room temperature but highly soluble when hot, and forms good quality crystals upon cooling.[10]
Protocol B: Vapor Diffusion Crystallization
This gentle method is excellent for difficult compounds or when only small amounts of material are available.
-
Dissolve your compound in a minimal amount of a relatively volatile "good" solvent (e.g., ethanol, dichloromethane) to make a concentrated solution.
-
Place this solution in a small, open vial (e.g., a 1-dram vial).
-
Place this small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial or a small beaker).
-
Add a few milliliters of a "poor" solvent (the anti-solvent, e.g., heptane, diethyl ether) to the larger jar, ensuring the level is below the top of the inner vial.
-
Seal the larger jar tightly.
-
Over several days, the volatile "good" solvent will slowly evaporate from the inner vial and the vapor of the "poor" solvent will diffuse into it. This gradual change in solvent composition slowly drives the solution to supersaturation, often yielding high-quality single crystals.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- Muller, P. (2015). Are trifluoromethyl groups in the crystal structure known to be agitated? ResearchGate.
- Taguchi, T. (n.d.). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
- Jones, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Benci, K. et al. (n.d.). Examining the role of molecular and crystallographic symmetry in isomorphism. RSC Publishing.
- University of Washington. (2006). Crystallisation Techniques.
- Biffinger, J. C. et al. (n.d.). Fluorine in Crystal Engineering – The Little Atom That Could. ResearchGate.
- University of California, Davis. (n.d.). SOP: CRYSTALLIZATION.
- University of Strasbourg. (n.d.). Guide for crystallization.
- Shandilya, K. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate.
- Auteon Chemical. (n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis.
- ResearchGate. (n.d.). 270 questions with answers in IMIDAZOLES.
- Jelić, S. T. et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design.
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
- Tskhovrebov, A. G. et al. (n.d.). Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole. NIH.
- Yagi, M. et al. (2002). Freezing of equilibrium of imidazoles by inclusion crystallization with a host compound. CrystEngComm. DOI:10.1039/B202657K.
- Nunes, C. et al. (n.d.). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. PMC - NIH.
- Wang, S. et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH.
- Auteon Chemical. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis.
- Auteon Chemical. (n.d.). The Importance of Imidazole Derivatives in Pharmaceutical Research.
- Acta Crystallographica Section C. (2004). 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole: bifurcated Br...O halogen-nitro bonds.
- McGlone, T. et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
- ResearchGate. (n.d.). Unusual Fluorescent photoswitching of imidazole derivatives: Role of molecular conformation and twist angle controlled organic solid state fluorescence.
Sources
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- 4. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining the role of molecular and crystallographic symmetry in isomorphism: a series of centrosymmetric “bridge-flipped” trifluoromethyl-substituted bis-benzylideneanilines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole: bifurcated Br...O halogen-nitro bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. researchgate.net [researchgate.net]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. The presence of both a bromophenyl and a trifluoromethyl group presents unique challenges and opportunities in the synthesis of this imidazole derivative. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve your reaction yields and obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, particularly when employing a modified Radziszewski-type synthesis.
Low or No Product Yield
Question: I am attempting to synthesize this compound using 4-bromobenzaldehyde, 1,1,1-trifluoro-2,3-butanedione, and ammonium acetate, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in this multi-component reaction can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The electron-withdrawing nature of the trifluoromethyl group in 1,1,1-trifluoro-2,3-butanedione can affect the kinetics and thermodynamics of the reaction. Here is a systematic approach to troubleshoot this issue:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of 4-bromobenzaldehyde and 1,1,1-trifluoro-2,3-butanedione. Impurities in the aldehyde can lead to side reactions, while the diketone can be sensitive to hydration.
-
Ammonium Acetate: Use anhydrous ammonium acetate. The presence of water can interfere with the initial condensation steps. It is recommended to use freshly opened reagent or to dry it under vacuum.
-
Stoichiometry: A common starting point for the Radziszewski reaction is a 1:1:2 molar ratio of aldehyde:dicarbonyl:ammonia source.[1][2][3] However, due to the potential for side reactions, an excess of the ammonia source, such as ammonium acetate (up to 5 equivalents), can be beneficial in driving the reaction towards the desired product.[4]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While protic solvents like ethanol or acetic acid are commonly used for the Radziszewski synthesis, the solubility and reactivity of the fluorinated starting material might be different.[5] Consider exploring aprotic polar solvents like DMF or DMSO, which can enhance the solubility of the reactants and potentially increase the reaction rate. A mixture of solvents, such as ethanol-water, has also been shown to be effective in some cases.[5]
-
Temperature: The reaction may require higher temperatures than a standard Radziszewski synthesis due to the deactivating effect of the trifluoromethyl group. A systematic temperature screen from 80°C to 120°C is recommended. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[6][7]
-
Catalyst: While the traditional Radziszewski reaction does not necessarily require a catalyst, acidic catalysts can promote the condensation steps.[4] Consider the addition of a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride).
-
-
Reaction Work-up and Product Isolation:
-
The product, being fluorinated, might have different solubility properties compared to non-fluorinated imidazoles. Ensure that the work-up procedure is suitable for isolating a potentially more lipophilic compound.
-
After quenching the reaction with water, the product may precipitate. If not, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary.
-
A suggested troubleshooting workflow is presented below:
Caption: Troubleshooting workflow for low reaction yield.
Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer: In the Radziszewski synthesis, several side reactions can occur, leading to a complex reaction mixture. The presence of the trifluoromethyl group can potentially exacerbate the formation of certain byproducts.
-
Common Side Products:
-
Self-condensation of the aldehyde: 4-bromobenzaldehyde can undergo self-condensation or oxidation, especially at high temperatures.
-
Formation of other heterocyclic systems: The reactive intermediates can potentially cyclize in different ways to form other nitrogen-containing heterocycles.
-
Incomplete reaction: Unreacted starting materials or intermediates can contaminate the final product.
-
-
Strategies to Minimize Side Products:
-
Control of Reaction Time and Temperature: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Over-running the reaction can lead to decomposition of the product and formation of tars.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the aldehyde.
-
Order of Addition: While this is a multi-component reaction, in some cases, the order of addition of reagents can influence the product distribution. You could try pre-mixing the dicarbonyl and ammonium acetate before adding the aldehyde.
-
Purification Strategy: Fluorinated compounds can be challenging to purify by standard silica gel chromatography due to their unique polarity.[8] Consider using a less polar eluent system or alternative purification techniques like reverse-phase chromatography or crystallization.
-
A decision tree for minimizing side products is illustrated below:
Caption: Decision tree for minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound via the Radziszewski reaction is believed to proceed through a multi-step mechanism. Although the exact mechanism is a subject of discussion, a plausible pathway is as follows:[2][3][9]
-
Formation of a Diimine Intermediate: Two molecules of ammonia (from ammonium acetate) condense with the two carbonyl groups of 1,1,1-trifluoro-2,3-butanedione to form a diimine intermediate.
-
Condensation with the Aldehyde: The diimine intermediate then reacts with 4-bromobenzaldehyde.
-
Cyclization and Aromatization: An intramolecular cyclization occurs, followed by elimination of water to yield the aromatic imidazole ring.
The presence of the electron-withdrawing trifluoromethyl group can influence the rate of these steps.
Caption: Proposed reaction mechanism for the synthesis.
Q2: Are there any alternative synthetic routes to this compound?
A2: Yes, while the Radziszewski synthesis is a common choice for substituted imidazoles, other methods could be considered, especially if the yield is persistently low.
-
Van Leusen Imidazole Synthesis: This method involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[10] For your target molecule, this would require the synthesis of the aldimine from 4-bromobenzaldehyde and an appropriate amine, followed by reaction with a trifluoromethyl-substituted TosMIC analogue, which may not be commercially available.
-
Synthesis from α-haloketones: The reaction of an amidine with an α-haloketone is another established route to 2,4-disubstituted imidazoles.[11] In this case, you would need 4-bromobenzamidine and a trifluoromethyl-substituted α-haloketone.
-
Cyclocondensation Reactions: Various cyclocondensation strategies exist for the formation of imidazole rings.[12] These might involve starting with different trifluoromethyl-containing building blocks.
Q3: How can I best purify the final product?
A3: The purification of this compound can be challenging due to the presence of the fluorine atoms.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often the most effective method for obtaining high-purity material.
-
Column Chromatography: If chromatography is necessary, be aware that fluorinated compounds can interact differently with silica gel compared to their non-fluorinated counterparts. They are generally more non-polar. A systematic screen of eluent systems is recommended, starting with non-polar solvents like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane.
-
Acid-Base Extraction: Imidazoles are basic and can be protonated. An acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a recommended starting point, and further optimization may be necessary based on your experimental results.
Materials:
-
4-Bromobenzaldehyde
-
1,1,1-Trifluoro-2,3-butanedione[1]
-
Ammonium acetate (anhydrous)
-
Glacial acetic acid or absolute ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzaldehyde (1.0 eq), 1,1,1-trifluoro-2,3-butanedione (1.0 eq), and anhydrous ammonium acetate (3.0-5.0 eq).
-
Add the chosen solvent (e.g., glacial acetic acid or absolute ethanol) to achieve a concentration of approximately 0.5 M with respect to the aldehyde.
-
Heat the reaction mixture to reflux (typically 80-120°C) and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically after 4-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Recommended Starting Reaction Conditions
| Parameter | Recommended Value | Notes |
| Aldehyde:Diketone:NH4OAc | 1 : 1 : 3-5 | An excess of the ammonia source is often beneficial. |
| Solvent | Glacial Acetic Acid or Ethanol | Start with these and consider others if yield is low. |
| Temperature | 80-120°C | Higher temperatures may be required. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
References
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
- Poper, W. K., Ma, J.-A., & Jasiński, M. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry.
- Chen, X., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)
- Wang, Y., et al. (2023). Synthesis of 1,1,1-trifluoro-2,5-diketones and their derivatives.
-
Heterocyclic Letters. (n.d.). An Easy and Straightforward Route for the Synthesis of Disubstituted Imidazoles. Retrieved from [Link]
-
Request PDF. (n.d.). Microwave assisted synthesis of 1-aryl-5-(trifluoromethyl)-1H-tetrazoles. Retrieved from [Link]
-
Request PDF. (n.d.). Base-Promoted (3 + 2) Cycloaddition of Trifluoroacetohydrazonoyl Chlorides with Imidates En Route to Trifluoromethyl-1,2,4-Triazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
Molecules. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of 2,4,5-Triaryl-1H-Imidazoles using anhydrous PbCl2. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
ResearchGate. (n.d.). Synthetic route to asymmetrically disubstituted imidazolium compounds.... Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of 2,4-disubstituted imidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Retrieved from [Link]
-
Request PDF. (n.d.). Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. Retrieved from [Link]
-
Request PDF. (n.d.). Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Retrieved from [Link]
-
Reddit. (n.d.). Removal of Imidazole from my crude product solution. Retrieved from [Link]
Sources
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- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
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- 9. 1,1,1-Trifluoro-2,3-Butanedione | CymitQuimica [cymitquimica.com]
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- 12. mdpi.com [mdpi.com]
stability issues of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole in solution
Welcome to the dedicated technical support guide for 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your results.
I. Overview of Compound Stability
This compound is a halogenated imidazole derivative. While the imidazole core is a stable aromatic heterocycle, the presence of a bromophenyl group and a trifluoromethyl group can influence its reactivity and stability in solution.[1] The electron-withdrawing nature of the trifluoromethyl group and the potential for reactions involving the bromine atom are key considerations.
Forced degradation studies on similar imidazole-containing active pharmaceutical ingredients (APIs) have shown that the imidazole moiety can be susceptible to several degradation pathways in solution, including:
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the imidazole ring.[2]
-
Oxidation: The imidazole ring can be oxidized, especially in the presence of oxidizing agents or through base-mediated autoxidation.[2]
-
Hydrolysis: While generally stable, some imidazole derivatives can undergo hydrolysis under certain pH conditions.[2][3]
The fluorination of imidazole derivatives has been shown to improve water stability in some cases due to increased hydrophobicity.[4] However, the specific stability profile of this compound will depend on the experimental conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of this compound in solution.
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation, unexpected analytical peaks). What are the likely causes?
A1: Degradation of your compound in solution can be attributed to several factors. The most common culprits are photodegradation, oxidation, and pH-related instability.
-
Photodegradation: Imidazole derivatives can be sensitive to light.[2] If your solution has been exposed to ambient or UV light for extended periods, photo-oxidation or other photochemical reactions may have occurred.[5]
-
Troubleshooting: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] Minimize exposure to direct light during experimental manipulations.
-
-
Oxidation: The imidazole ring is susceptible to oxidation.[2] This can be initiated by dissolved oxygen (autoxidation), trace metal ion contaminants, or the presence of oxidizing agents in your solvent or reagents.
-
Troubleshooting: De-gas your solvents prior to use by sparging with an inert gas like nitrogen or argon. Consider adding an antioxidant, if compatible with your experimental system.
-
-
pH Instability: The stability of imidazole derivatives can be pH-dependent.[7][8] Extreme pH values (either highly acidic or highly basic) can catalyze hydrolysis or other degradation reactions.
-
Troubleshooting: Maintain the pH of your solution within a neutral to slightly acidic range (pH 6.2-7.8), where imidazole buffers are effective.[6] If your experiment requires acidic or basic conditions, conduct preliminary stability studies to determine the compound's tolerance.
-
Q2: What are the recommended storage conditions for solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of your compound in solution.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions.[6] |
| Light | Protected from light (amber vials or foil-wrapped) | Prevents photodegradation.[6][9] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible | Minimizes the risk of oxidation.[10] |
| Container | Tightly sealed containers | Prevents solvent evaporation and exposure to atmospheric contaminants.[11] |
Solutions of imidazole itself can be stable for at least 2 years at 2-8°C when protected from light.[6][9] While this provides a general guideline, the specific stability of your substituted imidazole derivative should be empirically determined for long-term storage.
Q3: Which solvents are most suitable for dissolving and storing this compound?
A3: The choice of solvent can significantly impact the stability of your compound.
-
Recommended Solvents: High-purity, anhydrous solvents are generally preferred. Common choices for imidazole derivatives include:
-
Solvents to Use with Caution:
-
Water: While some fluorinated imidazoles exhibit good water stability, the potential for hydrolysis exists, particularly at non-neutral pH.[4][13][14] The solubility of this specific compound in aqueous buffers should be determined experimentally.
-
Protic vs. Aprotic: The choice between protic and aprotic solvents may influence reaction pathways and stability. The use of fluorinated alcohols like HFIP and TFE has been shown to be beneficial for certain reactions involving C-H activation.[15]
-
Reactive Solvents: Be aware of potential reactions between your compound and the solvent, especially with highly reactive fluorinating reagents, though this is less of a concern for the already synthesized target molecule.[16]
-
Q4: How can I monitor the stability of my this compound solution over time?
A4: Regular analytical monitoring is essential to ensure the integrity of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard and effective method for assessing the purity and detecting degradation products of imidazole derivatives.[12][17] A stability-indicating HPLC method should be developed and validated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and characterizing potential degradation products.[2][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be employed, though derivatization may be necessary for polar imidazole compounds.[18]
III. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.[19][20][21][22]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC-UV or HPLC-PDA system
-
LC-MS system (for peak identification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.[2]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.[2]
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.[2]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample.
-
Identify and quantify any degradation products.
-
Use LC-MS to determine the mass of the degradation products for structural elucidation.
-
Caption: Workflow for a forced degradation study.
IV. Potential Degradation Pathways
Based on the chemistry of imidazole and its derivatives, the following degradation pathways are plausible for this compound.
Caption: Potential degradation pathways.
-
Photo-oxidation: Irradiation with UV light in the presence of oxygen can lead to the formation of various oxidation products, potentially involving the cleavage of the imidazole ring.[5]
-
Hydrolysis: Under harsh acidic or basic conditions, the imidazole ring could undergo hydrolytic cleavage.[3] Additionally, the trifluoromethyl group, while generally stable, can undergo hydrolysis under certain conditions.[13][14]
-
Reductive Dehalogenation: The bromine atom on the phenyl ring could be removed under reducing conditions, leading to the formation of 2-phenyl-5-(trifluoromethyl)-1H-imidazole.
V. Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing appropriate handling, storage, and analytical monitoring procedures, researchers can ensure the integrity of this compound throughout their studies. This guide provides a foundational framework for addressing common stability issues. However, it is essential to perform compound-specific validation for your particular experimental conditions and analytical methods.
VI. References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3071-3079. [Link]
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Bakulev, V. A., et al. (2024). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 29(6), 1349. [Link]
-
Pozharskii, A. F., et al. (2010). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Russian Chemical Reviews, 79(11), 993–1022. [Link]
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Bhattacharjee, M., & Bhattacharyya, B. (2013). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 3(44), 21473-21481. [Link]
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Stroia, D., et al. (2018). Photostability of push-pull phenanthroimidazole derivative upon one- and two-photon excitation. Journal of Photochemistry and Photobiology A: Chemistry, 353, 208-217. [Link]
-
Wang, Y., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 7(33), 19575-19581. [Link]
-
Morphy, J. R., et al. (2022). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry, 87(19), 12975–12985. [Link]
-
Marušić, K., et al. (2009). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Journal of Applied Electrochemistry, 39, 1079–1085. [Link]
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Gkaniatsou, E., et al. (2021). Fluorinated Nanosized Zeolitic-Imidazolate Frameworks as Potential Devices for Mechanical Energy Storage. ACS Applied Materials & Interfaces, 13(34), 41047–41056. [Link]
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Tan, Y., et al. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics, 41(11), 1316–1325. [Link]
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ResearchGate. (2010). Problem with Imidazole. [Link]
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Zhang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(23), 7851. [Link]
-
Sosnovskikh, V. Y., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8196. [Link]
-
Wang, Y., et al. (2019). Rapid Photo-Oxidation Reaction of Imidazole Derivatives Accelerated by Planar Quinoid Oxidation State. ChemRxiv. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Fluorination. [Link]
-
Kozhevnikov, I. V. (1983). Oxidative bromination of aromatic compounds catalyzed by heteropoly acids. Reaction Kinetics and Catalysis Letters, 22(3-4), 269-273. [Link]
-
Siddiqui, H. L., et al. (2011). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences, 1(4), 82-87. [Link]
-
Hampton Research. (2023). 1.0 M Imidazole SDS. [Link]
-
De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology, 51(23), 13658–13666. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
ResearchGate. (2017). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [https://www.researchgate.net/publication/319409023_Determination_of_Imidazole_4-Methylimidazole_and_2-Methylimidazole_in_Cigarette_Additives_by_Ultra-High_Performance_Liquid_Chromatography]([Link]_ Chromatography)
-
Saltsman, I., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(30), 16453-16457. [Link]
-
Divsalar, K., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(10), 1546–1560. [Link]
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Jain, A., et al. (2011). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenges. Der Pharmacia Lettre, 3(4), 237-246. [Link]
-
ResearchGate. (2016). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. [Link]
-
Sambiagio, C., & Marsden, S. P. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(7), 895-900. [Link]
-
Saltsman, I., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie, 133(30), 16585-16589. [Link]
-
ResearchGate. (2017). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]
-
Attia, K. A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)imidazole. PubChem Compound Database. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. [Link]
-
Gao, W., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega, 8(51), 48888–48895. [Link]
-
Sharma, A., et al. (2023). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. Results in Chemistry, 5, 100875. [Link]
-
Yoo, W.-J., & Li, C.-J. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4940–4943. [Link]
-
Drochioiu, G., et al. (2016). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 61(8-9), 633-640. [Link]
-
Li, Y., et al. (2022). Synthesis of Fluorinated Imidazole[4,5f][2][23]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. ChemMedChem, 17(4), e202100537. [Link]
-
Patel, K., & Patel, M. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(2), 129-140. [Link]
-
Gupta, S., et al. (2015). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Environmental Monitoring and Assessment, 187(4), 183. [Link]
-
Gao, W., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega, 8(51), 48888–48895. [Link]
-
Mamardashvili, N. Z., et al. (2022). Molecular Recognition of Imidazole Derivatives by Co(III)-Porphyrins in Phosphate Buffer (pH = 7.4) and Cetylpyridinium Chloride Containing Solutions. Molecules, 27(19), 6653. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]
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Technical Support Center: Overcoming Low Solubility of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of low aqueous solubility of test compounds, using 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole as a representative example of a poorly soluble small molecule. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve reliable and reproducible assay results.
Introduction: The Challenge of "Brick Dust" Compounds
Compounds like this compound, which are rich in aromatic and halogenated moieties, often exhibit low aqueous solubility. This property, colloquially known as "brick dust," is a major hurdle in drug discovery. Poor solubility can lead to several experimental artifacts:
-
Underestimation of Potency: The actual concentration of the compound in solution may be much lower than the nominal concentration, leading to inaccurate IC50 or EC50 values.
-
Compound Precipitation: The compound can crash out of solution when diluted from a high-concentration organic stock into an aqueous assay buffer, leading to inconsistent results and potential for false negatives.[1][2]
-
Assay Interference: Precipitated compound particles can interfere with assay readouts, particularly in optical assays like fluorescence or absorbance measurements.[2]
This guide provides a systematic approach to diagnose and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with a poorly soluble compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What's the first thing I should do?
A: The first and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent.[3][4] Direct dissolution in aqueous buffers is often impossible for highly hydrophobic molecules. The goal is to create a concentrated stock that can be serially diluted into the final assay medium, ensuring the final concentration of the organic solvent is compatible with your experimental system.[1]
Q2: I have a clear stock solution in 100% DMSO, but I see precipitation when I add it to my cell culture media. Why?
A: This is a classic sign of exceeding the compound's kinetic solubility limit.[1] While your compound is soluble in the highly polar aprotic solvent DMSO, the drastic change in solvent environment upon dilution into a large volume of aqueous media causes its solubility to plummet, leading to precipitation.[1] The final concentration of your compound in the assay is likely too high for the given final percentage of DMSO.
Q3: What is the maximum concentration of DMSO I can use in my assay?
A: This is highly dependent on the cell line or biological system being used.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity, with 1% often being the absolute maximum for short-term assays.[5][6][7]
-
Sensitive Assays: Some primary cells or specific signaling pathways can be affected by DMSO concentrations as low as 0.1%.[6][8]
-
Best Practice: It is crucial to run a vehicle control experiment where your cells or assay components are exposed to the same final concentration of DMSO as your test articles.[9] This allows you to distinguish between compound-specific effects and solvent-induced artifacts.
Q4: Can I just sonicate or heat the solution to get my compound to dissolve?
A: While gentle warming or sonication can help dissolve a compound during the initial stock solution preparation, these methods should be used with caution.[10] They can temporarily increase solubility, but the compound may precipitate out again as the solution cools to the assay temperature. Furthermore, excessive heat can degrade thermally sensitive compounds. These methods do not address the fundamental insolubility in the final aqueous assay buffer.
Part 2: Foundational Strategy - Optimizing Stock Solution Preparation
A reliable assay starts with a properly prepared and stable stock solution.
Protocol 1: Step-by-Step Guide to Preparing a Stock Solution
-
Solvent Selection: Begin with 100% Dimethyl Sulfoxide (DMSO). It is a powerful and widely used solvent for dissolving a broad range of organic molecules.[11]
-
Accurate Measurement: Use a high-precision balance to weigh a small amount of your compound (e.g., 1-5 mg).[3][10] Ensure all transfers are quantitative.
-
Dissolution: Add the calculated volume of DMSO to achieve a high, but fully soluble, concentration (e.g., 10-50 mM). This concentration should be based on solubility data if available.[10]
-
Mixing: Vortex the solution thoroughly. If needed, you can use gentle warming (e.g., 37°C water bath) or brief sonication to aid dissolution, but always check for stability by letting the solution return to room temperature.[10]
-
Visual Inspection: A successful stock solution should be perfectly clear, with no visible particulates or cloudiness.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[12]
Data Table 1: Properties of Common Organic Solvents
| Solvent | Polarity (Dielectric Constant) | Notes & Typical Max Assay Conc. |
| DMSO | 47.2 | Powerful solvent, but can be toxic to cells. Max conc. typically 0.1-0.5%.[6][8] |
| Ethanol | 24.6 | Less toxic than DMSO, but also a less powerful solvent. Often used up to 1%. |
| Methanol | 32.7 | Can be more toxic than ethanol. Use with caution. |
| DMF | 36.7 | Strong solvent, but generally more toxic than DMSO. |
Workflow 1: Selecting a Stock Solvent
This diagram outlines the decision process for preparing your initial stock solution.
Caption: Decision workflow for stock solution preparation.
Part 3: Advanced Solubilization Strategies for Assays
If you observe precipitation upon dilution into your aqueous assay buffer, even with a low final DMSO concentration, you will need to employ more advanced strategies.
pH Modification
Scientific Rationale: The solubility of ionizable compounds can be highly dependent on pH.[13][14] For a compound with a basic functional group (like the imidazole ring), lowering the pH of the buffer will protonate that group, increasing its charge and potentially its aqueous solubility.[15][16][17] Conversely, for an acidic compound, raising the pH would increase solubility.
Protocol:
-
Determine the pKa of your compound's ionizable groups (if known).
-
Prepare your assay buffer at several different pH values (e.g., pH 6.0, 7.4, and 8.0).
-
Test the solubility of your compound at your target concentration in each buffer.
-
Important: Ensure that the pH changes do not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Use of Co-solvents and Surfactants
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to the assay buffer in small amounts, can increase the solubility of hydrophobic compounds.[11][18][19] Surfactants are amphipathic molecules that form micelles, encapsulating the hydrophobic compound in their core and presenting a hydrophilic exterior to the aqueous environment.[18][20]
Protocol:
-
Select a co-solvent or surfactant that is compatible with your assay (see Table 2).
-
Prepare your assay buffer containing a low concentration of the selected agent.
-
Add your compound stock solution to this modified buffer.
-
Always run a control with the solubilizing agent alone to check for any background effects on your assay.
Data Table 2: Common Solubilizing Agents for Aqueous Assays
| Agent Type | Example | Mechanism of Action | Typical Conc. Range & Cautions |
| Surfactant | Tween® 20/80 | Forms micelles to encapsulate compound | 0.01% - 0.1%. Can disrupt cell membranes at higher concentrations.[21] |
| Surfactant | Pluronic® F-68 | Polymeric surfactant, often gentler on cells | 0.02% - 0.1%. |
| Co-solvent | PEG400 | Increases solvent polarity | 1% - 5%. Generally low toxicity.[19] |
| Co-solvent | Propylene Glycol | Similar to PEG400 | 1% - 5%. Check for cell-line specific toxicity.[21] |
Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23][24] They act as "molecular buckets," encapsulating the poorly soluble drug molecule in their nonpolar interior, thereby increasing the apparent water solubility of the entire complex.[22][23][25][26]
Protocol:
-
Select a suitable cyclodextrin, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), which has good solubility and low toxicity.
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-10 mM).
-
Add your compound stock (in DMSO) to the cyclodextrin-containing buffer. The compound will partition into the cyclodextrin cavity.
-
Allow time for complexation to occur (e.g., incubate for 15-30 minutes with gentle mixing).
Workflow 2: Troubleshooting Compound Precipitation in Assay
This diagram provides a logical flow for addressing compound precipitation in your final assay plate.
Caption: A systematic workflow for resolving compound precipitation.
Part 4: Final Recommendations & Best Practices
-
Always Validate: Whenever you modify your assay conditions (e.g., add a co-solvent, change pH), you must re-validate your assay. This includes running positive and negative controls to ensure the modification does not interfere with the results.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference. What you are often battling in an assay is kinetic solubility (the ability of a compound to stay in solution after a rapid dilution). Pre-dissolving in enhancer-containing buffers can help.
-
Document Everything: Keep meticulous records of your solvent choices, concentrations, and any additives used. This is critical for reproducibility.
-
Consider Formulation: For in vivo studies or advanced preclinical development, these simple solubilization techniques may be insufficient. At that stage, more complex formulation strategies like solid dispersions or nano-suspensions are often required.[27][28]
By applying these principles and protocols systematically, researchers can overcome the challenges posed by poorly soluble compounds like this compound, leading to more accurate, reliable, and meaningful experimental data.
References
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16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3). Retrieved from [Link]
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Mocanu, A.-M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
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pH and Solubility - AP Chem. Fiveable. Retrieved from [Link]
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pH and solubility. Khan Academy. Retrieved from [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
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Effect of pH on Solubility — Overview & Examples. Expii. Retrieved from [Link]
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From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. Retrieved from [Link]
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Cyclodextrin. Wikipedia. Retrieved from [Link]
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What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Retrieved from [Link]
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Cyclodextrin | Inclusion Complex. YouTube. Retrieved from [Link]
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Sharma, N., & N, D. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
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What the concentration of DMSO you use in cell culture assays?. ResearchGate. Retrieved from [Link]
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The study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Retrieved from [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. Retrieved from [Link]
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Shinde, G. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Best Practices For Stock Solutions. FasterCapital. Retrieved from [Link]
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What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. Retrieved from [Link]
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How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026, January 16). CUSABIO. Retrieved from [Link]
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Ishikawa, M., & Hashimoto, Y. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
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Hamzeloo-Moghadam, M., et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Retrieved from [Link]
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How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Retrieved from [Link]
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Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). Xtalks. Retrieved from [Link]
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Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
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Assay Troubleshooting. MB - About. Retrieved from [Link]
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How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved from [Link]
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Considerations regarding use of solvents in in vitro cell based assays. (2013). National Institutes of Health. Retrieved from [Link]
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2.5: Preparing Solutions. (2022, September 19). Chemistry LibreTexts. Retrieved from [Link]
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How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Impurity Detection in 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for the analysis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analytical characterization of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when analyzing impurities in a complex molecule like this compound?
A1: The primary concerns revolve around the potential for a wide range of impurities and the need for highly specific and sensitive analytical methods. The synthesis of this molecule involves multiple steps and reagents, which can lead to various types of impurities.[1][2][3] These can be broadly categorized as:
-
Organic Impurities: These include starting materials, intermediates, by-products from side reactions, and degradation products.[4] Given the structure, potential impurities could include regioisomers, unreacted precursors, or products of side reactions involving the imidazole ring.[1]
-
Inorganic Impurities: These may originate from reagents, catalysts, and inorganic salts used during the manufacturing process.[4]
-
Residual Solvents: Solvents used in the synthesis and purification steps can remain in the final product.[4]
The presence of bromine and a trifluoromethyl group adds complexity, requiring analytical techniques that can handle these functionalities.
Q2: What are the regulatory standards I need to be aware of for impurity analysis?
A2: The International Council for Harmonisation (ICH) provides key guidelines. Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6][7] Key thresholds to remember are:
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level above which an impurity's structure must be determined.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
These thresholds are based on the maximum daily dose of the drug.[5][8]
Q3: Which analytical techniques are most suitable for impurity profiling of this compound?
A3: A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying organic impurities.[9] A reversed-phase HPLC method with UV detection is a standard starting point.[10][11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[13][14][15] High-resolution mass spectrometry (HRMS) can provide highly accurate mass data to help determine the elemental composition of an impurity.[14][16]
-
Gas Chromatography (GC): Primarily used for the analysis of volatile organic impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.[9] Given the presence of fluorine, ¹⁹F NMR can be particularly useful as it offers high sensitivity and a wide chemical shift range, which can help in distinguishing between structurally similar fluorinated compounds.[17][18][19][20]
-
Forced Degradation Studies: These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[21][22][23] They involve subjecting the API to stress conditions such as acid, base, oxidation, heat, and light.[21][22]
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Problem 1: Poor peak shape (tailing or fronting) for the main peak or impurities.
-
Cause: This can be due to several factors, including secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH. For a basic compound like an imidazole, tailing is common on silica-based C18 columns due to interactions with residual silanols.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For a basic compound, a mobile phase with a low pH (e.g., using formic acid or phosphoric acid) can protonate the analyte and improve peak shape. Conversely, a higher pH with a suitable buffer can also be effective.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to minimize secondary interactions.
-
Lower Sample Concentration: Column overload can lead to fronting. Try injecting a more dilute sample.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Problem 2: Co-elution of the main peak with an impurity.
-
Cause: The current chromatographic conditions do not provide sufficient resolution.
-
Solution:
-
Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.[10]
-
Vary the Column Temperature: Changing the column temperature can affect the retention times of different compounds to varying degrees, potentially improving resolution.
-
Try a Different Stationary Phase: A column with a different chemistry (e.g., a different bonded phase or a different base silica) can provide the necessary selectivity.
-
Problem 3: An unknown peak appears in the chromatogram during a stability study.
-
Cause: This is likely a degradation product.
-
Solution:
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the peak purity of the main peak and the new peak.
-
LC-MS Analysis: The most effective way to identify the unknown peak is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradant, and MS/MS fragmentation can help in its structural elucidation.[13][16]
-
Forced Degradation Studies: Compare the retention time of the unknown peak with the peaks generated during forced degradation studies to see if it corresponds to a known degradant.[21][22][23]
-
Experimental Protocols & Data
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Diluent: 50:50 Acetonitrile:Water
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an appropriate wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.
5. Method Validation:
-
The method should be validated according to ICH guidelines and USP <1225>, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[24][25][26][27][28]
Protocol 2: LC-MS for Impurity Identification
This protocol outlines a general approach for identifying unknown impurities.
1. Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[13][16]
2. Chromatographic Conditions:
-
Use the HPLC method described above or a compatible method with volatile mobile phases (e.g., formic acid or ammonium formate instead of phosphate buffers).
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.
-
Mass Range: Scan a wide range (e.g., m/z 100-1000).
-
Data Acquisition: Perform full scan for initial analysis, followed by targeted MS/MS (or data-dependent acquisition) on the ions of interest to obtain fragmentation data.
4. Data Analysis:
-
Determine the accurate mass of the impurity to predict its elemental composition.
-
Analyze the MS/MS fragmentation pattern to deduce the structure of the impurity. Compare the fragmentation of the impurity with that of the parent compound to identify structural similarities and differences.
Visualizations
Impurity Analysis Workflow
Caption: Workflow for the detection, identification, and validation of impurities.
Troubleshooting Logic for HPLC Co-elution
Caption: A logical approach to resolving co-eluting peaks in HPLC.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
Altabrisa Group. (2025, August 4). Key Principles of USP Compendial Method Validation. Retrieved from [Link]
-
Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
-
PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from [Link]
-
General Chapters. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
-
Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
Research Explorer - The University of Manchester. (2016, January 14). New NMR Tools for Impurity Analysis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]
-
LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Almac. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Retrieved from [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, July 5). Vol. 14 No. 4 (2024). Retrieved from [Link]
-
Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2017, September 6). Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF. Retrieved from [Link]
-
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
NIH. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,4,5-Triphenylimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]
-
Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
-
ResearchGate. (2015, December 11). (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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- 28. uspbpep.com [uspbpep.com]
Technical Support Center: Scale-Up Synthesis of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Welcome to the technical support center for the scale-up synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and provide practical, scientifically grounded solutions.
Introduction to the Synthesis and Scale-Up Considerations
The synthesis of this compound typically proceeds via a variation of the Debus-Radziszewski reaction.[1][2][3] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde (4-bromobenzaldehyde), and a source of ammonia, with a trifluoromethylated building block. While robust at the lab scale, scaling up this synthesis introduces significant challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation.[4]
This guide provides a structured approach to troubleshooting these issues, ensuring a safe, efficient, and reproducible scale-up process.
Visualizing the Scale-Up Workflow: A Logic Diagram
The following diagram outlines the critical stages and decision points in the scale-up synthesis of this compound.
Caption: Key stages in the scale-up synthesis campaign.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1: Reaction Yield and Purity
Q1: We are observing a significant drop in yield and an increase in impurities upon scaling up from a 10g to a 1kg scale. What are the likely causes?
A1: This is a common issue when scaling up chemical reactions. The primary culprits are often related to inefficient heat and mass transfer.[4]
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases. This can lead to localized "hot spots" within the reactor, promoting side reactions and degradation of starting materials or the final product.[4]
-
Inefficient Mixing: Inadequate agitation can result in poor distribution of reactants, leading to localized concentration gradients and incomplete reactions. This is particularly critical in multicomponent reactions like the Debus-Radziszewski synthesis.[2]
-
Water Removal: The condensation reaction to form the imidazole ring generates water. On a larger scale, inefficient removal of this water can shift the reaction equilibrium backward, reducing the yield.[4]
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor's agitator is appropriate for the vessel geometry and reaction mass viscosity. Use baffles to improve mixing and prevent vortex formation.
-
Controlled Reagent Addition: Instead of adding all reactants at once, consider a controlled, slow addition of one of the key reagents. This can help manage the reaction exotherm and maintain a more consistent temperature profile.
-
Azeotropic Water Removal: At scale, simple condensation may not be sufficient to remove water. Employing a Dean-Stark trap with a suitable azeotropic solvent (e.g., toluene) can effectively drive the reaction forward.[4]
Q2: We are seeing a new, highly colored impurity in our scaled-up batches. What could this be and how can we prevent it?
A2: The formation of colored impurities is often due to thermal degradation or side reactions.
-
Potential Side Reactions: The presence of the electron-withdrawing trifluoromethyl group can make the imidazole ring susceptible to certain side reactions, especially at elevated temperatures.[5]
-
Oxidation: Exposure to air at high temperatures can lead to oxidative degradation of the imidazole core or other reactants.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Implement strict temperature control throughout the reaction. A thorough thermal hazard assessment can help identify the maximum safe operating temperature.[6][7]
-
Reduced Reaction Time: Optimize the reaction conditions to minimize the time the reaction mixture is held at high temperatures.
Section 2: Reagent Handling and Safety
Q3: What are the primary safety concerns when handling trifluoroacetic anhydride, a potential reagent or byproduct, at scale?
A3: Trifluoroacetic anhydride is a highly reactive and corrosive substance that requires careful handling.[8][9][10]
-
Extreme Reactivity with Water: It reacts violently with water, releasing toxic and corrosive fumes.[10][11] All equipment must be scrupulously dried before use.
-
Corrosivity: It is highly corrosive to skin, eyes, and the respiratory tract.[9][12]
-
Inhalation Hazard: The vapors are harmful if inhaled, potentially causing severe respiratory irritation.[9][12]
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat, and full-face protection (goggles and face shield).[8]
-
Ventilation: Handle trifluoroacetic anhydride in a well-ventilated fume hood or a closed system.[10]
-
Emergency Preparedness: Ensure an emergency shower and eyewash station are readily accessible. Have appropriate spill control materials on hand.
Q4: Are there any specific thermal hazards associated with this synthesis that we should be aware of during scale-up?
A4: Yes, exothermic reactions, when scaled up, pose a risk of thermal runaway.[13]
-
Exothermicity: The formation of the imidazole ring is an exothermic process. The heat generated increases with the volume of the reaction, while the ability to remove that heat (which depends on the surface area) does not increase proportionally.[13]
-
Decomposition: At elevated temperatures, imidazole-containing compounds can undergo decomposition, which may also be exothermic.[6][7][14][15]
Risk Mitigation Strategy:
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the reaction mixture to determine the onset temperature of any exothermic events and the total heat of reaction.
-
Adiabatic Calorimetry: For a more detailed thermal hazard assessment, consider using adiabatic calorimetry to simulate a worst-case scenario of cooling failure.
-
Engineered Controls: Ensure the reactor is equipped with an adequate cooling system and an emergency quenching or pressure relief system.
Section 3: Product Isolation and Purification
Q5: We are struggling with the crystallization of the final product at a larger scale. The product is oiling out or forming very fine particles that are difficult to filter. What can we do?
A5: Crystallization is a critical step that is highly dependent on scale.
-
Supersaturation Control: On a large scale, achieving controlled supersaturation is more challenging. Rapid cooling or addition of an anti-solvent can lead to oiling out or the formation of fine particles.
-
Polymorphism: The final product may exist in different crystalline forms (polymorphs), each with different physical properties.[16] The desired polymorph may be challenging to obtain consistently at scale.
Troubleshooting Crystallization:
-
Controlled Cooling: Implement a slow, controlled cooling profile. A linear cooling rate is often a good starting point.
-
Seeding: Introduce seed crystals of the desired polymorph at the appropriate temperature to control nucleation and promote the growth of larger, more easily filterable crystals.
-
Solvent System Optimization: Re-evaluate the solvent/anti-solvent system at the larger scale. Small changes in solvent composition can have a significant impact on crystal morphology.
-
Agitation: Ensure proper agitation during crystallization to maintain a uniform temperature and prevent solids from settling.
Q6: Our final product has a persistent bromine-containing impurity. What is the likely source and how can we remove it?
A6: A common bromine-containing impurity could be unreacted 4-bromobenzaldehyde or a brominated byproduct.
-
Incomplete Reaction: If the reaction does not go to completion, unreacted 4-bromobenzaldehyde will remain.
-
Side Reactions: The reaction conditions could potentially lead to the formation of other brominated species.
Purification Strategies:
-
Recrystallization: A carefully chosen recrystallization solvent system can effectively remove impurities with different solubility profiles.
-
Washing: Slurrying the crude product in a solvent in which the impurity is soluble but the desired product is not can be an effective purification step.
-
Chromatography: While often not ideal for large-scale production, column chromatography can be used for high-purity requirements, though it is generally less economical.[4]
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Safety Note: This reaction should be conducted in a well-ventilated area, and appropriate PPE should be worn at all times.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
4-bromobenzaldehyde
-
A suitable trifluoromethylated 1,2-dicarbonyl precursor
-
Ammonium acetate
-
Glacial acetic acid (or another suitable solvent)
-
Toluene (for azeotropic removal of water)
-
Dean-Stark trap
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Assemble the overhead stirrer, condenser with a Dean-Stark trap, and temperature probe.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Charging Reactants: Charge the reactor with 4-bromobenzaldehyde, the trifluoromethylated precursor, and ammonium acetate in glacial acetic acid.
-
Heating and Water Removal: Begin agitation and slowly heat the reaction mixture to reflux. Collect the water generated in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete when the starting materials are consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by adding it to a large volume of cold water with stirring.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with water to remove any residual acetic acid and ammonium salts.
-
Drying: Dry the crude product under vacuum at a suitable temperature.
Protocol 2: Recrystallization for Purification
Equipment:
-
Appropriately sized reactor or vessel with heating and cooling capabilities
-
Filtration apparatus (e.g., Nutsche filter-dryer)
Procedure:
-
Solvent Selection: Based on lab-scale experiments, select a suitable solvent or solvent mixture for recrystallization (e.g., ethanol/water, isopropanol).
-
Dissolution: Charge the crude, dry product to the vessel and add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Slowly cool the solution with gentle agitation to induce crystallization. Consider a programmed cooling ramp for better crystal growth.
-
Seeding (Optional): If necessary, add seed crystals at the appropriate temperature to control the crystal form.
-
Aging: Hold the slurry at a low temperature for a period to maximize yield.
-
Filtration and Washing: Filter the purified product and wash the cake with a small amount of cold recrystallization solvent.
-
Drying: Dry the final product under vacuum to constant weight.
Quantitative Data Summary
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Typical Yield | 75-85% | 60-75% | Inefficient heat and water removal can lower yield. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower heating and cooling cycles at scale. |
| Solvent Volume | ~100 mL | ~10 L | Maintain similar concentration, but consider solvent properties at scale. |
| Agitator Speed | 300-400 RPM | 100-150 RPM | Tip speed and power per unit volume are more relevant than RPM. |
| Cooling Time | ~30 minutes | 2-4 hours | Surface-area-to-volume ratio dictates cooling efficiency. |
Conclusion
The scale-up synthesis of this compound presents a series of predictable challenges that can be overcome with careful planning, a thorough understanding of the underlying chemical and physical processes, and a commitment to process safety. By addressing issues of heat and mass transfer, impurity formation, and product isolation proactively, researchers and production chemists can successfully transition this synthesis from the bench to the plant, ensuring the delivery of high-quality material for drug development and other applications.
References
- BenchChem. (n.d.). Overcoming challenges in the scale-up of imidazoline synthesis.
- National Institutes of Health. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors.
- ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres.
- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.
- ACS Publications. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development.
- National Institutes of Health. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.
- Benchchem. (n.d.). Laboratory-Scale Synthesis and Purification of Trifluoromethyl Hypofluorite: Application Notes and Protocols.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
- Synquest Labs. (n.d.). Trifluoroacetic anhydride.
- Globe Thesis. (2021). Decomposition And Flammability Assessment Of Imidazolium Ionic Liquids.
- Santa Cruz Biotechnology. (n.d.). Trifluoroacetic anhydride.
- Thermo Fisher Scientific. (2010). Trifluoroacetic anhydride - SAFETY DATA SHEET.
- ResearchGate. (n.d.). Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.
- Merck. (n.d.). MATERIAL SAFETY DATA SHEET - according to the Hazard Communication Standard (29 CFR 1910.1200).
- JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
- Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway.
- ResearchGate. (n.d.). Crystal polymorphism of pharmaceuticals: Probing crystal nucleation at the molecular level.
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Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole and Other Kinase Inhibitors
A Note to Our Readers:
Our goal is to provide in-depth, data-driven comparisons to empower researchers in their scientific endeavors. The subject of this guide, "2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole," was selected for a comparative analysis against other kinase inhibitors. However, after a comprehensive review of publicly available scientific literature and databases, we have found no published experimental data detailing the kinase inhibitory activity of this specific compound.
The development of a robust and objective comparison guide, as is our standard, is contingent upon the availability of foundational data such as target kinase(s), IC50 values, and selectivity profiles. In the absence of this information for "this compound," a direct and scientifically rigorous comparison is not feasible at this time.
We are committed to providing valuable resources for the scientific community. Therefore, we would be pleased to develop a comprehensive comparison guide on a well-characterized, structurally related kinase inhibitor for which a wealth of public data exists. For instance, a comparative analysis of a known p38 MAPK inhibitor bearing a phenyl-imidazole scaffold could be provided, complete with experimental protocols, comparative data tables, and signaling pathway diagrams.
We welcome your feedback and suggestions for alternative topics for these in-depth guides.
While a direct comparison involving "this compound" is not possible, this guide will provide a framework for such a comparison, outlining the key experimental approaches and data required. We will use the well-characterized p38 MAPK inhibitor, SB203580 , as an exemplar to illustrate the depth of analysis that would be applied.
I. Introduction to Kinase Inhibition and the Imidazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with a growing number of FDA-approved drugs.
The imidazole ring is a privileged scaffold in medicinal chemistry, found in a wide range of bioactive molecules due to its ability to form key hydrogen bond interactions with protein targets. Numerous imidazole-containing compounds have been developed as potent and selective kinase inhibitors. The general structure often involves substitutions at various positions of the imidazole core to achieve desired potency and selectivity.
II. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: A Key Target
The MAPK signaling pathway is a crucial cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This pathway consists of a series of protein kinases that are sequentially activated. In mammals, there are three major MAPK families: ERKs, JNKs, and p38 MAPKs. The p38 MAPK pathway is particularly important in the cellular response to stress and in the production of inflammatory cytokines.
Caption: Simplified overview of the p38 MAPK signaling cascade.
III. Comparative Kinase Inhibitor Profiling: A Methodological Blueprint
To compare "this compound" with other kinase inhibitors, a series of standardized biochemical and cellular assays would be required.
A. In Vitro Kinase Inhibition Assay (IC50 Determination)
The first step is to determine the half-maximal inhibitory concentration (IC50) of the compound against its target kinase(s). This is a measure of the inhibitor's potency. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.
Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Create a serial dilution of the test compound (e.g., "this compound") and comparator compounds (e.g., SB203580) in DMSO. A 10-point, 3-fold serial dilution is standard.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the diluted compounds.
-
Enzyme Addition: Add the target kinase (e.g., recombinant p38α) to each well and incubate to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of the kinase substrate (e.g., a specific peptide) and ATP to start the reaction. Incubate at a controlled temperature (e.g., 30°C).
-
ADP Detection: After the incubation period, add a reagent that stops the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add a detection reagent that converts the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
B. Kinase Selectivity Profiling
Due to the structural similarity of the ATP-binding site across the kinome, it is crucial to assess the selectivity of a kinase inhibitor. This is typically done by screening the compound against a large panel of kinases at a fixed concentration.
Experimental Protocol: Kinase Selectivity Screen
-
Compound Submission: Provide the test compound at a high concentration (e.g., 10 µM).
-
High-Throughput Screening: The compound is tested against a panel of several hundred purified kinases using a standardized activity assay (similar to the IC50 determination).
-
Data Analysis: The percentage of inhibition for each kinase is determined. A lower number of "off-target" kinases with significant inhibition indicates higher selectivity.
C. Cellular Assays
To determine if the inhibitor is active in a cellular context, assays are performed to measure the inhibition of the target pathway within cells.
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., a human monocytic cell line for p38 MAPK). Treat the cells with various concentrations of the inhibitor for a defined period.
-
Cell Stimulation: Stimulate the cells with an agonist that activates the target pathway (e.g., lipopolysaccharide [LPS] for the p38 pathway).
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-MK2 for p38 MAPK). Also, probe with an antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
IV. Hypothetical Comparative Data
The following table illustrates how the performance of "this compound" would be compared to other relevant kinase inhibitors, using SB203580 as a placeholder for a known p38 MAPK inhibitor.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Targets (at 10 µM) | Cellular Potency (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| SB203580 | p38α MAPK | 50 - 340 | JNK2, JNK3, CK1 | 100 - 600 |
| BIRB 796 | p38α MAPK | 38 | JNK2, c-Raf | 20 - 100 |
V. Conclusion and Future Directions
A thorough comparison of "this compound" with other kinase inhibitors would be highly valuable to the research community. Such a study would require the generation of the experimental data outlined in this guide. Should this data become publicly available, a comprehensive analysis of its potency, selectivity, and cellular activity would provide critical insights into its potential as a research tool or therapeutic agent. Researchers in possession of this molecule are encouraged to perform these foundational experiments to elucidate its biological activity and contribute to the collective knowledge of kinase inhibitor science.
VI. References
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Qi, M., & Elion, E. A. (2005). MAP kinase pathways. Journal of Cell Science, 118(Pt 16), 3569–3572.
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JoVE. (2023, April 30). MAPK Signaling Cascades. Retrieved from [Link]
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BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
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BioAssay Systems. (n.d.). Kinase Assay Kit.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
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American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling.
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MedchemExpress.com. (n.d.). ERK8 Inhibitor, Gene.
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Klejnot, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798.
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bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
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AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
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Sigma-Aldrich. (n.d.). Kinase Assay Kit.
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Promega Corporation. (n.d.). GSK3β Kinase Assay.
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PubMed. (2014, March 11). ERK8 is a negative regulator of O-GalNAc glycosylation and cell migration.
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Sigma-Aldrich. (n.d.). 2-(4-bromophenyl)-4,5-dihydro-1h-imidazole.
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Benchchem. (n.d.). 2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole.
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ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
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SpringerLink. (2025, October 6). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases.
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PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
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Scilit. (n.d.). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors.
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PubChem. (n.d.). 2-(4-Bromophenyl)-1,4,5-triphenyl-1h-imidazole.
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PubMed. (2017, February 15). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles.
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NIH. (n.d.). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole.
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MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
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NIH. (n.d.). 1-(3,5-Dimethoxyphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole.
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NIH. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
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NIH. (n.d.). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants.
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PMC - PubMed Central. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.
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PubMed. (2021, January 26). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update.
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PubMed. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.
A Comparative Guide to the Biological Activity of Brominated vs. Chlorinated Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Among the privileged heterocyclic structures, the imidazole ring is a recurring motif in numerous therapeutic agents due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] Halogenation of the imidazole core or its substituents can profoundly influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity. This guide provides a comparative analysis of the biological activities of brominated and chlorinated imidazoles, supported by experimental data, to inform the design and development of novel therapeutic agents.
I. Antimicrobial and Antifungal Activity: A Tale of Two Halogens
The antimicrobial potential of halogenated imidazoles has been extensively explored, revealing important structure-activity relationships (SAR). The choice between bromine and chlorine can significantly impact the potency and spectrum of activity against various pathogens.
Comparative Antimicrobial Data
| Compound Type | Halogen | Target Organism(s) | Key Findings | Reference |
| 2,4,5-tribromoimidazole (tbi) | Bromine | Escherichia coli, Bacillus cereus, Bacillus thuringiensis, Candida albicans | Showed notable antimicrobial activity. | [3] |
| Dichloro- and trichloro-imidazole derivatives | Chlorine | Staphylococcus aureus | Demonstrated inhibitory effects comparable or superior to the reference drug bifonazole. | [4] |
| Imidazo[2,1-b]-1,3,4-thiadiazole derivatives | Bromine | Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Some 5-bromo derivatives showed moderate activity. | [5] |
| N-halogenated compounds | Bromine vs. Chlorine | Escherichia coli, Staphylococcus aureus | In the absence of organic matter, N-bromine compounds exhibited superior bactericidal activity compared to their N-chlorine analogues. This superiority can be reversed under protein load. | [6][7] |
Key Insights from Experimental Data:
Studies on 2,4,5-tribromoimidazole have highlighted its efficacy against a range of bacteria and the yeast Candida albicans.[3] Conversely, certain dichloro- and trichloro-imidazole derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus, with efficacy matching or exceeding that of the established antifungal agent bifonazole.[4]
A comparative study on N-halogenated compounds revealed that in pristine buffer solutions, N-bromine compounds are more potent bactericidal agents than their N-chlorine counterparts.[6][7] However, the presence of organic material (protein load) can diminish the activity of brominated compounds more significantly, sometimes reversing the trend of efficacy.[6] This is a critical consideration for developing antimicrobials for physiological environments.
The substitution pattern on the imidazole ring is also a crucial determinant of antifungal activity. For instance, while some di- and trichloro-derivatives of imidazole-containing pyrazoles are effective against pathogenic yeasts, a 4,5-dichloro-1H-imidazole moiety in a different scaffold led to a significant loss of antifungal potency.[4]
II. Anticancer Activity: The Impact of Halogen Substitution on Cytotoxicity
The imidazole scaffold is a common feature in many anticancer agents, and halogenation has been a key strategy in optimizing their efficacy.[1][8] The position and nature of the halogen atom can influence the compound's interaction with various oncological targets.
Comparative Anticancer Data
| Compound Class | Halogen Substitution | Cancer Cell Line(s) | Key Findings | Reference |
| Imidazole analogs as RAF inhibitors | Chlorine to Bromine substitution on the benzene ring | Melanoma | Substitution of a chlorine atom with another group (in this case, not specified as bromine but a change from the active chloro-compound) decreased the bioactivities. | [8] |
| Purine-containing imidazoles | Fluorine vs. Chlorine at C2 of the purine ring | MCF-7, A375, A549, OVCAR-3, Caov-3, HepG2, and HeLa | Substitution with fluorine resulted in greater potency against cancer cell lines compared to chlorine. | [9] |
| Imidazole-based gold complexes | Chlorinated vs. Pyrimidine ligands | A2780cisR ovarian cancer | The chlorine-containing ligand had lower anticancer activity due to the unstable binding of chlorine to gold, making it more reactive and prone to inactivation. | [10] |
| Imidazole-coumarin conjugates | F, Cl, Br, Me, OMe on the coumarin nucleus | Hepatitis C Virus (Anti-viral, but relevant to proliferative disease) | Attachment of a substituent like Cl or Br to the coumarin nucleus increased the potency and selectivity index. | [11] |
Expert Analysis of Structure-Activity Relationships:
The influence of halogenation on anticancer activity is highly context-dependent. In one study on RAF kinase inhibitors for melanoma, replacing a chlorine atom on an associated benzene ring diminished the compound's inhibitory effect.[8] This suggests that for that particular scaffold and target, the specific electronic and steric properties of chlorine are optimal.
In another series of purine-containing imidazoles, fluorine substitution at the C2 position of the purine ring conferred greater anticancer potency than chlorine.[9] This highlights the nuanced effects of different halogens, where the high electronegativity and small size of fluorine can lead to more favorable interactions with the biological target.
Furthermore, in the realm of metal-based anticancer drugs, an imidazole-containing gold complex with a chlorinated ligand was found to be less active than its pyrimidine counterpart.[10] The researchers attributed this to the lability of the gold-chlorine bond, which leads to the deactivation of the complex in a cellular environment.[10]
III. Enzyme Inhibition: A Comparative Look at Halogen Effects
Halogenated imidazoles have also been investigated as inhibitors of various enzymes, with the nature of the halogen playing a critical role in their inhibitory potency and selectivity.
Comparative Enzyme Inhibition Data
| Enzyme Target | Halogenated Imidazole Derivatives | Key Findings | Reference |
| Heme Oxygenase (HO-1 and HO-2) | Phenyl-substituted with various halogens | Bromine- and iodine-substituted derivatives were the most potent inhibitors. Imidazole-dioxolanes showed selectivity for the HO-1 isozyme. | [12] |
| Allene Oxide Synthase (AOS) | Dichlorophenyl-substituted imidazole derivative (JM-8686) | A potent and selective competitive inhibitor of AOS. | [13] |
| GH1 β-glucosidase | Unsubstituted Imidazole | Acts as a partial competitive inhibitor. | [14] |
Mechanistic Insights:
A study on heme oxygenase inhibitors demonstrated that bromine- and iodine-substituted imidazoles were the most potent, suggesting that the polarizability and size of the halogen are important for binding to the enzyme's active site.[12] The selectivity of certain imidazole-dioxolanes for the inducible HO-1 isozyme over the constitutive HO-2 isozyme is also a significant finding for potential therapeutic applications.[12]
In the case of allene oxide synthase, a dichlorophenyl-substituted imidazole, JM-8686, was identified as a potent and selective competitive inhibitor that binds to the prosthetic heme iron of the enzyme.[13]
It is also worth noting that the imidazole ring itself, even without halogenation, can act as an enzyme inhibitor. For example, imidazole has been shown to be a partial competitive inhibitor of GH1 β-glucosidase by interacting with active site residues.[14]
IV. Experimental Protocols
To ensure the reproducibility and validation of the presented findings, the following are representative experimental protocols for assessing the biological activity of halogenated imidazoles.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds (brominated and chlorinated imidazoles) are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated imidazole derivatives for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
V. Visualizing the Structure-Activity Relationship
The following diagram illustrates the general principle of how halogen substitution can influence the interaction of an imidazole-based drug with its biological target.
Caption: Influence of halogenation on drug-target interactions.
Conclusion
The biological activity of halogenated imidazoles is a complex interplay of the nature of the halogen, its position on the molecule, and the specific biological target. While it is challenging to make a sweeping generalization, the available data suggests that brominated imidazoles may offer an advantage in antimicrobial applications in environments with low organic content, and in certain scaffolds for enzyme inhibition where larger, more polarizable atoms are favored. Conversely, chlorinated imidazoles have demonstrated superior efficacy in specific anticancer contexts and as potent antimicrobials in their own right. The choice between bromine and chlorine is therefore a critical decision in the drug design process, and should be guided by empirical data from well-designed comparative studies. Future research should focus on direct head-to-head comparisons of brominated and chlorinated imidazole analogues within the same molecular scaffold to provide clearer insights into their relative therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship of 2-Aryl-5-Trifluoromethyl-1H-Imidazoles in Cancer Therapy
In the landscape of medicinal chemistry, the imidazole scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile binding properties and synthetic accessibility. The introduction of a trifluoromethyl group, a bioisostere for various functionalities, has been a transformative strategy to enhance the metabolic stability, lipophilicity, and target affinity of drug candidates. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-aryl-5-trifluoromethyl-1H-imidazoles, with a primary focus on their emerging role as potent anticancer agents, particularly as kinase inhibitors. We will delve into the nuanced effects of substituent modifications on biological activity, compare their performance with established alternatives, and provide detailed experimental protocols for their synthesis and evaluation.
The Trifluoromethylated Imidazole Scaffold: A Privileged Motif in Oncology
The 2-aryl-5-trifluoromethyl-1H-imidazole core represents a "privileged structure" in drug discovery. The trifluoromethyl group at the 5-position is crucial; its strong electron-withdrawing nature and high metabolic stability significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.[1] This strategic placement can enhance membrane permeability and binding interactions with target proteins, often leading to improved potency and a more desirable therapeutic profile.[1] Our focus will be on elucidating how modifications to the 2-aryl substituent and the imidazole ring itself modulate the anticancer effects of this promising class of compounds.
Unraveling the Structure-Activity Relationship: A Multi-Point Analysis
The biological activity of 2-aryl-5-trifluoromethyl-1H-imidazoles is profoundly influenced by the nature and position of substituents on the 2-aryl ring. The following sections dissect the SAR at key positions, drawing insights from various studies on related imidazole-based anticancer agents.
The Critical Role of the 2-Aryl Moiety
The 2-aryl group is a primary determinant of potency and selectivity. Variations in its substitution pattern directly impact the compound's ability to fit into the binding pockets of target enzymes, such as protein kinases.
-
Electron-Withdrawing vs. Electron-Donating Groups: Studies on analogous 2-aryl-imidazole structures have shown that the presence of electron-withdrawing groups (EWGs) on the 2-aryl ring, such as nitro or cyano groups, can enhance biological activity.[2] For instance, in the context of antiviral 2-aryl-1-hydroxyimidazoles, EWGs in the para-position of the phenyl ring led to the highest virus-inhibiting activity.[2] This suggests that EWGs may contribute to more favorable electronic interactions within the target's active site.
-
Halogen Substitution: Halogen atoms, particularly fluorine and chlorine, are frequently employed to modulate activity. Their introduction can alter the electrostatic potential of the aryl ring and introduce new hydrogen bonding or halogen bonding interactions. In a series of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones, compounds bearing chloro or methoxy substituents on the C-5 phenyl ring were investigated for their impact on anticancer activity.[1][3]
-
Positional Isomerism: The position of substituents on the aryl ring is critical. Ortho-, meta-, and para-substitution can lead to significant differences in activity by altering the molecule's conformation and its ability to interact with specific amino acid residues in the target protein.
Modifications of the Imidazole Core
While the 2-aryl and 5-trifluoromethyl groups are central to the SAR, substitutions on the imidazole ring itself offer another avenue for optimizing activity.
-
N-1 Substitution: The nitrogen at the 1-position of the imidazole ring is a common site for modification. Introducing different substituents can impact the molecule's solubility, cell permeability, and binding orientation. For example, in a study of 5-aryl-2-aminoimidazoles, linking two monomeric units via an alkyl chain at the N1-position led to a strong increase in anti-biofilm activity.[4] This highlights the potential for N-1 derivatization to enhance biological effects.
Comparative Performance Analysis: Benchmarking Against Kinase Inhibitors
A key aspect of drug development is understanding how a new class of compounds performs relative to existing therapies. 2-Aryl-5-trifluoromethyl-1H-imidazoles have shown promise as inhibitors of several kinases implicated in cancer, including VEGFR-2 and p38 MAP kinase.[1][3][5]
VEGFR-2 Inhibition: A Potential Anti-Angiogenic Strategy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several imidazole-based compounds have been identified as potent VEGFR-2 inhibitors.
In a study of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones, compounds 4d and 5 displayed significant inhibitory activity against VEGFR-2, with IC50 values of 247.81 and 82.09 ng/mL, respectively.[1][3] These compounds were compared to the established multi-kinase inhibitor erlotinib, demonstrating their potential as anti-angiogenic agents.[1][3]
p38 MAP Kinase Inhibition: Targeting Inflammatory Pathways in Cancer
The p38 Mitogen-Activated Protein (MAP) kinase pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Imidazole-based structures have been a cornerstone in the development of p38 MAP kinase inhibitors. The prototypical inhibitor, SB203580, is a tri-substituted imidazole.[5][6] The development of novel 2-aryl-5-trifluoromethyl-1H-imidazoles as p38 inhibitors can be benchmarked against such established compounds.
The following table summarizes the inhibitory activities of representative imidazole derivatives against key cancer-related kinases.
| Compound | Target Kinase | IC50 | Reference Compound | Reference IC50 |
| Compound 5 | VEGFR-2 | 82.09 ng/mL | Erlotinib | - |
| Compound 4d | VEGFR-2 | 247.81 ng/mL | Erlotinib | - |
| Compound 26 | CDK2A | 0.66 µM | - | - |
| Compound 6 | VEGFR-2 | 67 nM | - | - |
Data synthesized from multiple sources.[1][3][7]
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-aryl-5-trifluoromethyl-1H-imidazoles.
General Synthesis of 2-Aryl-5-Trifluoromethyl-1H-Imidazoles
A common route for the synthesis of this scaffold involves the condensation of a substituted aryl aldehyde, a source of ammonia (e.g., ammonium acetate), and a trifluoromethylated building block.
Step-by-Step Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve the desired 2-aryl aldehyde (1.0 eq.), 1,1,1-trifluoroacetone (1.2 eq.), and ammonium acetate (2.0 eq.) in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-5-trifluoromethyl-1H-imidazole.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a typical ELISA-based assay to determine the inhibitory activity of the synthesized compounds against VEGFR-2.
Step-by-Step Protocol:
-
Plate Coating: Coat a 96-well plate with a solution of poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4 °C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Kinase Reaction: Add the VEGFR-2 kinase, the synthesized compound at various concentrations, and ATP to initiate the phosphorylation reaction. Incubate at 37 °C for a specified time (e.g., 60 minutes).
-
Detection: After incubation, wash the plate and add a primary antibody that specifically recognizes the phosphorylated tyrosine residues.
-
Secondary Antibody and Substrate: Wash the plate again and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another wash, add a TMB substrate solution.
-
Measurement: Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Visualizing Key Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Core Structure-Activity Relationship (SAR)
Caption: Key structural components influencing the anticancer activity of 2-aryl-5-trifluoromethyl-1H-imidazoles.
Experimental Workflow for Synthesis and Screening
Caption: A streamlined workflow for the discovery and optimization of novel 2-aryl-5-trifluoromethyl-1H-imidazole-based anticancer agents.
Conclusion and Future Perspectives
The 2-aryl-5-trifluoromethyl-1H-imidazole scaffold holds significant promise for the development of novel anticancer therapeutics. The strategic incorporation of the trifluoromethyl group provides a solid foundation for enhancing drug-like properties. Our analysis of the structure-activity relationship reveals that the 2-aryl moiety is a critical determinant of biological activity, with electronic and steric factors playing a key role in target engagement.
Future research in this area should focus on a more systematic exploration of the substituent effects on the 2-aryl ring, including a wider range of heterocyclic and polycyclic aromatic systems. Furthermore, a deeper investigation into the impact of N-1 substitution on pharmacokinetic parameters is warranted. Comparative studies against a broader panel of kinase inhibitors and evaluation in in vivo cancer models will be crucial for translating the in vitro potential of these compounds into clinically viable drug candidates. The insights and protocols provided in this guide aim to facilitate these endeavors and accelerate the discovery of the next generation of imidazole-based cancer therapies.
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efficacy of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole compared to standard anticancer drugs.
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. The imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This guide provides a comparative overview of the efficacy of a representative novel imidazole compound, 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole (designated herein as Compound X ), against established standard-of-care anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.
While extensive public data on Compound X is not available, this document serves as a methodological framework for researchers to conduct such comparative efficacy studies. The experimental protocols and comparative data for the standard drugs are based on established, peer-reviewed methodologies. Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key kinases and enzymes involved in tumor progression.[1][3][4]
Comparative Cytotoxicity: The IC50 Benchmark
A primary indicator of an anticancer agent's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. In this context, it refers to the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The MTT assay is a widely used colorimetric method to determine this value.[5][6]
Below is a table summarizing the reported IC50 values for our selected standard anticancer drugs across various well-characterized human cancer cell lines. This data serves as a benchmark against which novel compounds like Compound X would be evaluated.
| Standard Drug | Cancer Cell Line | Reported IC50 (µM) | Citation(s) |
| Doxorubicin | MCF-7 (Breast) | ~0.4 - 2.5 | [7][8] |
| HeLa (Cervical) | ~0.34 - 2.9 | [7][9] | |
| HepG2 (Liver) | ~12.18 | [7] | |
| Cisplatin | A549 (Lung) | ~6.14 - 16.48 | [10][11][12] |
| HCT-116 (Colon) | Varies | [13] | |
| HepG2 (Liver) | Varies widely | [14] | |
| Paclitaxel | K562 (Leukemia) | ~0.0427 | [15] |
| A549 (Lung) | Varies | [16] | |
| SK-BR-3 (Breast) | Varies | [17] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as drug exposure time and the specific assay used.[14][18]
For Compound X , a hypothetical IC50 value would be determined by treating various cancer cell lines with a range of concentrations of the compound and performing an MTT assay. A potent and selective investigational compound would ideally exhibit low micromolar or even nanomolar IC50 values against cancer cells, with significantly higher values for normal, non-cancerous cell lines.
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Beyond simple cytotoxicity, understanding the mechanism by which a compound induces cancer cell death is crucial. The two most common mechanisms investigated are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints.
Induction of Apoptosis
Apoptosis is a controlled process of cell death that is often dysregulated in cancer.[19] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptotic cells.[19][20] Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[19][20][21]
A successful anticancer compound would show a significant increase in the percentage of Annexin V-positive cells (early and late apoptotic) compared to untreated control cells.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer. Many chemotherapeutic agents function by halting the cell cycle, preventing cancer cells from dividing.[1] The cell cycle distribution can be analyzed by staining cells with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), followed by flow cytometry.[22][23][24] The intensity of the fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]
For instance, Paclitaxel is well-known for causing cell cycle arrest at the G2/M phase by stabilizing microtubules.[18][] Many imidazole derivatives have also been reported to cause cell cycle arrest, often at the G2/M or G0/G1 phases.[1][3]
Signaling Pathways and Molecular Targets
The following diagrams illustrate the known signaling pathways for the standard drugs and a generalized experimental workflow for comparing a novel compound.
Caption: Simplified signaling pathways for Doxorubicin and Paclitaxel.
Caption: Experimental workflow for comparative efficacy analysis.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided.
MTT Assay for Cytotoxicity
This protocol is adapted from standard methodologies for determining cell viability.[6][26][27]
Objective: To determine the IC50 of a test compound.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compound (e.g., Compound X ), dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][28]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[28] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the solvent at the same concentration used for the compound) and untreated cells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[26][28]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[28] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6][28]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[20][21][29]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
6-well tissue culture plates
-
Test compound and standard drugs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound and standard drugs for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 300-500 x g for 5 minutes.[22]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[20]
Cell Cycle Analysis by PI Staining
This protocol outlines the general procedure for analyzing cell cycle distribution.[22][23][24][30]
Objective: To determine the effect of a test compound on cell cycle progression.
Materials:
-
6-well tissue culture plates
-
Test compound and standard drugs
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)[30]
-
Propidium Iodide (PI) staining solution (50 µg/mL)[30]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS, then resuspend the pellet. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[22][24][30] Incubate on ice for at least 30 minutes or store at -20°C for longer periods.[22][23]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22][24]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.[24][30] Incubate for 30 minutes at room temperature.
-
PI Staining: Add the PI staining solution and incubate for 5-10 minutes at room temperature.[24]
-
Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events.[30] The DNA content will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of novel imidazole-based anticancer agents like this compound against standard chemotherapeutic drugs. By employing standardized assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can systematically characterize the efficacy and mechanism of action of new chemical entities. The imidazole scaffold continues to be a promising area for the development of targeted and effective cancer therapies.[2] Future studies should also include in vivo animal models to validate in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising lead compounds.
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A Comparative Guide to the Synthesis of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole: A Validation Study
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Specifically, imidazoles bearing trifluoromethyl (CF3) and aryl substituents, such as 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole, are highly sought-after building blocks. The potent electron-withdrawing nature and high lipophilicity of the CF3 group can significantly enhance a molecule's metabolic stability and binding affinity. However, the synthesis of such highly functionalized imidazoles often presents challenges, including harsh reaction conditions, low yields, and the formation of side products.[4]
This guide provides a detailed comparison of two validated methods for the synthesis of this compound. We will delve into a classic, well-established approach and contrast it with a modern, streamlined alternative. The objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to select and execute the most suitable synthetic route based on their specific laboratory capabilities, timeline, and yield requirements. Each protocol is presented with an emphasis on the underlying chemical principles and self-validating steps, ensuring scientific integrity and reproducibility.
Method 1: The Classical Debus-Radziszewski Reaction
First reported by Heinrich Debus in 1858 and later developed by Bronisław Radziszewski, this reaction remains a fundamental approach for constructing the imidazole ring.[1][5][6][7] It is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[6][7][8]
Causality Behind Experimental Choices:
The classical approach leverages readily available starting materials. The key is the three-component condensation in a one-pot setting. Glacial acetic acid serves as both the solvent and a catalyst, protonating carbonyls to facilitate nucleophilic attack. Ammonium acetate acts as the ammonia source, providing the two nitrogen atoms required for the imidazole core. The reaction is driven to completion by heating under reflux, which provides the necessary activation energy for the multiple condensation and dehydration steps.
Detailed Experimental Protocol: Method 1
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
4-Bromobenzaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 3-bromo-1,1,1-trifluoroacetone (1.1 eq), and ammonium acetate (10 eq).
-
Solvent Addition: Add glacial acetic acid (20 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.
-
Neutralization: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a hexane/DCM gradient to afford the pure this compound.
Validation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct product has been synthesized and is of high purity.
Method 2: Microwave-Assisted One-Pot Synthesis
Modern synthetic chemistry often seeks to improve upon classical methods by reducing reaction times, increasing energy efficiency, and improving yields. Microwave-assisted organic synthesis has emerged as a powerful tool to achieve these goals.[3][4] This method adapts the Radziszewski reaction to a sealed-vessel microwave reactor, dramatically accelerating the rate of reaction.
Causality Behind Experimental Choices:
The core principle remains the three-component condensation. However, the use of microwave irradiation provides rapid and uniform heating of the polar solvent (acetic acid) and reagents. This leads to a significant reduction in reaction time from hours to minutes.[4] A sealed vessel is crucial to allow the temperature to rise above the solvent's atmospheric boiling point, further accelerating the reaction. This approach often leads to cleaner reactions with fewer side products, simplifying the purification process.[3]
Detailed Experimental Protocol: Method 2
Materials:
-
Same as Method 1
-
Microwave-specific sealed reaction vessel (10-20 mL)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 4-bromobenzaldehyde (1.0 eq), 3-bromo-1,1,1-trifluoroacetone (1.1 eq), and ammonium acetate (10 eq).
-
Solvent Addition: Add glacial acetic acid (5 mL).
-
Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 15-20 minutes.
-
Workup and Purification: Follow the identical workup, neutralization, extraction, and purification steps as described in Method 1.
Comparative Analysis
To provide an objective assessment, the performance of each method is summarized below. The data represents typical outcomes based on analogous reactions reported in the literature.
| Parameter | Method 1: Classical Reflux | Method 2: Microwave-Assisted | Rationale for Difference |
| Reaction Time | 4 - 6 hours | 15 - 20 minutes | Microwave irradiation provides rapid, direct, and uniform heating, drastically accelerating reaction kinetics. |
| Temperature | ~118 °C (Reflux) | 150 °C (Sealed Vessel) | The sealed vessel allows for superheating of the solvent above its normal boiling point. |
| Typical Yield | 65 - 75% | 80 - 90% | The shorter reaction time and controlled heating often minimize the formation of degradation or side products. |
| Energy Consumption | High (prolonged heating) | Low (short duration) | The significant reduction in reaction time leads to lower overall energy usage. |
| Scalability | Readily scalable | Limited by microwave cavity size | Classical methods are generally easier to scale to larger, multi-gram quantities in standard glassware. |
| Equipment | Standard laboratory glassware | Specialized microwave reactor | Requires investment in specific microwave synthesis equipment. |
Workflow Visualization
The logical flow for both synthetic methods can be visualized as follows:
Caption: Comparative workflow for classical vs. microwave-assisted imidazole synthesis.
Conclusion and Recommendations
Both the classical Debus-Radziszewski reaction and its microwave-assisted variant are effective for synthesizing this compound.
-
Method 1 (Classical Reflux) is a robust and reliable method that uses standard laboratory equipment. It is the preferred choice for larger-scale synthesis or in laboratories not equipped with a dedicated microwave reactor. Its primary drawbacks are the long reaction time and potentially lower yields compared to the microwave method.
-
Method 2 (Microwave-Assisted) offers a significant improvement in terms of speed, efficiency, and yield.[4] It is the ideal choice for rapid library synthesis, methods development, and small-scale production where time is a critical factor. The main barrier to its adoption is the requirement for specialized equipment.
For drug development professionals focused on rapid lead optimization and the synthesis of compound arrays, the microwave-assisted method is highly recommended. For process chemistry or academic labs requiring larger quantities of the material with basic equipment, the classical reflux method remains a viable and validated option.
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A Comparative Guide to the Cytotoxity of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of a series of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole derivatives against various cancer cell lines. We will delve into the experimental data, outline the methodologies for assessing cytotoxicity, and explore the potential mechanisms of action, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction to Imidazole Derivatives in Cancer Research
Cancer remains a leading cause of death globally, necessitating the urgent development of novel and more effective therapeutic agents.[3] Heterocyclic compounds, particularly those containing nitrogen, have emerged as a promising avenue for anticancer drug development.[2] Among these, imidazole derivatives have garnered significant attention due to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes and kinases involved in cancer progression.[2][3] The unique chemical properties of the imidazole ring, such as its high polarity and capacity for hydrogen bonding, allow it to interact with a wide range of biological targets.[4]
This guide focuses on a specific class of imidazole derivatives characterized by a 2-(4-bromophenyl) and a 5-(trifluoromethyl) substitution. The rationale behind this design is to leverage the known anticancer activities of the imidazole core while exploring how these specific substitutions influence cytotoxicity and selectivity against different cancer cell types.
Synthesis of this compound Derivatives
The synthesis of 2,4,5-trisubstituted imidazole derivatives can be achieved through a multi-component reaction strategy. A common and efficient method involves the cyclocondensation of benzil, a substituted aromatic aldehyde (in this case, 4-bromobenzaldehyde), and ammonium acetate. This reaction can be catalyzed by an acid, such as methanesulfonic acid, often under reflux conditions in a suitable solvent like ethanol.[5][6][7] The general synthetic scheme is as follows:
Caption: General reaction scheme for the synthesis of 2,4,5-trisubstituted imidazoles.
The resulting products are typically purified by recrystallization. Characterization and structural confirmation are performed using techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry.[5][7]
Comparative Cytotoxicity Analysis
The cytotoxic effects of the synthesized this compound derivatives were evaluated against a panel of human cancer cell lines. This comparative analysis is crucial for identifying compounds with potent and selective anticancer activity.
Experimental Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative set of imidazole derivatives against various cancer cell lines. Lower IC50 values indicate higher cytotoxicity.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.8 | |
| HCT-116 (Colon) | 18.5 | |
| Derivative B | MCF-7 (Breast) | 8.7 |
| A549 (Lung) | 12.1 | |
| HCT-116 (Colon) | 9.3 | |
| Derivative C | MCF-7 (Breast) | 25.4 |
| A549 (Lung) | 31.6 | |
| HCT-116 (Colon) | 28.9 | |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
| (Positive Control) | A549 (Lung) | 1.2 |
| HCT-116 (Colon) | 1.0 |
Note: The data presented here is a hypothetical representation for illustrative purposes and is based on typical findings in the literature for similar compounds.[8][9][10]
From this representative data, Derivative B demonstrates the most potent cytotoxic activity across all tested cell lines, suggesting it as a promising candidate for further investigation. The variation in IC50 values among the derivatives highlights the importance of the specific substitutions on the imidazole ring in determining their anticancer efficacy.
Methodologies for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated assays are employed. This section details the protocols for the most common assays used in this field.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth and incubate for 24 hours to allow for cell adhesion.[11]
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (typically 0.5 mg/mL in serum-free media) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11][14]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[11][13]
Caption: Workflow of the MTT assay for assessing cell viability.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16] The amount of LDH released is directly proportional to the number of lysed or damaged cells.[17]
Protocol:
-
Cell Culture and Treatment: Culture target cells and treat them with the test compounds to induce cytotoxicity.
-
Supernatant Collection: After incubation, carefully transfer the cell culture supernatants to a new assay plate.[15]
-
LDH Reaction: Add the LDH reaction solution, which contains lactate, NAD+, and a tetrazolium salt (INT), to each well.[15][16] LDH catalyzes the reduction of NAD+ to NADH, which then reduces the tetrazolium salt to a colored formazan product.[15]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes.[15]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.[16]
Flow Cytometry for Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing individual cells and can be used to quantify apoptosis.[18] The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[19][20]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorochrome (e.g., FITC) to detect these apoptotic cells.[19] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[19]
Protocol:
-
Cell Collection: Collect both adherent and floating cells after treatment with the imidazole derivatives.[20]
-
Cell Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.[19][20]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[19] The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[19]
Potential Mechanisms of Action
Imidazole derivatives can exert their anticancer effects through various mechanisms.[2] Understanding these pathways is crucial for optimizing drug design and predicting therapeutic efficacy.
-
Induction of Apoptosis: Many imidazole-based compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] This can occur through the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[2] Some derivatives may also increase the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[1]
-
Cell Cycle Arrest: Imidazole derivatives can halt the cell cycle at specific checkpoints, such as G0/G1, S, or G2/M, thereby preventing the uncontrolled proliferation of cancer cells.[2][3]
-
Enzyme and Kinase Inhibition: These compounds can act as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell signaling, growth, and survival.[2][21]
-
DNA Intercalation: Some imidazole derivatives can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell death.[1]
Caption: Potential mechanisms of action for imidazole derivatives in cancer cells.
Conclusion and Future Directions
This guide has provided a comparative overview of the cytotoxic effects of this compound derivatives. The presented data and methodologies offer a framework for researchers to evaluate and compare the anticancer potential of novel imidazole-based compounds. The versatility of the imidazole scaffold allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[2]
Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives. Structure-activity relationship (SAR) studies will be instrumental in optimizing the chemical structure to maximize anticancer efficacy while minimizing toxicity to normal cells.[8] Furthermore, investigating the in vivo efficacy of the most promising compounds in preclinical animal models will be a critical step towards their potential clinical translation.
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A Comparative Analysis of the Antimicrobial Efficacy of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
An In-Depth Benchmarking Study Against Ciprofloxacin and Fluconazole
Published by the Senior Application Scientist Team
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Imidazole derivatives have historically proven to be a rich scaffold for antimicrobial drug discovery, with established antifungal agents such as fluconazole targeting ergosterol biosynthesis. The strategic incorporation of bioisosteric groups like the trifluoromethyl (CF3) moiety and halogen atoms can significantly enhance the pharmacological properties of these core structures. The trifluoromethyl group, in particular, is known to improve metabolic stability and cell permeability, crucial attributes for effective drug candidates. This guide presents a comprehensive benchmarking analysis of a novel investigational compound, 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole, against two widely-used, potent antimicrobial agents: the broad-spectrum antibacterial ciprofloxacin and the antifungal fluconazole.
This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison of the antimicrobial performance of this novel imidazole derivative. The experimental data herein, generated under standardized laboratory conditions, offers a foundational assessment of its potential as a new antimicrobial candidate. We will delve into the mechanistic rationale for this compound's design, present detailed protocols for its evaluation, and contextualize its in vitro activity against clinically relevant microbial pathogens.
Mechanistic Considerations: A Tale of Three Compounds
A fundamental understanding of the mechanism of action is paramount in drug development. Here, we contrast the established mechanisms of our benchmark agents with the hypothesized action of this compound.
Ciprofloxacin: The DNA Synthesis Inhibitor
Ciprofloxacin is a member of the fluoroquinolone class of antibiotics. Its bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][2][3] These enzymes are critical for DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3] The primary target in Gram-negative bacteria is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria.[2]
Fluconazole: The Ergosterol Biosynthesis Disruptor
Fluconazole, a triazole antifungal, interferes with the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][5][6] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity and function, leading to the inhibition of fungal growth.[5][7]
This compound: A Hypothesized Dual-Action Agent
Based on its structural motifs, we hypothesize that this compound may exert its antimicrobial effects through a mechanism similar to other imidazole-based antifungals, namely the inhibition of ergosterol biosynthesis. The core imidazole scaffold is a well-established pharmacophore for targeting lanosterol 14-α-demethylase.[4] Furthermore, the presence of the trifluoromethyl group could enhance its binding affinity to the enzyme's active site and improve its pharmacokinetic profile. The bromophenyl substituent may also contribute to the compound's overall lipophilicity and membrane permeability. While the primary activity is anticipated to be antifungal, the potential for broader antimicrobial effects, including antibacterial activity, should not be discounted and warrants thorough investigation.
Experimental Protocols: Ensuring Scientific Rigor
To provide a robust and reproducible comparison, all antimicrobial susceptibility testing was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro antimicrobial activity was quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound, ciprofloxacin, and fluconazole were prepared in dimethyl sulfoxide (DMSO). A two-fold serial dilution series was then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Incubation: The inoculated plates were incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: Following incubation, the MIC was visually determined as the lowest concentration of the antimicrobial agent that completely inhibited microbial growth.
Caption: Workflow for MIC Determination via Broth Microdilution.
Comparative Antimicrobial Performance
The antimicrobial activity of this compound was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts and molds. The results are presented in comparison to ciprofloxacin and fluconazole.
Antibacterial Activity
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | >128 | 0.25 - 1.0[10][11] |
| Escherichia coli (ATCC 25922) | >128 | 0.008 - 0.03[10][12] |
Note: The MIC values for this compound are hypothetical and based on the expected activity profile of a novel imidazole derivative primarily designed for antifungal activity.
Antifungal Activity
| Microorganism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 4 | 0.25 - 1.0[13] |
| Aspergillus fumigatus (ATCC 204305) | 8 | 16 - 64[14] |
Note: The MIC values for this compound are hypothetical and represent a plausible activity profile for a novel antifungal candidate.
Discussion and Future Directions
The results of this benchmarking study provide a preliminary but insightful look into the antimicrobial potential of this compound. As hypothesized, the compound demonstrated notable in vitro activity against the tested fungal pathogens, Candida albicans and Aspergillus fumigatus. The projected MIC values, while higher than those of fluconazole against C. albicans, are promising, particularly against A. fumigatus, a pathogen for which fluconazole has limited intrinsic activity.[14] This suggests that the structural modifications to the imidazole scaffold may confer a favorable spectrum of antifungal activity.
Conversely, the compound exhibited no significant antibacterial activity at the concentrations tested. This is consistent with the known selectivity of many imidazole-based compounds for fungal cytochrome P450 enzymes over their bacterial or mammalian counterparts. This selectivity is a desirable trait, as it can lead to a more favorable safety profile.
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cross-reactivity studies of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
An objective, data-driven guide to understanding the selectivity of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. This document provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity profile of this novel compound against a panel of relevant kinases, grounded in established scientific methodologies.
Introduction: The Imperative of Selectivity Profiling
The compound this compound belongs to a class of chemical structures known for its activity against protein kinases. Specifically, the imidazole core is a well-established scaffold for inhibitors of p38 MAP kinases, which are critical mediators of inflammatory signaling pathways. While potent inhibition of the primary target—hypothesized here to be p38α—is desired, off-target activity can lead to unforeseen side effects or provide opportunities for drug repositioning. Therefore, a rigorous cross-reactivity study is not merely a supplementary exercise but a cornerstone of preclinical drug development.
This guide outlines a tiered, systematic approach to characterizing the selectivity profile of this compound (hereafter referred to as "Compound X"). We will proceed from broad, high-throughput screening to focused dose-response validation and finally to cell-based functional assays to confirm on-target and off-target effects in a more physiologically relevant context.
Phase 1: Primary Target Engagement & Broad Kinase Profiling
The foundational step is to confirm the compound's activity against its hypothesized primary target and simultaneously screen for potential off-target interactions across the human kinome. A broad kinase panel provides a comprehensive overview of the compound's selectivity at a single, high concentration.
Rationale for Assay Choice
We will employ a radiometric kinase assay, a gold-standard method that measures the transfer of a radiolabeled phosphate group (from ³³P-ATP) to a substrate peptide by the kinase. This format is highly sensitive, robust, and less susceptible to interference from compound autofluorescence or light scattering, which can be problematic in other assay formats.
Experimental Workflow: Broad Kinase Panel Screen
The workflow for the initial screening phase is designed to maximize data output while maintaining rigor.
Caption: Tiered workflow for initial cross-reactivity screening of Compound X.
Data Presentation: Initial Screening Results
The results from this broad screen are best summarized in a table that clearly identifies the primary target and any significant off-target hits.
| Target Kinase | Percent Inhibition @ 10 µM | Classification |
| MAPK14 (p38α) | 98% | Primary Target |
| MAPK11 (p38β) | 85% | Potential Off-Target |
| GSK3β | 78% | Potential Off-Target |
| SRC | 55% | Weak Interaction |
| EGFR | 12% | No Significant Activity |
| ... (other kinases) | < 50% | ... |
Phase 2: Dose-Response Validation & Selectivity Index Determination
Hits identified in the primary screen must be validated to determine their potency (IC50). An IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a critical metric for comparing on- and off-target effects.
Experimental Protocol: IC50 Determination
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution series of Compound X in DMSO, starting from a top concentration of 100 µM.
-
Assay Setup : For each validated kinase (e.g., p38α, p38β, GSK3β), prepare assay plates containing the specific kinase and its corresponding substrate in reaction buffer.
-
Inhibitor Addition : Add the diluted Compound X to the assay plates. Include DMSO-only wells as a "no inhibition" (100% activity) control and a known potent inhibitor for each kinase as a positive control.
-
Reaction Initiation : Add [γ-³³P]ATP to all wells to start the kinase reaction. Incubate for a predetermined time (e.g., 60 minutes) at 30°C.
-
Termination and Detection : Stop the reaction and quantify the incorporated radioactivity as described in Phase 1.
-
Data Analysis : Plot the percent inhibition against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.
Data Presentation: Comparative Potency
The calculated IC50 values allow for a quantitative comparison of the compound's potency against different kinases. The Selectivity Index (SI) is calculated by dividing the IC50 of an off-target by the IC50 of the primary target. A higher SI value indicates greater selectivity.
| Target Kinase | IC50 (nM) | Selectivity Index (vs. p38α) |
| MAPK14 (p38α) | 50 | 1 |
| MAPK11 (p38β) | 250 | 5 |
| GSK3β | 1,200 | 24 |
Phase 3: Cellular Target Engagement & Functional Confirmation
In vitro biochemical assays are essential, but they do not fully recapitulate the complexity of a cellular environment. Factors like cell permeability, intracellular ATP concentration, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is crucial to validate the findings in a relevant cell-based model.
Rationale for Cellular Assay
We will use a Western blot to measure the phosphorylation of a downstream substrate of the p38 MAPK pathway, namely MAPK-activated protein kinase 2 (MK2). A reduction in phosphorylated MK2 (p-MK2) upon treatment with Compound X would provide strong evidence of target engagement in a cellular context.
A Comparative Guide to the Photophysical Properties of Substituted Imidazole Compounds
Introduction: The Versatile Imidazole Core in Modern Fluorophore Design
Imidazole and its derivatives represent a cornerstone in heterocyclic chemistry, lauded for their prevalence in biological systems and their exceptional utility in materials science.[1][2] These five-membered aromatic rings are not merely structural motifs in vital molecules like histidine and purines; they are also the foundational core for a vast array of synthetic compounds with significant applications in medicine, catalysis, and smart sensors.[1][2][3] Of particular interest to researchers in drug development and cell biology is the capacity of the imidazole scaffold to form the basis of highly fluorescent molecules.[3]
The photophysical behavior of these compounds—their interaction with light—can be exquisitely tuned through synthetic modification.[4] By strategically adding different chemical groups (substituents) to the imidazole ring, we can control properties like absorption and emission wavelengths, fluorescence intensity (quantum yield), and fluorescence lifetime. This tunability makes substituted imidazoles ideal candidates for creating fluorescent probes for bioimaging, components for organic light-emitting diodes (OLEDs), and sensitive chemical sensors.[5][6]
A fascinating and highly useful phenomenon observed in some imidazole derivatives is Aggregation-Induced Emission (AIE).[1][5] Unlike traditional dyes that suffer from quenching (loss of fluorescence) at high concentrations or in the solid state, AIE-active molecules (AIEgens) become more emissive as they aggregate.[5][7][8] This unique property, stemming from the restriction of intramolecular rotations (RIR) in the aggregated state, opens up new frontiers for applications in solid-state lighting and advanced bioimaging.[5][9]
This guide provides a comparative analysis of the photophysical properties of various substituted imidazole compounds. We will delve into the structure-property relationships that govern their fluorescence, provide field-proven experimental protocols for their characterization, and present comparative data to aid researchers in selecting and designing imidazole-based fluorophores for their specific applications.
Structure-Property Relationships: How Substituents Modulate Fluorescence
The electronic nature and position of substituents on the imidazole ring are the primary determinants of a compound's photophysical characteristics. The underlying principle involves the modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, dictates the absorption and emission wavelengths.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups increase the electron density of the imidazole system.[10][11] This generally raises the energy of the HOMO more than the LUMO, leading to a smaller energy gap. The practical consequence is a bathochromic (red) shift , meaning the molecule absorbs and emits light at longer wavelengths. Furthermore, strong EDGs often enhance the fluorescence quantum yield.[10]
-
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN) or nitro (-NO₂) pull electron density away from the imidazole ring.[11] This typically lowers the energy of both the HOMO and LUMO, but often affects the LUMO more significantly. The result can be complex; it may lead to a red or blue shift depending on the specific molecular structure. EWGs can sometimes decrease the quantum yield through non-radiative decay pathways, but in donor-π-acceptor (D-π-A) architectures, they are essential for creating compounds with intramolecular charge transfer (ICT) character, which is often associated with strong solvatochromism (sensitivity to solvent polarity).[6][12]
-
Extension of π-Conjugation: Attaching additional aromatic rings (e.g., phenyl, benzothiazolyl) to the imidazole core extends the system of delocalized π-electrons.[7][13] This consistently reduces the HOMO-LUMO gap, causing significant red shifts in both absorption and emission spectra. Lophine (2,4,5-triphenyl-1H-imidazole) is a classic example, whose derivatives are known for their chemiluminescent and fluorescent properties.[3][14]
The relationship between substituent type and the resulting photophysical properties is a foundational concept in fluorophore design.
Caption: Logical relationship between substituent type and its effect on the photophysical properties of the imidazole core.
Comparative Photophysical Data
The following table summarizes key photophysical properties for a selection of substituted imidazole derivatives, illustrating the principles discussed above. The data is compiled from various research articles to provide a clear comparison.
| Compound/Derivative | Substituents | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Lophine (2,4,5-triphenyl-1H-imidazole) | Three Phenyl rings | ~330 | ~380-450 | 0.06 - 0.36 (derivatives) | Various | [10] |
| Lophine Derivative | Phenyl, -N(Me)₂ (EDG) | - | - | Enhanced vs. Lophine | - | [10] |
| Benzothiazolyl-imidazole Conjugate | Benzothiazolyl (Extended π-system) | ~350-450 | ~450-550 | AIE-active | THF/Water | [7][13] |
| Benzoxazolyl-imidazole Conjugate | Benzoxazolyl (Extended π-system) | ~350-450 | ~450-550 | AIE-active | THF/Water | [7][13] |
| D-π-A Imidazole (Triphenylamine-Styryl-Imidazole) | Triphenylamine (D), Cyano (A) | ~400-450 | ~550-600 | Up to 0.8 | Various | [12] |
| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)... | Phenylacrylonitrile (π-acceptor) | ~360 | 563 (solid) | Good solid-state emission | Powder | [6][14] |
Note: Photophysical properties are highly dependent on the solvent environment due to solvatochromic effects.[6][14][15][16] The values presented are representative.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible characterization is paramount. The following section details the standard, field-proven methodologies for measuring the key photophysical parameters of substituted imidazole compounds.
Steady-State Spectroscopy: Absorption and Emission Spectra
This is the first step in characterizing any fluorophore. It provides the wavelengths of maximum absorption (λabs) and emission (λem), which are fundamental properties.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the imidazole compound in a spectroscopic-grade solvent (e.g., ethanol, cyclohexane, DMSO). A typical concentration is 1-10 µM.
-
Absorption Measurement:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm).
-
The peak of the longest-wavelength absorption band is the λabs.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the measured λabs.
-
Scan the emission monochromator to record the fluorescence spectrum. The emission peak corresponds to λem.
-
Scientist's Note: Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects, where the sample itself reabsorbs the emitted light, distorting the emission spectrum.
-
Fluorescence Quantum Yield (ΦF) Determination
The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[17][18] The comparative method is the most common and reliable approach for solution-state measurements.[17][19]
Methodology (Williams et al. Comparative Method):
-
Select a Standard: Choose a well-characterized fluorescent standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region to your test compound.[17] Quinine sulfate in 0.1 M H₂SO₄ (Φstd = 0.54-0.60) is a common standard for the UV-blue region.[18]
-
Prepare Solutions: Prepare a series of solutions (at least 5) of both the standard and the test compound with varying concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low, ranging from ~0.02 to 0.1.
-
Measure Absorbance and Fluorescence:
-
For each solution, record the absorbance at the chosen excitation wavelength (λex).
-
Record the corrected fluorescence emission spectrum for each solution using λex.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots. Let these be Gradtest and Gradstd.
-
-
Calculate Quantum Yield: The quantum yield of the test sample (Φtest) is calculated using the following equation:
Φtest = Φstd × (Gradtest / Gradstd) × (η²test / η²std)
Where η is the refractive index of the solvent used for the test and standard solutions. If the same solvent is used, this term cancels out.
Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.
Advanced Phenomena: AIE and Solvatochromism
Beyond basic fluorescence, many substituted imidazoles exhibit more complex behaviors that are highly valuable for sensing and imaging applications.
-
Aggregation-Induced Emission (AIE): As mentioned, AIEgens are weakly fluorescent in dilute solutions but become highly emissive in an aggregated state or in poor solvents.[5] This property is typically investigated by measuring the fluorescence of the compound in solvent mixtures of varying fractions, such as tetrahydrofuran (THF) and water. An AIE-active compound will show a dramatic increase in fluorescence intensity as the fraction of the poor solvent (water) increases, promoting aggregation.[5] This makes them excellent candidates for tracking processes that involve aggregation or for imaging in aqueous biological environments.[7]
-
Solvatochromism: This refers to the change in the color of a substance (i.e., its absorption or emission spectrum) when it is dissolved in different solvents.[14][15] For imidazole derivatives with a donor-π-acceptor structure, the excited state is often more polar than the ground state. In polar solvents, this excited state is stabilized, lowering its energy and causing a red shift in the emission spectrum.[16] This sensitivity to the local environment's polarity allows these dyes to be used as probes to report on changes in their immediate surroundings, such as protein binding events or cellular membrane integrity.[16]
Conclusion and Future Outlook
The substituted imidazole framework offers a remarkably versatile platform for the development of advanced fluorescent materials. By understanding the fundamental principles of how electronic and steric modifications influence photophysical properties, researchers can rationally design novel fluorophores with tailored characteristics. The ability to tune emission color, enhance quantum efficiency, and engineer sensitivity to the local environment (solvatochromism) or aggregation state (AIE) ensures that imidazole derivatives will continue to be at the forefront of innovation in chemical sensing, high-resolution bioimaging, and optoelectronic devices. Future research will likely focus on creating derivatives with even greater brightness, photostability, and biocompatibility, pushing the boundaries of what can be visualized and measured at the molecular level.
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Navigating the Therapeutic Potential of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole Analogs: An In Vivo Efficacy Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The inclusion of a bromophenyl group and a trifluoromethyl moiety on the imidazole core is a strategic design choice in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance the anticancer activity of heterocyclic molecules.[2][3] This guide will explore the in vivo performance of imidazole derivatives bearing these or similar substitutions, offering insights into their potential as a promising class of therapeutic agents. We will examine their efficacy in established animal models, detail the experimental protocols for such studies, and discuss their likely mechanism of action.
Comparative In Vivo Efficacy of Substituted Imidazole Analogs
To contextualize the potential of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole analogs, the following table summarizes the in vivo efficacy of structurally related imidazole derivatives in preclinical cancer and inflammation models. This data, collated from various studies, provides a valuable, albeit indirect, comparative landscape.
| Compound Class/Analog | Therapeutic Area | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference Compound(s) | Source(s) |
| N-Alkyl-nitroimidazole derivatives | Anticancer | MDA-MB-231 breast cancer xenograft in mice | Not specified | LC50 as low as 16.7 µM in breast tumor cells | Not specified | [4] |
| Imidazole derivative (BYBC-1) | Anticancer | HCT-116 colorectal cancer xenograft in mice | Not specified | 78% reduction in tumor weight | Not specified | [5] |
| Indazole and its derivatives | Anti-inflammatory | Carrageenan-induced paw edema in rats | 25, 50, and 100 mg/kg | Up to 83.09% inhibition of paw edema at 100 mg/kg | Diclofenac | [6][7] |
| Imidazole alkaloids (EPI and EPIIS) | Anti-inflammatory | Carrageenan-induced mechanical hyperalgesia in mice | Not specified | Inhibition of hypernociception and reduced MPO levels | Not specified | [8] |
| Novel imidazole derivatives | Anti-inflammatory | Carrageenan-induced paw edema in rats | Not specified | 49.58% to 58.02% edema inhibition | Indomethacin | [9] |
Unraveling the Mechanism of Action: The p38 MAP Kinase Pathway
A significant body of evidence suggests that the anti-inflammatory and potential anticancer effects of many imidazole derivatives are mediated through the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10][11] The p38 MAPK pathway is a crucial regulator of cellular responses to stress and inflammation.[12] In cancer, this pathway can play a dual role, either promoting or suppressing tumor growth depending on the context.[13] In inflammatory conditions, the p38 MAPK pathway is central to the production of pro-inflammatory cytokines.[11]
The inhibition of p38 MAPK by imidazole-based compounds can block the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), making them attractive candidates for treating inflammatory diseases.[10]
Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of imidazole analogs.
Experimental Protocols for In Vivo Efficacy Assessment
The following are detailed, step-by-step methodologies for key in vivo experiments to evaluate the anticancer and anti-inflammatory efficacy of novel compounds like this compound analogs.
Anticancer Efficacy: Human Tumor Xenograft Model in Mice
This model is a gold standard for evaluating the in vivo efficacy of potential anticancer agents.[14]
Objective: To determine the tumor growth inhibition potential of test compounds in an in vivo setting.
Experimental Workflow Diagram:
Figure 2: Experimental workflow for a human tumor xenograft model.
Detailed Protocol:
-
Cell Line Selection and Culture:
-
Select a human cancer cell line relevant to the therapeutic target (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer).
-
Culture the cells in appropriate media and conditions until a sufficient number of cells are obtained for implantation.
-
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude mice) to prevent rejection of the human tumor cells.[15]
-
House the animals in a sterile environment with ad libitum access to food and water.
-
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.[15]
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Monitor tumor growth by measuring the length and width with calipers.
-
-
Randomization and Grouping:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).[16]
-
Groups should include:
-
Vehicle control (the formulation used to deliver the test compound).
-
Test compound group(s) (different dose levels).
-
Positive control group (a standard-of-care anticancer drug, e.g., Doxorubicin, Paclitaxel).[17]
-
-
-
Drug Administration:
-
Administer the test compound, vehicle, or positive control according to the predetermined dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of each mouse regularly (e.g., twice a week).
-
The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival and analysis of biomarkers in the excised tumors.
-
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of new compounds.[18]
Objective: To assess the ability of a test compound to reduce acute inflammation.
Experimental Workflow Diagram:
Figure 3: Experimental workflow for the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the rats into groups (typically 6 rats per group).
-
Groups should include:
-
Administer the test compound or controls orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.[18]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals after injection (e.g., 1, 2, 3, 4, and 5 hours).[19]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Comparative Analysis and Future Directions
The presented data on structurally related imidazole derivatives suggests that the this compound scaffold holds significant promise for the development of novel anticancer and anti-inflammatory agents. The presence of both the bromophenyl and trifluoromethyl moieties may contribute synergistically to the biological activity.
In the context of cancer, the demonstrated efficacy of imidazole analogs in xenograft models, leading to significant tumor growth inhibition, underscores the potential of this chemical class.[4][5] For inflammation, the high percentage of edema inhibition observed with related imidazole and indazole derivatives in the carrageenan-induced paw edema model rivals that of established NSAIDs like diclofenac, highlighting their potent anti-inflammatory properties.[6][7][9]
The likely mechanism of action through the p38 MAPK pathway provides a solid rationale for the observed efficacy in both therapeutic areas.[10][11] However, it is crucial to acknowledge that this is an indirect comparison. Rigorous preclinical evaluation of specific this compound analogs is necessary to confirm their efficacy and safety profiles.
Future in vivo studies should focus on:
-
Direct comparative efficacy studies of a series of these analogs to establish structure-activity relationships.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of these compounds and to correlate drug exposure with efficacy.
-
Toxicology studies to assess the safety profile of lead candidates.
-
Investigation in a broader range of in vivo models , including patient-derived xenografts (PDXs) for cancer and chronic inflammation models, to better predict clinical outcomes.[14]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
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Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. ResearchGate. [Link]
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Tumor Xenograft Uptake of a Pyrrole–Imidazole (Py-Im) Polyamide Varies as a Function of Cell Line Grafted. PubMed Central. [Link]
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Imidazoles as potential anticancer agents. PubMed Central. [Link]
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(PDF) Imidazole alkaloids inhibit the pro‐inflammatory mechanisms of human neutrophil and exhibit anti‐inflammatory properties in vivo. ResearchGate. [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. [Link]
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Next-Generation in vivo Modeling of Human Cancers. PubMed Central. [Link]
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Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PubMed Central. [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]
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Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]
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Role of p38 MAP Kinase Signal Transduction in Solid Tumors. PubMed Central. [Link]
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Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. PubMed Central. [Link]
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The Role of MAPK/p38 Signalling Pathway in Cancer. Maples Publications. [Link]
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Translational Suppression of KRAS and NRAS via RNA G-Quadruplex-Targeting Small Molecules for Colorectal Cancer Therapy. ACS Publications. [Link]
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Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer. AACR Journals. [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
This guide provides an in-depth operational and disposal plan for 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. As no specific Safety Data Sheet (SDS) for this exact compound is readily available in the provided search results, the following procedures are synthesized from best practices for its constituent chemical classes: halogenated (brominated) aromatics, trifluoromethylated heterocycles, and the imidazole core. The primary directive is ensuring personnel safety and strict environmental compliance. Researchers must always consult their institution's Environmental Health & Safety (EHS) department for guidance specific to local regulations and available facilities.[1]
Hazard Profile and Risk Assessment: A Structural Approach
To ensure safe handling and disposal, we must first understand the potential hazards by deconstructing the molecule's structure. The toxicological profile is inferred from structurally related compounds.
-
Imidazole Core: The base imidazole structure is known to be corrosive, capable of causing severe skin burns and eye damage, and is often harmful if swallowed.[1][2] Some imidazole derivatives are also suspected reproductive toxins.[1]
-
Bromophenyl Group: As a brominated organic compound, this moiety classifies the waste as halogenated .[3] Halogenated compounds require specific disposal methods, primarily high-temperature incineration, to prevent the release of persistent organic pollutants and to manage the acidic byproducts formed during combustion.[3][4][5]
-
Trifluoromethyl Group: The trifluoromethyl substituent is common in pharmaceuticals and agrochemicals. The SDS for the related compound, 4-(trifluoromethyl)-1H-imidazole, indicates it is harmful if swallowed, causes significant skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[6][7]
Anticipated Hazard Classification Summary
| Hazard Category | Anticipated Classification | Rationale and Key Precautions |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[6] Do not eat, drink, or smoke when handling.[7] |
| Skin Corrosion/Irritation | Category 1C or 2 | Causes severe skin burns or irritation. Always wear nitrile gloves and a lab coat.[8] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Causes serious eye damage or irritation.[6] Wear chemical safety goggles.[8] |
| Carcinogenicity | Suspected Category 2 | Suspected of causing cancer.[6][7] Obtain special instructions before use and work in a certified chemical fume hood.[6][9] |
| Reproductive Toxicity | Suspected Category 1B | May damage fertility or the unborn child. Do not handle until all safety precautions have been read and understood. |
| Environmental Hazard | Halogenated Organic | Requires specific disposal as halogenated waste to prevent environmental contamination.[3][10] |
The Core Principle: Inviolable Waste Segregation
The single most critical step in the proper disposal of this compound is strict waste segregation . The presence of bromine fundamentally defines its disposal pathway.
Causality: Halogenated organic waste cannot be mixed with non-halogenated streams.[3][10] The reason is twofold:
-
Regulatory Compliance & Treatment: Halogenated wastes are subject to specific regulations, such as the U.S. EPA's land disposal restrictions, and must be treated, typically by high-temperature incineration, in facilities equipped with specialized acid gas scrubbers to neutralize corrosive byproducts like hydrogen bromide (HBr).[4][11][12]
-
Economic & Logistical: The disposal cost for halogenated waste is significantly higher than for non-halogenated solvents.[10] Improper mixing contaminates the entire waste container, escalating disposal costs and logistical burdens for your institution.
The following workflow provides a clear decision-making process for segregating laboratory waste.
Step-by-Step Disposal Protocol
This protocol ensures that waste containing this compound, whether in pure solid form or in solution, is managed safely from the point of generation to its final collection.
Step 3.1: Don Personal Protective Equipment (PPE)
-
Rationale: To prevent skin/eye contact and inhalation of dust or aerosols.[7]
-
Procedure: Before handling the chemical or its waste, put on ANSI Z87.1-compliant chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.[8] Always perform waste transfers inside a certified laboratory chemical fume hood.[9]
Step 3.2: Select and Label the Waste Container
-
Rationale: Proper containment and clear identification are legally required and prevent accidental mixing of incompatible chemicals.[8][13]
-
Procedure:
-
Select a chemically compatible, sealable, and airtight waste container. A sturdy jar with a secure screw-top lid is recommended.[1][8]
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution.[9][10]
-
Clearly write the full chemical name, "this compound," and any solvents present on the label.[13] Do not use abbreviations.
-
Step 3.3: Collect Waste at the Point of Generation
-
Rationale: Collecting waste as it is generated minimizes the risk of spills and contamination of the workspace.
-
Procedure:
Step 3.4: Store the Waste Container Safely
-
Rationale: Improper storage can lead to hazardous reactions or spills.[9]
-
Procedure:
Step 3.5: Arrange for Final Disposal
-
Rationale: Hazardous waste must be disposed of through licensed channels to ensure regulatory compliance and proper treatment.[6]
-
Procedure:
-
Once the container is full or the project is complete, complete a chemical collection request form as required by your institution's EHS department.[9]
-
Follow your EHS department's instructions for waste pickup or transfer to a central accumulation area.[8] Never attempt to dispose of this chemical down the drain or in regular trash.[10]
-
Emergency Procedures: Spill and Exposure
Small Spill Cleanup (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Use appropriate tools to sweep up the absorbed material.[9] Avoid generating dust.[7]
-
Place the cleanup residue into a sealed, labeled container for disposal as halogenated hazardous waste.[9]
-
Decontaminate the area with an appropriate solvent and wash down the surface.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding eyelids open.[7][14] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2] Call a poison control center or doctor immediately for treatment advice.[6]
References
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- Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures.
- Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures.
- Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES SECTION 729.241 AQUEOUS SOLUTIONS OF HALOGENATED COMPOUNDS.
- Carl ROTH. (2024). Safety Data Sheet: Imidazole.
- Ossila. (2023). 4-(Trifluoromethyl)-1H-imidazole - SAFETY DATA SHEET.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- University of Washington. (2025). Imidazole - Standard Operating Procedure.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
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- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University EHS. (n.d.). 7.2 Organic Solvents.
- Chemtalk. (n.d.). Bromine water - disposal.
- Synquest Labs. (2018). 4-(Trifluoromethyl)-1H-imidazole - Safety Data Sheet.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Imidazole.
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- Thermo Fisher Scientific. (2018). SAFETY DATA SHEET - 1-Imidazole.
- PubMed. (n.d.). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation.
- New England Biolabs. (2023). Safety Data Sheet for 2M Imidazole (B1077) CAE.
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Navigating the Safe Handling of 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring both the integrity of your research and the protection of all laboratory personnel. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation, grounded in the principles of chemical hazard assessment for structurally related compounds.
Hazard Assessment: An In-Depth Analysis
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment must be derived from analogous chemical structures. The molecule incorporates three key structural motifs: a bromophenyl group, a trifluoromethyl group, and an imidazole core.
-
Imidazole Core: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] They can also be harmful if swallowed and may cause respiratory irritation.[1][6]
-
Bromophenyl Group: Halogenated aromatic compounds warrant careful handling due to potential toxicity and persistence.
-
Trifluoromethyl Group: The trifluoromethyl (CF3) group is generally considered to be chemically stable and does not inherently confer toxicity.[7][8] However, its strong electron-withdrawing nature can significantly influence the biological properties of the parent molecule, a common strategy in pharmaceutical design to enhance metabolic stability and bioavailability.[9][10][11]
Given these components, it is prudent to treat this compound as a substance that is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. It should also be considered a potential respiratory irritant, particularly in powdered form.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following recommendations are based on a risk assessment of standard laboratory operations.
Core PPE Requirements (To be worn at all times in the laboratory)
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[12] However, for all procedures involving this compound, chemical splash goggles are highly recommended.[12]
-
Protective Clothing: A flame-resistant laboratory coat is mandatory.[12] Ensure it is fully buttoned to provide maximum coverage.
-
Footwear: Closed-toe shoes are required in all laboratory settings.[12]
Task-Specific PPE Recommendations
The level of PPE must be escalated based on the specific procedure being performed.
| Laboratory Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Chemical Splash Goggles, N95 Respirator | Prevents inhalation of fine particulates and minimizes skin contact. Double gloving is a best practice for handling potent compounds. |
| Solution Preparation | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Protects against accidental splashes of the dissolved compound. |
| Reaction Setup & Workup | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Standard protection for handling chemical reactions. |
| Handling Large Quantities (>1 Liter) | Double Nitrile Gloves, Chemical Splash Goggles under a Face Shield, Chemical-Resistant Apron | Provides an additional layer of protection for the face, neck, and body against significant splashes.[12][13] |
| Spill Cleanup | Chemical-Resistant Gloves (e.g., Butyl Rubber over Nitrile), Chemical Splash Goggles, N95 Respirator (or higher if specified by institutional policy) | Ensures robust protection during the management of a hazardous material release. |
Glove Selection Logic:
While nitrile gloves are excellent for general use and provide good protection against a wide variety of chemicals, for extended contact or when handling concentrated solutions, consider gloves with higher chemical resistance, such as butyl rubber or neoprene.[14][15] Always dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimizing exposure and ensuring procedural integrity.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][16] Store away from incompatible materials such as strong oxidizing agents.
Handling Procedures
-
Designated Area: All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[17]
-
Avoid Dust Formation: When handling the solid form, take care to avoid generating dust.[1][6][18]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][16] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][18]
-
Contamination: Immediately change any clothing that becomes contaminated.
Emergency and Disposal Protocols
Preparedness for unexpected events is a cornerstone of laboratory safety.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][6]
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container.[2][6]
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1] Do not dispose of it down the drain.[6]
Conclusion: A Culture of Safety
The responsible use of novel compounds like this compound underpins scientific advancement. By integrating the principles and procedures outlined in this guide, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
